Nickel acetate tetrahydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6018-89-9 |
|---|---|
Molecular Formula |
C2H6NiO3 |
Molecular Weight |
136.76 g/mol |
IUPAC Name |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI Key |
GRNFHGJTPWYDPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |
Canonical SMILES |
CC(=O)O.O.[Ni] |
Other CAS No. |
6018-89-9 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(CH3COO)2Ni.4H2O |
Origin of Product |
United States |
Foundational & Exploratory
Nickel acetate tetrahydrate chemical formula and structure
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of nickel acetate (B1210297) tetrahydrate, a moderately water-soluble crystalline nickel source. It details the compound's chemical formula, structure, and key physicochemical properties. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization, making it a valuable resource for laboratory and development settings.
Chemical Formula and Structure
Nickel(II) acetate tetrahydrate is a coordination compound with the chemical formula Ni(CH₃COO)₂·4H₂O .[1][2] Its systematic IUPAC name is nickel(2+) diacetate tetrahydrate.[3] The structure has been elucidated through single-crystal X-ray diffraction studies.[4][5]
The crystal structure is monoclinic, with the space group P2₁/c.[4][5][6] In this arrangement, the central nickel(II) ion is octahedrally coordinated.[4][5] Four coordination sites are occupied by water molecules, and the remaining two are occupied by oxygen atoms from the two monodentate acetate ligands.[4][5] The resulting complex, trans-[Ni(H₂O)₄(CH₃COO)₂], forms a three-dimensional network stabilized by extensive intermolecular and intramolecular hydrogen bonds.[5][7]
Physicochemical Properties
Nickel acetate tetrahydrate presents as green prismatic crystals or a green powder with a faint odor of acetic acid.[1][2][8] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | Ni(CH₃COO)₂·4H₂O or C₄H₁₄NiO₈ | [3][9][10] |
| CAS Number | 6018-89-9 | [3][4][11] |
| Molecular Weight | 248.84 g/mol | [3][9][11] |
| Appearance | Green crystalline solid | [2][8] |
| Odor | Slight acetic acid odor | [4][8] |
| Density | 1.744 g/cm³ | [4][8] |
| Solubility in Water | 17 g/100 mL (at 20°C) | [2][8] |
| Solubility (Other) | Sparingly soluble in alcohol | [8] |
| Decomposition Point | Decomposes upon heating; loses water above 120°C | [8][12] |
| Crystal System | Monoclinic | [4][5][6] |
| Space Group | P2₁/c | [4][5][6] |
| Unit Cell Parameters | a=4.764 Å, b=11.771 Å, c=8.425 Å, β=93.6° | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible research.
Protocol 1: Synthesis from Nickel Carbonate
This method is adapted from common laboratory and industrial preparations.[1][4][8]
-
Reaction: To a suitable reaction vessel, add a 15% (w/w) aqueous solution of acetic acid. While stirring, slowly add basic nickel carbonate (NiCO₃) in stoichiometric amounts. The reaction is characterized by the evolution of CO₂ gas.
-
Completion & Filtration: Continue stirring until the gas evolution ceases, indicating the completion of the reaction. Filter the resulting nickel acetate solution to remove any unreacted nickel carbonate or other solid impurities. The filtrate should have a pH of approximately 4.2.[1]
-
Concentration: Gently heat the solution to concentrate it. For industrial scales, the solution is often concentrated until it reaches a specific gravity of around 1.15.[1]
-
Crystallization: Transfer the hot, concentrated solution to a crystallization tank. Initiate stirring and add a small amount of concentrated acetic acid.[1] Cool the solution slowly and controllably. A typical cooling profile involves reducing the temperature to 23°C at a rate of 5.5°C per hour and holding it at that temperature for 12 hours to maximize crystal growth.[1]
-
Isolation & Drying: Separate the resulting green crystals from the mother liquor via centrifugation or vacuum filtration. The crystals are then dried to yield the final this compound product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C4H14NiO8 | CID 62601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nickel(II) acetate - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Crystal Structure this compound | Scientific.Net [scientific.net]
- 8. Nickel(II) acetate tetrahydrate | 6018-89-9 [chemicalbook.com]
- 9. 乙酸镍(II) 四水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
Solubility of Nickel Acetate Tetrahydrate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of nickel acetate (B1210297) tetrahydrate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative information, detailing robust experimental protocols for determining solubility, and outlining the key factors that influence the dissolution of this compound.
Introduction
Nickel(II) acetate tetrahydrate, Ni(CH₃COO)₂·4H₂O, is a green crystalline solid with a slight acetic acid odor.[1][2] It finds applications in various fields, including as a catalyst, a mordant in textiles, in electroplating, and as a precursor for the synthesis of other nickel compounds.[1][2][3] For many of these applications, particularly in catalysis, materials science, and drug development, understanding its solubility in non-aqueous media is crucial. This guide aims to provide a thorough understanding of this property.
Qualitative Solubility Data
The solubility of nickel acetate tetrahydrate in organic solvents is not extensively documented with precise quantitative values in readily available chemical literature. However, a compilation of qualitative descriptions from various sources is presented in Table 1. It is important to note the inconsistencies and occasional contradictions in the reported data, highlighting the need for empirical determination for specific applications.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility Description | Source(s) |
| Methanol (B129727) | Soluble | [4][5] |
| Ethanol (B145695) | Soluble, Sparingly Soluble, Insoluble | [1][2][3][4][6] |
| Alcohol (general) | Soluble, Sparingly Soluble | [1][2][3] |
| Diethyl Ether | Insoluble | [4] |
| n-Octanol | Insoluble | |
| Toluene | Insoluble | [4] |
Note: The conflicting reports on ethanol solubility underscore the importance of experimental verification.
Factors Influencing Solubility
The dissolution of an ionic compound like this compound in an organic solvent is a complex process governed by several interrelated factors. A fundamental principle is that "like dissolves like," meaning polar solvents are more likely to dissolve polar or ionic compounds, while nonpolar solvents favor nonpolar solutes. The key factors are visualized in the diagram below.
Caption: Key factors influencing the solubility of ionic salts.
Experimental Protocols for Solubility Determination
Given the lack of definitive quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems experimentally. The following are detailed methodologies for two common and effective techniques.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the precise measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period to ensure that equilibrium is reached and the solution is saturated. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker). The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition temperature of the solute, or in a vacuum oven).
-
Drying and Weighing: After the solvent has been completely removed, the container with the solid residue is dried to a constant weight in an oven at an appropriate temperature. The container is then cooled in a desiccator to prevent moisture absorption and weighed accurately.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.
UV-Visible Spectrophotometry Method
For colored compounds like this compound, which forms a green solution, UV-Visible spectrophotometry can be a rapid and sensitive method for determining solubility. This technique relies on the direct relationship between the absorbance of light by a solution and the concentration of the solute (Beer-Lambert Law).
Methodology:
-
Preparation of a Calibration Curve:
-
A series of standard solutions of this compound of known concentrations in the organic solvent of interest are prepared.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. The solvent itself is used as a blank.
-
A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions. A linear relationship should be observed.
-
-
Saturation and Equilibration: A saturated solution of this compound in the organic solvent is prepared as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: A small, known volume of the clear, saturated supernatant is carefully withdrawn. This sample is then diluted with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the calibration curve.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.
-
Calculation: The solubility of the this compound in the original saturated solution is calculated by taking into account the dilution factor.
The general workflow for both experimental methods is illustrated in the following diagram.
Caption: General workflow for determining solubility.
Conclusion
While qualitative data suggests that this compound is soluble in polar protic solvents like methanol and to some extent in ethanol, and insoluble in nonpolar solvents such as diethyl ether and toluene, there is a clear lack of precise quantitative solubility data in the scientific literature. This guide provides researchers with the available qualitative information and, more importantly, detailed experimental protocols for the accurate determination of this crucial physicochemical property. The choice of method will depend on the available equipment and the specific requirements of the research. For accurate and reliable results, it is highly recommended to perform these experimental determinations under well-controlled laboratory conditions.
References
An In-depth Technical Guide to the Synthesis and Preparation of Nickel Acetate Tetrahydrate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, preparation, and crystallization of nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), a compound of significant interest in various chemical and pharmaceutical applications. This document details the fundamental chemical principles, experimental protocols, and key data associated with its preparation.
Introduction
Nickel(II) acetate tetrahydrate is a green, crystalline solid that serves as a vital precursor and catalyst in numerous chemical syntheses.[1] Its applications range from electroplating and mordant dyeing to the formation of nickel-based catalysts and advanced materials. A thorough understanding of its synthesis and crystallization is paramount for ensuring high purity and desired crystal morphology for specialized applications, including in the development of pharmaceutical intermediates.
Chemical Synthesis Routes
The preparation of nickel acetate tetrahydrate primarily involves the reaction of a nickel precursor with acetic acid. The most common methods utilize nickel(II) carbonate, nickel(II) hydroxide, or nickel(II) oxide as the starting material. The choice of precursor can influence reaction conditions, reaction rate, and the purity of the final product.
The fundamental chemical reactions are as follows:
-
From Nickel(II) Carbonate: NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂[2]
-
From Nickel(II) Hydroxide: Ni(OH)₂ + 2CH₃COOH + 2H₂O → Ni(CH₃COO)₂·4H₂O[1]
-
From Nickel(II) Oxide: NiO + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O
The following diagram illustrates the general synthesis pathway from these common precursors.
Quantitative Data
The physical and chemical properties of this compound are crucial for its application and for designing synthesis and crystallization protocols. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | Ni(CH₃COO)₂·4H₂O | [1] |
| Molecular Weight | 248.84 g/mol | [1] |
| Appearance | Green crystalline solid | [3] |
| Density | 1.744 g/cm³ | [4] |
| Solubility in Water | ||
| at 20 °C | 18.2 g / 100 g H₂O | |
| at 25 °C | ~25.1 g / 100 g H₂O | |
| at 30 °C | 41.6 g / 100 g H₂O | |
| Purity (Commercial Grades) | 98%, ≥99.0%, 99.9% | |
| Reported Synthesis Yield | 56% (in the presence of 4-amino-2-methylquinoline) | [5] |
Note on Yield: The reported yield of 56% was achieved under specific laboratory conditions and may not be representative of all synthesis methods.[5] Generally, the yield is highly dependent on the specific protocol, including reaction completeness, purification steps, and prevention of product loss during transfers.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound crystals.
Laboratory-Scale Synthesis from Nickel(II) Carbonate
This protocol outlines a common laboratory procedure for the synthesis of this compound.
Materials:
-
Nickel(II) carbonate (NiCO₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beakers
-
Stirring hotplate
-
Stir bar
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Crystallization dish
Procedure:
-
Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of nickel(II) carbonate to a beaker containing a slight excess of dilute acetic acid (e.g., 20-30% in deionized water) while stirring continuously. The addition should be gradual to control the effervescence of carbon dioxide.
-
Heating and Dissolution: Gently heat the mixture on a stirring hotplate to facilitate the reaction and ensure complete dissolution of the nickel carbonate. The solution will turn a characteristic green color.
-
Filtration: If any unreacted starting material or insoluble impurities are present, filter the warm solution by gravity or vacuum filtration.
-
Concentration: Gently heat the clear green filtrate to evaporate some of the water and concentrate the solution. Avoid boiling, as this can lead to the formation of basic nickel acetates.
-
Crystallization: Transfer the concentrated solution to a crystallization dish, cover it with a watch glass, and allow it to cool slowly to room temperature. For larger crystals, slower cooling is preferred. The cooling process can be further slowed by placing the dish in an insulated container.
-
Isolation and Drying: Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of cold deionized water or ethanol (B145695) to remove any residual acetic acid. Allow the crystals to air-dry or dry them in a desiccator.
Industrial-Scale Crystallization Protocol
This protocol is adapted from an industrial method for producing coarse nickel acetate crystals.[6]
Procedure:
-
Solution Preparation: A nickel acetate solution is prepared by reacting basic nickel carbonate with a 15-20% acetic acid solution to achieve a pH of 3.8-4.2.[1]
-
Evaporation and Concentration: The nickel acetate solution is concentrated by evaporation until it reaches a specific gravity of approximately 1.13-1.17.
-
pH Adjustment: The concentrated solution is transferred to a crystallizer tank, and glacial acetic acid is added to adjust the pH to 3.4-3.6. The solution is then heated to 80-90°C and held at this temperature for about 50 minutes until the solution is clear.
-
Controlled Cooling Crystallization: The solution is slowly cooled from 80-90°C to 22-24°C over a period of 10-12 hours. It is then maintained at this lower temperature for another 10-12 hours to promote crystal growth.
-
Centrifugation and Drying: The resulting crystal slurry is separated by centrifugation, and the crystals are dried. This method is reported to produce crystals with a particle length of 0.5-1.5 mm.[6]
Purification by Recrystallization
Recrystallization is a standard technique to purify the synthesized this compound.
Materials:
-
Crude this compound crystals
-
Dilute acetic acid solution (e.g., 10-20%)
-
Erlenmeyer flask
-
Hotplate
-
Filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound crystals in a minimum amount of hot, dilute acetic acid. The use of dilute acetic acid helps to prevent the hydrolysis of the nickel acetate at elevated temperatures.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling will influence the size of the resulting crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol or a cold, dilute acetic acid solution.
-
Drying: Dry the purified crystals in a desiccator or at a low temperature in a vacuum oven.
Experimental Workflow Visualization
The following diagram provides a visual representation of the overall workflow for the synthesis and preparation of this compound crystals.
Conclusion
The synthesis and preparation of high-purity this compound crystals are achievable through well-defined chemical routes and controlled crystallization processes. The choice of nickel precursor and the careful control of reaction and crystallization parameters, such as temperature, pH, and cooling rate, are critical for obtaining a high-quality product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to produce this compound tailored to their specific needs.
References
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Nickel Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the crystal structure analysis of nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. Through a detailed examination of its crystallographic parameters, molecular geometry, and the experimental protocols for its characterization, this guide offers valuable insights for researchers working with this and structurally related compounds.
Crystallographic Data Summary
The crystal structure of nickel acetate tetrahydrate has been elucidated primarily through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2][3] This arrangement indicates a centrosymmetric crystal structure. The unit cell contains two molecules of this compound.[1]
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][2][3] |
| Space Group | P2₁/c | [1][2][3] |
| a (Å) | 4.764 - 4.8319 | [1][2] |
| b (Å) | 11.771 - 11.900 | [1][2] |
| c (Å) | 8.425 - 8.5531 | [1][2] |
| β (°) | 93.6 | [1] |
| V (ų) | 490.64 | [2] |
| Z | 2 | [1][2] |
| Density (calculated) (g/cm³) | 1.685 | [2] |
| R-factor | 0.068 - 0.0756 | [1][2] |
Molecular Structure and Coordination Environment
The central nickel(II) ion in this compound exhibits a slightly distorted octahedral coordination geometry.[1][4][5] It is coordinated by four water molecules and two acetate ligands.[4][5] The acetate ions act as monodentate ligands, with only one of the carboxylate oxygen atoms coordinating to the nickel center.[1] The coordination sphere is completed by the oxygen atoms of the four water molecules. This arrangement results in a three-dimensional network structure held together by extensive hydrogen bonding.[1][2][3]
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) | Reference |
| Ni-O(acetate) | 2.081 | [1] |
| Ni-O(water 1) | 2.048 | [1] |
| Ni-O(water 2) | 2.067 | [1] |
| O(1)-Ni-O(3) | 89.8 | [1] |
| O(1)-Ni-O(4) | 90.8 | [1] |
| O(3)-Ni-O(4) | 91.6 | [1] |
| O(1)-C(1)-O(2) | 122.5 | [1] |
Experimental Protocols
Crystal Synthesis
Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a solution at room temperature.[3] A typical procedure involves:
-
Dissolving this compound in a suitable solvent, such as 95% ethanol.[3]
-
The solution can be prepared by reacting nickel(II) carbonate with acetic acid.[4]
-
The mixture may be stirred and refluxed to ensure complete dissolution and reaction.[3]
-
After cooling and filtration, the filtrate is allowed to stand for slow evaporation.[3]
-
Mint-green crystals of the tetrahydrate will form over time.[4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[1] The diffraction data, comprising the intensities and positions of the diffracted beams, are collected over a range of crystal orientations. A CCD area detector is commonly used for this purpose.[3]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares calculations to obtain the final atomic coordinates, bond lengths, and angles.[1]
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition of the compound.
-
A sample of this compound is placed in a crucible within a thermogravimetric analyzer.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., air or an inert gas like helium).[6][7][8][9]
-
The weight loss of the sample is recorded as a function of temperature, revealing dehydration and decomposition steps.[6][7][8][9] The dehydration of the parent salt typically occurs between 118 and 160 °C.[6][9]
-
The complete decomposition in air, yielding a mixture of nickel and nickel oxide, occurs at around 500 °C.[6][8]
Spectroscopic Analysis
Infrared (IR) and UV-Vis spectroscopy provide further characterization of the compound.
-
FTIR Spectroscopy: A sample is prepared, typically as a KBr pellet, and the IR spectrum is recorded to identify the characteristic vibrational modes of the acetate and water ligands.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded to study the d-d electronic transitions of the Ni(II) ion, which are characteristic of its octahedral coordination environment.[10]
Visualizations
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
Caption: Coordination environment of the Ni(II) ion in this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Crystal Structure this compound | Scientific.Net [scientific.net]
- 4. Nickel(II) acetate - Wikipedia [en.wikipedia.org]
- 5. Nickel(II) acetate tetrahydrate, 98.0+%, 6018-89-9 [chemkits.eu]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermal Decomposition of Nickel Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition behavior of nickel acetate (B1210297) tetrahydrate, Ni(CH₃COO)₂·4H₂O. Understanding the thermal properties of this compound is crucial for its application in various fields, including the synthesis of nickel-based catalysts, nanomaterials, and as a precursor in pharmaceutical and chemical manufacturing. This document details the decomposition pathways, intermediate and final products, and provides standardized protocols for the analytical techniques used in its characterization.
Thermal Decomposition Behavior
The thermal decomposition of nickel acetate tetrahydrate is a multi-step process that is highly dependent on the surrounding atmosphere and the heating rate. The process generally involves dehydration, followed by the decomposition of the anhydrous salt into various nickel compounds.
Decomposition in an Inert Atmosphere (e.g., Helium, Nitrogen)
In an inert atmosphere, the decomposition proceeds through several distinct stages, leading to the formation of metallic nickel or a mixture of nickel and nickel oxide.
Table 1: Thermal Decomposition Stages of this compound in an Inert Atmosphere
| Stage | Temperature Range (°C) | Mass Loss (%) | Solid Products | Gaseous Products |
| 1. Dehydration | ~80 - 160 | ~29 | Anhydrous Nickel Acetate (Ni(CH₃COO)₂) | Water (H₂O) |
| 2. Formation of Basic Acetate | Concurrently with dehydration | - | Basic Nickel Acetate (e.g., 0.86Ni(CH₃COO)₂·0.14Ni(OH)₂)[1][2] | Acetic Acid (CH₃COOH)[1] |
| 3. Decomposition of Anhydrous/Basic Acetate | ~250 - 400 | Varies | Nickel Carbide (Ni₃C), Nickel Oxide (NiO), Metallic Nickel (Ni)[3] | Acetone (CH₃COCH₃), Carbon Dioxide (CO₂), Carbon Monoxide (CO), Methane (CH₄), Ketene (CH₂CO)[1][4] |
| 4. Final Product Formation | > 400 | - | Metallic Nickel (Ni) and/or Nickel Oxide (NiO) | - |
Decomposition in an Oxidizing Atmosphere (e.g., Air)
In the presence of oxygen, the decomposition pathway is altered, primarily leading to the formation of nickel oxide as the final product.
Table 2: Thermal Decomposition Stages of this compound in an Oxidizing Atmosphere (Air)
| Stage | Temperature Range (°C) | Mass Loss (%) | Solid Products | Gaseous Products |
| 1. Dehydration | ~100 - 160 | ~29 | Anhydrous Nickel Acetate (Ni(CH₃COO)₂) | Water (H₂O) |
| 2. Melting and Initial Decomposition | ~310 - 330 | Varies | Molten Anhydrous Acetate, Nickel Carbonate (NiCO₃)[5] | Acetic Acid (CH₃COOH), Acetone (CH₃COCH₃)[5] |
| 3. Carbonate Decomposition | ~365 | Varies | Nickel Oxide (NiO)[5] | Carbon Dioxide (CO₂), Carbon Monoxide (CO)[5] |
| 4. Final Product Formation | > 370 | - | Nickel Oxide (NiO), potentially with traces of metallic Nickel (Ni)[5] | Methane (CH₄), Isobutylene ((CH₃)₂C=CH₂)[5] |
Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used to study the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
These techniques are fundamental for determining the temperature ranges of decomposition, mass loss at each stage, and the associated thermal events (endothermic or exothermic).
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A simultaneous TGA/DTA-DSC instrument.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound powder into an alumina (B75360) or platinum crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible (of the same material) into the instrument.
-
Select the desired atmosphere (e.g., high purity nitrogen for inert conditions or dry air for oxidizing conditions).
-
Set the gas flow rate to a constant value, typically between 20-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample from the starting temperature to a final temperature of at least 600 °C to ensure complete decomposition.
-
A linear heating rate of 10 °C/min is standard, although different heating rates (e.g., 5, 15, or 20 °C/min) can be used to study the kinetics of decomposition.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature (TGA curve).
-
Record the temperature difference between the sample and reference (DTA curve) or the heat flow to the sample (DSC curve).
-
Determine the onset and peak temperatures for each decomposition step from the derivative of the TGA curve (DTG) and the peaks in the DTA/DSC curves.
-
Calculate the percentage mass loss for each step from the TGA curve.
-
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.
Objective: To identify the crystalline solid intermediates and final products of the thermal decomposition.
Instrumentation: A powder X-ray diffractometer with a high-temperature attachment.
Methodology:
-
Sample Preparation:
-
Prepare samples by heating this compound to specific temperatures corresponding to the end of each decomposition stage observed in the TGA analysis.
-
Hold the sample at the desired temperature for a sufficient time to ensure the transformation is complete.
-
Rapidly cool the samples to room temperature to preserve the high-temperature phases.
-
Gently grind the resulting solid into a fine powder.
-
-
In-situ XRD (optional, if equipment is available):
-
Place the this compound sample on the high-temperature stage of the diffractometer.
-
Record XRD patterns at various temperatures as the sample is heated, following the same temperature program as in the TGA experiment.
-
-
Ex-situ XRD Analysis:
-
Mount the powdered sample on a sample holder.
-
Set the diffractometer to a standard scanning range for inorganic compounds (e.g., 10-80° 2θ).
-
Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
-
Set the step size and scan speed to obtain a high-quality diffraction pattern.
-
-
Data Analysis:
-
Compare the obtained XRD patterns with standard diffraction patterns from databases (e.g., the ICDD PDF database) to identify the crystalline phases present.
-
Infrared Spectroscopy (IR)
IR spectroscopy is employed to identify the functional groups present in the solid and gaseous decomposition products.
Objective: To characterize the chemical bonds in the solid intermediates and identify gaseous products.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, potentially coupled with a gas cell and a heated transfer line for evolved gas analysis.
Methodology for Solid Samples (KBr Pellet Method):
-
Sample Preparation:
-
Prepare solid residues as described for XRD analysis.
-
Thoroughly mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
-
Methodology for Evolved Gas Analysis (EGA-FTIR):
-
Instrument Setup:
-
Couple the outlet of the TGA instrument to the gas cell of the FTIR spectrometer using a heated transfer line to prevent condensation of the evolved gases.
-
-
Spectral Acquisition:
-
Simultaneously with the TGA experiment, continuously acquire IR spectra of the gas stream flowing from the TGA.
-
Identify the gaseous products by comparing their characteristic absorption bands with reference spectra.
-
Visualizations
Logical Relationship of Thermal Decomposition
The following diagram illustrates the key pathways in the thermal decomposition of this compound.
Caption: Thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
The diagram below outlines a typical experimental workflow for the comprehensive thermal analysis of a hydrated salt.
Caption: Experimental workflow for thermal analysis of hydrated salts.
References
The Versatility of Nickel Acetate Tetrahydrate: A Technical Guide to the Synthesis of Advanced Nickel Compounds
For Researchers, Scientists, and Drug Development Professionals
Nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) serves as a crucial and versatile precursor in the synthesis of a wide array of nickel-based compounds, ranging from simple oxides to complex nanostructures. Its solubility in water and alcohols, coupled with its predictable decomposition behavior, makes it an ideal starting material for various synthetic methodologies. This technical guide provides an in-depth overview of the core synthesis routes employing nickel acetate tetrahydrate, with a focus on producing materials relevant to research, catalysis, and the biomedical field. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and biological signaling pathways are presented to facilitate both fundamental understanding and practical application.
Thermal Decomposition: A Direct Route to Nickel Oxides
The thermal decomposition of this compound is a straightforward method for producing nickel oxide (NiO) and metallic nickel. The process involves a series of well-defined steps, including dehydration, decomposition of the anhydrous acetate, and the formation of the final product. The composition of the final product can be influenced by the atmosphere under which the decomposition is carried out.
Quantitative Data: Thermal Decomposition Profile
The following table summarizes the key stages of the thermal decomposition of this compound in an air atmosphere, based on thermogravimetric analysis (TGA) data.
| Temperature Range (°C) | Process | Gaseous Products Evolved | Solid Intermediate/Product |
| ~120 - 160 | Dehydration | Water (H₂O), Acetic Acid (CH₃COOH)[1] | Anhydrous Nickel Acetate (Ni(CH₃COO)₂) |
| ~310 | Melting of Anhydrous Salt | - | Molten Ni(CH₃COO)₂ |
| ~330 | Decomposition | Acetone (CH₃COCH₃)[2] | Nickel Carbonate (NiCO₃)[2] |
| ~365 | Carbonate Decomposition | Carbon Monoxide (CO), Carbon Dioxide (CO₂)[2] | Nickel Oxide (NiO)[2] |
| > 373 | Further Decomposition | Methane (CH₄), Isobutylene ((CH₃)₂C=CH₂)[2] | Mixture of NiO and Metallic Nickel (Ni)[2] |
| > 500 | Complete Decomposition | - | Mixture of NiO and Ni[2] |
Experimental Protocol: Thermal Decomposition for NiO Synthesis
Objective: To synthesize nickel oxide nanoparticles via the thermal decomposition of this compound.
Materials:
-
This compound (Ni(CH₃COO)₂·4H₂O)
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Place a known quantity of this compound into a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to 500°C in an air atmosphere.
-
Maintain the temperature for 3 hours to ensure complete decomposition.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is nickel oxide.
Visualization: Thermal Decomposition Pathway
References
The Core Reactions of Nickel Acetate Tetrahydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactions involving nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), a versatile precursor in various chemical syntheses. This document details key reactions such as thermal decomposition, hydrolysis, synthesis of nickel-based nanomaterials, catalytic applications in cross-coupling reactions, and its role in electroplating and ligand exchange reactions. The information is presented with a focus on experimental protocols and quantitative data to support advanced research and development.
Physicochemical Properties of Nickel Acetate Tetrahydrate
Nickel (II) acetate tetrahydrate is a green crystalline solid with a slight acetic acid odor. It is soluble in water and ethanol.[1][2] The central nickel atom in the tetrahydrate form adopts an octahedral structure, coordinated by four water molecules and two acetate ligands.[3]
| Property | Value |
| Chemical Formula | Ni(CH₃COO)₂·4H₂O |
| Molar Mass | 248.84 g/mol |
| Appearance | Green prismatic crystals[1] |
| Density | 1.744 g/cm³[4] |
| Solubility in Water | Soluble[1] |
| Melting Point | Decomposes upon heating[3] |
Synthesis of this compound
This compound can be synthesized through the reaction of nickel carbonate with acetic acid.[3]
Experimental Protocol: Synthesis from Nickel Carbonate
-
Reaction Setup: In a well-ventilated fume hood, add a stoichiometric amount of nickel(II) carbonate (NiCO₃) to a solution of acetic acid (CH₃COOH) with stirring. The reaction is as follows: NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂[3]
-
Reaction Execution: The nickel carbonate is added portion-wise to control the effervescence of carbon dioxide.
-
Crystallization: Once the reaction is complete, the resulting green solution is filtered to remove any unreacted solids. The filtrate is then concentrated by gentle heating to encourage crystallization upon cooling.
-
Isolation: The formed crystals are isolated by filtration, washed with a small amount of cold water, and then air-dried or dried under vacuum.[5]
Thermal Decomposition
The thermal decomposition of this compound is a multi-step process that is highly dependent on the atmosphere (e.g., inert or air).[6][7] In an inert atmosphere, the decomposition ultimately yields a mixture of nickel (Ni) and nickel oxide (NiO), whereas in air, NiO is the primary final product.[6][8]
Decomposition Pathway in an Inert Atmosphere (Helium)
The decomposition proceeds through several stages, including dehydration, formation of a basic nickel acetate intermediate, and subsequent breakdown into gaseous products and solid residues.[1][7]
| Temperature (°C) | Process | Solid Product(s) | Gaseous Products |
| ~120-160 | Dehydration and partial hydrolysis | Basic Nickel Acetate (e.g., 0.86Ni(CH₃COO)₂·0.14Ni(OH)₂)[1][7] | H₂O, Acetic Acid, Ketene, Ethanol, Formic Acid[1] |
| ~280-500 | Decomposition of basic acetate | NiO, Ni, Carbonaceous species[1][7] | CO₂, Acetone, Acetic Acid, CO, H₂, CH₄, Ethylene[1] |
| >500 | Final solid product | Ni and NiO mixture[6] |
Quantitative Yields of Gaseous Products (in Helium):
| Gaseous Product | Relative Yield (%) |
| CO₂ | > CH₃COCH₃ |
| CH₃COCH₃ | > CH₃COOH |
| CH₃COOH | > CO |
| CO | > CH₂CO |
Note: The yields are presented in a qualitative order of abundance based on available data.[9]
Synthesis of Nickel-Based Nanomaterials
This compound is a common precursor for the synthesis of various nickel-containing nanomaterials, most notably nickel oxide (NiO) nanoparticles. Different synthetic routes, such as sol-gel, chemical precipitation, and hydrothermal methods, can be employed to control the size and morphology of the resulting nanoparticles.
Sol-Gel Synthesis of Nickel Oxide Nanoparticles
This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then gelated to form a network structure. Subsequent drying and calcination yield the desired metal oxide.
-
Precursor Solution: Dissolve 0.1 M of this compound in 20 ml of ethylene (B1197577) glycol and stir for 15 minutes.[10]
-
Gel Formation: Slowly add an alkaline ascorbic acid solution dropwise over 30 minutes. A green precipitate of nickel hydroxide (B78521) will form.[10] The overall reaction to form the hydroxide is: Ni(CH₃COO)₂ + 2NaOH → Ni(OH)₂ + 2CH₃COONa[10]
-
Washing and Drying: The precipitate is washed with distilled water and then with alcohol. The washed precipitate is then dried in an oven at 250°C for 5 hours.[10]
-
Calcination: The dried nickel hydroxide is then calcined at a higher temperature (e.g., 550°C) to form nickel oxide nanoparticles.[11] The decomposition reaction is: Ni(OH)₂ → NiO + H₂O
Chemical Precipitation Synthesis of Nickel Oxide Nanoparticles
This is a straightforward method where a precipitating agent is added to a solution of the nickel salt to form an insoluble nickel compound, which is then thermally decomposed to NiO.
-
Precursor Solution: Prepare a 0.1 M solution of this compound in 100 ml of distilled water with vigorous stirring.[12]
-
Precipitation: Adjust the pH of the solution to between 8 and 12 by adding NaOH solution to form Ni(OH)₂ precipitates.[12]
-
Washing and Drying: The precipitate is collected, washed several times with distilled water and absolute ethanol, and then dried at 120°C for 12 hours.[12]
-
Calcination: The dried precipitate is calcined at 500°C for 1 hour to obtain nickel oxide.[12]
Hydrothermal Synthesis of Nickel Diselenide
This compound can also be used in the hydrothermal synthesis of other nickel-containing nanomaterials, such as nickel diselenide (NiSe₂).
-
Precursor Solutions:
-
Dissolve 0.1 mol of this compound in 30 ml of distilled water with magnetic stirring.[13]
-
Separately, mix 0.1 mol of selenium (Se) powder with a few drops of hydrazine (B178648) hydrate (B1144303) (as a reductant) and dissolve in 30 ml of water.[13]
-
-
Reaction Mixture: Mix the two solutions and add 0.1 M of sodium hydroxide dropwise.[13]
-
Hydrothermal Reaction: Transfer the final mixture to a Teflon-lined stainless-steel autoclave and heat at 200°C for 5 hours.[13]
-
Product Isolation: After cooling, the product is collected by centrifugation, washed, and dried.
Catalytic Applications: Suzuki-Miyaura Cross-Coupling
Nickel acetate is a precursor for catalytically active nickel species in various organic transformations, including the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids.[14] The active Ni(0) catalyst is typically generated in situ from a Ni(II) precursor like nickel acetate.
Representative Experimental Protocol
-
Catalyst Precursor: Nickel(II) acetate tetrahydrate.
-
Ligand: A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃) or an N-heterocyclic carbene (NHC) ligand is typically used.[15]
-
Base: A base such as potassium phosphate (B84403) (K₃PO₄) is required.[15]
-
Solvent: Anhydrous solvents like toluene (B28343) or THF are commonly used.[15]
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine the aryl halide, arylboronic acid, base, ligand, and this compound in the solvent. A reducing agent may be added to facilitate the formation of the active Ni(0) species.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until completion, which is monitored by techniques like TLC or GC-MS.
-
Workup and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.[15]
Electroplating
Nickel acetate is used in electroplating baths, often in combination with other nickel salts like nickel chloride, and boric acid as a buffering agent.[1][16] Acetate-based baths are noted for their good buffering capacity, stability, and lower toxicity compared to some other plating baths.[1][17]
Technical Specifications for a Nickel Acetate Electroplating Bath
| Parameter | Recommended Range/Value |
| Nickel Acetate Concentration | 15 - 200 g/L[16][18] |
| Nickel Chloride Concentration | 0 - 45 g/L[1][16] |
| Boric Acid Concentration | 30 - 45 g/L[16][19] |
| pH | 3.0 - 5.0[13][19] |
| Temperature | 40 - 65 °C[19] |
| Cathode Current Density | 1 - 10 A/dm²[1] |
Experimental Protocol for Nickel Electroplating
-
Bath Preparation: Dissolve the specified amounts of this compound, nickel chloride (if used), and boric acid in deionized water. Adjust the pH to the desired value using dilute acetic acid or sodium hydroxide.[1]
-
Electrode Setup: Use a pure nickel anode and the object to be plated as the cathode. Ensure the surfaces of the object are thoroughly cleaned and degreased.
-
Plating Process: Immerse the electrodes in the plating bath and apply a direct current at the specified current density. The plating time will depend on the desired thickness of the nickel coating.
-
Post-treatment: After plating, the object is rinsed with deionized water and dried.
Ligand Exchange Reactions
The acetate ligands in nickel acetate are relatively labile and can be readily replaced by other ligands, such as phosphines, amines, or other chelating agents. This property is fundamental to its use as a catalyst precursor, where the acetate is displaced by a more strongly coordinating ligand that modulates the reactivity of the nickel center.
Example: Synthesis of a Nickel-Phosphine Complex
The reaction of a nickel(II) salt with two equivalents of a phosphine ligand typically yields a neutral complex of the type [NiX₂(PR₃)₂].[6]
-
Reaction Setup: Dissolve nickel(II) acetate tetrahydrate in a suitable solvent, such as ethanol.
-
Ligand Addition: Add a stoichiometric amount (typically 2 equivalents) of the desired phosphine ligand to the solution.
-
Reaction and Isolation: The reaction mixture is stirred, often at room temperature or with gentle heating. The resulting complex may precipitate from the solution and can be isolated by filtration, washed with a suitable solvent, and dried under vacuum.[6]
These ligand exchange reactions are often driven by the chelate effect when multidentate ligands are used, leading to the formation of thermodynamically stable complexes.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and may cause an allergic skin reaction. It is also a suspected carcinogen and may cause genetic defects.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
This guide provides a foundational understanding of the key reactions of this compound, offering both theoretical insights and practical experimental details. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Metal coating line manufacturer--Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. data.epo.org [data.epo.org]
- 17. Nickel electroplating - Wikipedia [en.wikipedia.org]
- 18. chemistryjournal.net [chemistryjournal.net]
- 19. pubs.acs.org [pubs.acs.org]
Understanding the coordination chemistry of nickel acetate
An In-depth Technical Guide to the Coordination Chemistry of Nickel Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel(II) acetate is a versatile and cost-effective precursor in coordination chemistry, valued for its utility in synthesizing a vast array of complexes with diverse structural motifs and applications. This document provides a comprehensive technical overview of the coordination chemistry of nickel acetate, detailing its structure, synthesis, and the varied coordination modes of the acetate ligand. It includes in-depth discussions on the characterization of nickel(II) acetate complexes using modern analytical techniques such as X-ray crystallography, vibrational and electronic spectroscopy, and thermal analysis. Furthermore, this guide outlines key experimental protocols and highlights the significant applications of these compounds in catalysis, materials science, and the burgeoning field of bioinorganic chemistry, offering valuable insights for professionals in research and development.
The Core Compound: Nickel(II) Acetate
Nickel(II) acetate, with the general formula Ni(CH₃CO₂)₂·xH₂O, is a crucial starting material in nickel chemistry. The most common form is the tetrahydrate, Ni(CH₃CO₂)₂·4H₂O, a mint-green crystalline solid.[1][2] Its moderate water solubility and reactivity make it an excellent precursor for the synthesis of various nickel-containing compounds.[3][4]
Synthesis and Structure
The tetrahydrate is typically synthesized by reacting nickel(II) carbonate with acetic acid.[1][5]
NiCO₃ + 2CH₃CO₂H + 3H₂O → Ni(CH₃CO₂)₂·4H₂O + CO₂[5]
X-ray crystallography has revealed that in its tetrahydrate form, the nickel(II) ion adopts a distorted octahedral coordination geometry.[1][5][6] The central nickel atom is coordinated to four water molecules and two unidentate acetate ligands, arranged in a trans configuration.[1] The solid-state structure is stabilized by an extensive network of hydrogen bonds.[6]
Physicochemical Properties
Nickel(II) acetate's physical and chemical properties are fundamental to its application in synthesis. The compound is soluble in water and alcohols but insoluble in nonpolar solvents like diethyl ether.[1][3] Upon heating, it undergoes decomposition rather than melting.[4][7]
| Property | Value | References |
| Chemical Formula | C₄H₆NiO₄ (anhydrous) | [1] |
| Molar Mass | 248.84 g/mol (tetrahydrate) | [4][6] |
| Appearance | Mint-green crystalline solid | [1][8] |
| Density | 1.744 g/cm³ (tetrahydrate) | [1] |
| Crystal System | Monoclinic | [1][6] |
| Space Group | P2₁/c | [1][6] |
| Coordination Geometry | Octahedral | [1][2][5] |
Coordination Chemistry of the Acetate Ligand
The acetate ion (CH₃COO⁻) is a versatile ligand capable of coordinating to metal centers in several distinct modes, which influences the structure and reactivity of the resulting complex. This versatility is key to the diverse structures observed in nickel acetate chemistry.[9][10]
Coordination Modes
The carboxylate group of the acetate ligand can adopt various coordination geometries, including:
-
Monodentate: One oxygen atom binds to the nickel center. This is observed in nickel acetate tetrahydrate.[1]
-
Bidentate Chelating: Both oxygen atoms bind to the same nickel center, forming a four-membered ring.[10]
-
Bidentate Bridging: The acetate ligand bridges two different nickel centers. The most common bridging mode is the syn-syn η¹:η¹:μ₂ configuration.[11] More complex bridging modes, such as η¹:η³:μ₄, have also been identified in polynuclear nickel clusters.[11]
Caption: Common coordination modes of the acetate ligand with nickel centers.
Synthesis of Nickel(II) Acetate Coordination Complexes
Nickel(II) acetate is a preferred starting material for synthesizing new coordination complexes due to the acetate's ability to act as a good leaving group, readily replaced by stronger donor ligands.
General Synthetic Strategies
The synthesis of nickel(II) complexes from nickel acetate typically involves the reaction of the nickel salt with a desired ligand in a suitable solvent, such as ethanol (B145695) or methanol. The reaction can often be performed at room temperature or with gentle heating.[12] The choice of solvent is critical as it can influence the final structure, sometimes participating in coordination.
Example Experimental Protocol: Synthesis of a Ni(II)-Schiff Base Complex
This protocol is a representative example for the synthesis of a discrete nickel(II) coordination complex.
-
Ligand Preparation: A Schiff base ligand is synthesized by the condensation of an aldehyde (e.g., salicylaldehyde) with a primary amine. The product is purified by recrystallization.
-
Complexation Reaction: An ethanolic solution of the Schiff base ligand (1 mmol) is added dropwise to a stirred ethanolic solution of Nickel(II) acetate tetrahydrate (1 mmol).
-
Reaction Conditions: The resulting mixture is refluxed for several hours. The formation of the complex is often indicated by a color change and the precipitation of a solid.
-
Isolation and Purification: After cooling, the solid product is collected by filtration, washed with cold ethanol and diethyl ether to remove unreacted starting materials, and dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution of the complex in a suitable solvent like DMF or a solvent mixture.[12]
Structural and Spectroscopic Characterization
A combination of analytical techniques is essential to unambiguously determine the structure, bonding, and properties of newly synthesized nickel acetate-derived complexes.
Caption: Experimental workflow for synthesis and characterization of a Ni(II) complex.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[12][13]
| Parameter | Ni(CH₃CO₂)₂·4H₂O | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1][6] |
| a (Å) | 4.764 - 4.8319 | [1][6] |
| b (Å) | 11.771 - 11.900 | [1][6] |
| c (Å) | 8.425 - 8.5531 | [1][6] |
| β (°) | 93.6 | [1] |
| Z | 2 | [1][6] |
Vibrational (Infrared) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for probing the coordination mode of the acetate ligand. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) are sensitive to its environment. The separation between these two bands (Δν = νₐₛ - νₛ) is particularly diagnostic.[10]
| Coordination Mode | Δν (νₐₛ - νₛ) in cm⁻¹ | Rationale |
| Ionic (e.g., NaOAc) | ~164 | Reference for free ion. |
| Monodentate | > 200 | Increased C=O double bond character, νₐₛ increases and νₛ decreases. |
| Bidentate Chelating | < 100 | Both oxygens are coordinated, decreasing the O-C-O bond angle and Δν. |
| Bidentate Bridging | ~140-180 | Closer to the ionic value as the coordination is more symmetric. |
Electronic (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides insights into the electronic structure and coordination geometry of the Ni(II) ion. For high-spin, octahedral Ni(II) complexes (d⁸ configuration), three spin-allowed d-d transitions are typically observed, corresponding to excitations from the ³A₂g ground state.
| Transition | Typical Energy Range (cm⁻¹) | Color |
| ³A₂g → ³T₂g (ν₁) | 7,000 - 13,000 | NIR |
| ³A₂g → ³T₁g(F) (ν₂) | 11,000 - 20,000 | Visible |
| ³A₂g → ³T₁g(P) (ν₃) | 19,000 - 27,000 | Visible/UV |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathway of nickel complexes. For this compound, decomposition in air occurs in distinct steps:
-
Dehydration: Loss of the four water molecules, typically starting around 80-100°C and completing by ~160°C.[7][14]
-
Decomposition of Anhydrous Acetate: The anhydrous salt decomposes at higher temperatures (~250-370°C).[7][14] This process is complex and can yield various products depending on the atmosphere, including nickel carbonate, nickel carbide (Ni₃C), metallic nickel, and nickel oxide (NiO).[7][14]
-
Final Product: The ultimate product upon complete decomposition in air at high temperatures (~500°C) is typically nickel(II) oxide (NiO).[7]
Applications in Research and Development
The rich coordination chemistry of nickel acetate lends itself to a wide range of applications, from industrial catalysis to the development of new therapeutic agents.
Homogeneous Catalysis
Nickel acetate is a precursor for numerous highly effective catalysts. Nickel-based catalysts are often a more economical and sustainable alternative to those based on precious metals like palladium.[15]
-
Cross-Coupling Reactions: Nickel catalysts are widely employed in fundamental carbon-carbon bond-forming reactions such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of pharmaceutical and agrochemical synthesis.[8][15]
-
Polymerization and Oligomerization: Nickel complexes catalyze the oligomerization of ethylene (B1197577) and the polymerization of other olefins.[16][17]
-
Hydrogenation: Nickel catalysts are used in hydrogenation reactions, converting unsaturated organic compounds to their saturated analogues.[15][16]
Caption: Simplified catalytic cycle for a Ni-catalyzed cross-coupling reaction.
Materials Science
Nickel acetate serves as a precursor for the synthesis of advanced nickel-based materials.
-
Nickel Oxide (NiO) Nanoparticles: Thermal decomposition of nickel acetate is a common method to produce phase-pure NiO nanoparticles.[18][19] These nanoparticles have applications in catalysis, batteries, and sensors.
-
Coordination Polymers and MOFs: It is used to construct metal-organic frameworks (MOFs) and coordination polymers, materials with high porosity and potential applications in gas storage and separation.[20]
Bioinorganic Chemistry and Drug Development
The biological roles of nickel and the therapeutic potential of its complexes are areas of active research.[21]
-
Enzyme Mimics: Nickel is the active center in several enzymes, such as urease.[22][23] Synthetic nickel complexes are studied as models to understand the mechanisms of these enzymes.
-
Antimicrobial and Antifungal Agents: Numerous nickel(II) complexes, particularly those with Schiff base or heterocyclic ligands, have demonstrated significant in vitro activity against various bacterial and fungal strains.[21][22]
-
Anticancer Properties: Certain nickel complexes have shown potential as anticancer agents, with research focusing on their ability to interact with and cleave DNA or inhibit key cellular processes.[21][23][24] The development of nickel-based drugs requires careful consideration of the inherent toxicity of nickel salts.[1][21]
Conclusion
Nickel(II) acetate is a cornerstone compound in inorganic synthesis, providing an accessible entry point to a vast and varied landscape of coordination chemistry. Its ability to form complexes with different nuclearities, geometries, and ligand sets, combined with the multiple coordination modes of the acetate ligand itself, makes it an endlessly fascinating subject of study. For researchers in catalysis, materials science, and drug development, a thorough understanding of the principles outlined in this guide—from synthesis and characterization to the targeted application of its derivative complexes—is fundamental to innovation and discovery. The continued exploration of nickel acetate's coordination chemistry promises to yield novel compounds with tailored properties to address contemporary scientific and technological challenges.
References
- 1. Nickel(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Buy Nickel(II) acetate hydrate [smolecule.com]
- 3. NICKEL ACETATE - Ataman Kimya [atamanchemicals.com]
- 4. byjus.com [byjus.com]
- 5. Nickel Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 16. nbinno.com [nbinno.com]
- 17. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of nickel oxide nanoparticles using nickel acetate and poly(vinyl acetate) precursor [inis.iaea.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistryjournal.net [chemistryjournal.net]
- 22. austinpublishinggroup.com [austinpublishinggroup.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, structure and biological activity of nickel(II) complexes with mefenamato and nitrogen-donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of Nickel Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for nickel acetate (B1210297) tetrahydrate, a compound frequently utilized in research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing health risks associated with this chemical.
Chemical and Physical Properties
Nickel acetate tetrahydrate is a green, crystalline solid with a faint acetic acid odor. It is soluble in water and is a moderately water-soluble crystalline nickel source that decomposes to nickel oxide upon heating.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | Ni(CH₃COO)₂·4H₂O |
| Molecular Weight | 248.84 g/mol |
| Appearance | Green crystalline solid |
| Odor | Slight vinegar-like |
| Solubility in Water | 17 g/100 mL at 20°C |
| Density | 1.744 g/cm³ |
| Melting Point | Decomposes before melting |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and is a known carcinogen and reproductive toxin.[1] It can also cause skin and respiratory sensitization.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | 1A | H350: May cause cancer |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for dusts and mists should be used, especially when engineering controls are not sufficient or during spill cleanup. |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: Take care to avoid the generation of dust. Use wet cleaning methods for any spills.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where this chemical is used or stored.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2]
First Aid Measures
In case of exposure, immediate medical attention is required.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Experimental Protocols
Protocol for Neutralization and Disposal of this compound Waste
This protocol details the chemical remediation of aqueous nickel(II) waste through precipitation as nickel(II) hydroxide (B78521).
Materials:
-
Aqueous waste solution containing this compound
-
1M Sodium Hydroxide (NaOH) solution
-
pH paper or a pH meter
-
Large beaker
-
Stirring rod
-
Vacuum filtration apparatus (Buchner funnel, filter flask, filter paper, vacuum source)
-
Spatula
-
Weighing boat
-
Designated hazardous waste container for solid nickel waste
-
Designated container for the treated liquid waste
Procedure:
-
Preparation: Ensure all necessary PPE is worn. Perform the procedure in a well-ventilated chemical fume hood.
-
Precipitation:
-
Carefully measure the volume of the nickel acetate waste solution.
-
Slowly add 1M NaOH solution to the waste while gently stirring. The nickel(II) ions will begin to precipitate as a green solid (nickel(II) hydroxide).
-
Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding NaOH until the pH of the solution reaches and is stable at 11.[3]
-
-
Settling:
-
Allow the mixture to stand undisturbed for at least 10 minutes to allow the nickel hydroxide precipitate to settle.[3]
-
-
Decantation:
-
Carefully decant the supernatant (the clear liquid) into a separate large beaker, being careful not to disturb the solid precipitate.
-
The decanted liquid should be tested for residual nickel content to ensure it meets local disposal regulations before being neutralized to a pH between 6 and 8 and discharged to the sanitary sewer, or collected as hazardous waste if required.
-
-
Filtration:
-
Set up the vacuum filtration apparatus.
-
Wet the filter paper with a small amount of deionized water to ensure a good seal.
-
Turn on the vacuum source.
-
Slowly pour the remaining slurry containing the nickel hydroxide precipitate into the center of the Buchner funnel.
-
Rinse the original beaker with a small amount of deionized water and pour this rinsing into the funnel to ensure all the precipitate is collected.
-
Leave the vacuum on for a few minutes to air-dry the solid precipitate on the filter paper.
-
-
Collection and Disposal of Solid Waste:
-
Turn off the vacuum source and carefully disconnect the filter flask.
-
Remove the Buchner funnel and place it upside down on a clean, dry surface. The filter paper with the nickel hydroxide precipitate should fall out.
-
Using a spatula, carefully scrape the solid nickel hydroxide from the filter paper into a pre-weighed and labeled weighing boat.
-
Allow the solid to air-dry completely in a designated, well-ventilated area (such as within the fume hood).
-
Once dry, weigh the solid and transfer it to a designated, sealed, and properly labeled hazardous waste container for solid nickel compounds.
-
-
Disposal of Liquid Waste:
-
The filtrate collected in the filter flask should be combined with the decanted supernatant.
-
Test the combined liquid for residual nickel concentration. If it meets local discharge limits, neutralize the pH to between 6 and 8 and dispose of it down the sanitary sewer with copious amounts of water. If it does not meet the limits, it must be collected as hazardous aqueous waste.
-
Protocol for Spill Cleanup and Neutralization
This protocol should be followed in the event of a solid this compound spill.
Materials:
-
Full PPE (as specified in Table 3)
-
Spill containment materials (e.g., absorbent pads, sand)
-
Scoop or dustpan and brush
-
Sealable plastic bags or a designated hazardous waste container
-
1M Sodium Hydroxide (NaOH) solution (for neutralization of collected material)
-
Large plastic container for neutralization
Procedure:
-
Evacuation and Notification: Evacuate all non-essential personnel from the immediate spill area. Notify the laboratory supervisor and the institutional safety office.
-
Containment: If it is safe to do so, prevent the spill from spreading by using spill containment materials to create a barrier around the spill.
-
Collection:
-
Carefully scoop or sweep up the spilled solid material. Avoid creating dust. If a HEPA-filtered vacuum is available and approved for this type of material, it can be used.
-
Place the collected material into a labeled, sealable plastic bag or a designated hazardous waste container.
-
-
Decontamination of the Spill Area:
-
Wipe the spill area with a damp cloth or paper towels to remove any remaining residue.
-
Place the used cleaning materials into the same hazardous waste container as the collected spill.
-
-
Neutralization of Collected Spill Material (to be performed in a fume hood):
-
The collected solid spill can be treated using a similar precipitation method as the waste disposal protocol.
-
Carefully add the collected solid to a large plastic container.
-
Slowly add water to dissolve the nickel acetate.
-
Gradually add 1M NaOH solution while stirring until the pH of the resulting slurry is 11.
-
The resulting nickel hydroxide precipitate should be collected by filtration as described in the waste disposal protocol (Section 6.1, steps 5 and 6) and disposed of as solid hazardous waste.
-
The remaining liquid should be handled as described in the waste disposal protocol (Section 6.1, step 7).
-
Mechanisms of Toxicity and Signaling Pathways
The toxicity of nickel compounds, including this compound, is complex and involves multiple cellular and molecular mechanisms. A primary mechanism of nickel-induced damage is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to DNA, proteins, and lipids. Nickel can also interfere with DNA repair mechanisms and activate certain signaling pathways, contributing to its carcinogenic effects.
Caption: Logical workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols: Nickel Acetate Tetrahydrate as a Catalyst in Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nickel-based catalysts in Suzuki-Miyaura cross-coupling reactions, with a focus on the potential application of nickel acetate (B1210297) tetrahydrate. While the provided protocols are based on established procedures using other nickel salts, they serve as a strong foundation for developing specific methods using nickel acetate tetrahydrate. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][2] The use of nickel catalysts is gaining significant attention due to nickel's lower cost and high reactivity compared to palladium.[3][4]
Introduction to Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a transition metal-catalyzed reaction involving the coupling of an organoboron compound with an organic halide or triflate.[2] While palladium has traditionally been the catalyst of choice, nickel-based catalysts offer a more economical and earth-abundant alternative.[5][6] Nickel catalysts have been shown to be effective in coupling a wide range of substrates, including those that are challenging for palladium-based systems.[3][4] This methodology is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[3][7]
The general catalytic cycle for a nickel-catalyzed Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Ni(0) catalyst reacts with the organic halide (Ar-X) to form a Ni(II) intermediate.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)2) exchanges its organic group with the halide on the nickel center, forming a new Ni(II) species with both organic groups attached. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the nickel center are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Ni(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Data
The following tables summarize reaction conditions and yields for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions from various studies. These data provide a starting point for optimizing reactions using this compound.
Table 1: Survey of Solvents in Nickel-Catalyzed Suzuki-Miyaura Coupling [3]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene (B28343) | 110 | 100 |
| 2 | Acetone | 75 | 96 |
| 3 | Ethyl Acetate | 100 | 100 |
| 4 | i-PrOAc | 110 | 100 |
| 5 | n-BuOH | 110 | 0 |
| 6 | t-Amyl alcohol | 100 | 100 |
| 7 | MTBE | 80 | 100 |
| 8 | 2-Me-THF | 80 | 100 |
| 9 | DMSO | 110 | 0 |
| 10 | Acetonitrile | 100 | 99 |
Conditions: NiCl2(PCy3)2 complex (5 mol %), sulfamate (B1201201) substrate (1.00 equiv), phenylboronic acid (2.50 equiv), K3PO4 (4.50 equiv), hexamethylbenzene (B147005) (0.10 equiv), 12 h. Yield determined by 1H NMR analysis.[3]
Table 2: Survey of Cross-Coupling Partners [3]
| Entry | X | Yield (t-Amyl alcohol) (%) | Yield (2-Me-THF) (%) |
| 1 | OSO2NMe2 | 100 | 100 |
| 2 | OCONEt2 | 57 | 50 |
| 3 | OPiv | 94 | 100 |
| 4 | OMs | 97 | 95 |
| 5 | OTs | 100 | 98 |
| 6 | OTf | 100 | 100 |
| 7 | Cl | 100 | 94 |
| 8 | Br | 97 | 92 |
| 9 | I | 100 | 97 |
Conditions: NiCl2(PCy3)2 complex (5 mol %), substrate (1.00 equiv), phenylboronic acid (2.50 equiv), K3PO4 (4.50 equiv), hexamethylbenzene (0.10 equiv), 100 °C, 12 h. Yield determined by 1H NMR analysis.[3]
Table 3: Nickel-Catalyzed Coupling in Water [5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3aa | 99 |
| 2 | 4-Methylphenylboronic acid | 3ab | 98 |
| 3 | 4-Methoxyphenylboronic acid | 3ac | 95 |
| 4 | 4-Fluorophenylboronic acid | 3ad | 92 |
| 5 | 4-Chlorophenylboronic acid | 3ae | 89 |
| 6 | 4-Bromophenylboronic acid | 3af | 85 |
| 7 | 3-Methylphenylboronic acid | 3ag | 96 |
| 8 | 2-Methylphenylboronic acid | 3ah | 82 |
| 9 | 2-Methoxyphenylboronic acid | 3ai | 78 |
Reaction conditions: Diethyl 2-bromoallylphosphonate (1.0 mmol), arylboronic acid (2.0 mmol), NiSO4·6H2O/L (5 mol %), K3PO4 (1.5 mmol), and H2O (4 mL) at 120 °C for 1 h; isolated yields.[5]
Experimental Protocols
The following are generalized protocols for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. These should be adapted and optimized for use with this compound.
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling in an Organic Solvent
This protocol is adapted from procedures using NiCl2(PPh3)2.[1]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Phenylboronic acid
-
This compound
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium phosphate (B84403) (K3PO4), crushed
-
Toluene, degassed
-
Ethanol
-
Ether
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Standard laboratory glassware, including a reaction vial with a septum, magnetic stirrer, and heating mantle.
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ or pre-formed): A common approach is to generate the active Ni(0) species from a Ni(II) precursor. For this protocol, we will assume the in-situ generation from this compound and a phosphine (B1218219) ligand.
-
Reaction Setup: To a dry reaction vial under an inert atmosphere, add the aryl halide (4 mmol), phenylboronic acid (0.5 g), this compound (amount to be optimized, start with 5 mol%), triphenylphosphine (2 equivalents relative to nickel), and crushed potassium phosphate (1.7 g).[1]
-
Seal the vial with a septum and add 10 mL of degassed toluene via syringe.[1]
-
Reaction: Stir the reaction mixture vigorously and heat to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash twice with 10 mL of water. Wash the organic layer with 5 mL of brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).[1]
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol is adapted from procedures using NiSO4·6H2O.[5]
Materials:
-
(2-haloallyl)phosphonate or sulfone
-
Arylboronic acid
-
This compound
-
Cationic 2,2'-bipyridyl ligand
-
Potassium phosphate (K3PO4)
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware, including a reaction tube, magnetic stirrer, and oil bath.
Procedure:
-
Reaction Setup: In a reaction tube, combine the (2-haloallyl)phosphonate or sulfone (1.0 mmol), arylboronic acid (2.0 mmol), and potassium phosphate (1.5 mmol).[5]
-
Prepare a stock solution of the nickel catalyst by dissolving this compound (0.05 mmol, 5 mol%) and the cationic 2,2'-bipyridyl ligand in 1.5 mL of water. Add this solution to the reaction tube.[5]
-
Seal the reaction tube and stir the mixture in a preheated oil bath at 120 °C for 1 hour.[5]
-
Workup: After cooling the reaction to room temperature, extract the aqueous solution with ethyl acetate (3 x 4 mL).[5]
-
Purification: Combine the organic layers, dry over magnesium sulfate, and remove the solvent under reduced pressure. Purify the desired product by column chromatography on silica gel.[5]
Visualizations
The following diagrams illustrate the catalytic cycle and a general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Nickel Oxide Nanoparticles from Nickel Acetate: An Application Note and Protocol
This document provides detailed protocols for the synthesis of nickel oxide (NiO) nanoparticles using nickel acetate (B1210297) as the primary precursor. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and materials science. Three common synthesis routes are detailed: co-precipitation, sol-gel, and hydrothermal methods.
Introduction
Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its applications in catalysis, battery electrodes, gas sensors, and biomedical fields. The synthesis of NiO at the nanoscale enhances its properties due to a high surface-area-to-volume ratio. This note focuses on reproducible methods starting from the common and cost-effective precursor, nickel acetate.
Comparative Data of Synthesis Protocols
The choice of synthesis method significantly impacts the physicochemical properties of the resulting NiO nanoparticles. The following table summarizes key quantitative parameters from various protocols.
| Synthesis Method | Precursor(s) & Concentration | Precipitating/Gelling Agent | Temperature (°C) | Time | Resulting Nanoparticle Size (nm) | Reference |
| Co-Precipitation | Nickel Acetate, Polyvinylpyrrolidone (B124986) (PVP) | Not specified | 673 K (400 °C) | Not specified | ~30 | [1] |
| Sol-Gel | Nickel Acetate | Polyacrylic acid (PAA) | 430 °C (calcination) | Not specified | Not specified | [2] |
| Sol-Gel | Nickel Acetate Tetrahydrate | NaOH | 100-110 °C (drying), 450 °C (calcination) | 1 hour (drying), 1 hour (calcination) | 38.63 | [3] |
| Thermal Decomposition | Nickel Acetate, Poly(vinyl acetate) (PVAc) | - | 723 K (450 °C) | Not specified | 40-50 | [4][5] |
| Hydrothermal | Nickel Acetate | Methylamine (B109427) | 400 °C (thermal treatment) | 2 hours | Not specified | [6] |
| Hydrothermal | Nickel Acetate (0.5 g in 100 mL DW) | - | ~180 °C | Not specified | Not specified | [7] |
Experimental Protocols
Co-Precipitation Method
This method involves the precipitation of a nickel-containing precursor from a solution, followed by thermal decomposition to form NiO nanoparticles.
Materials:
-
Nickel Acetate (Ni(CH₃COO)₂·4H₂O)
-
Polyvinylpyrrolidone (PVP)
-
Deionized Water
Procedure:
-
Prepare a solution of nickel acetate and polyvinylpyrrolidone (PVP) in a mixture of deionized water and ethanol.
-
Stir the solution vigorously at room temperature to ensure homogeneity.
-
Induce precipitation by either changing the pH (e.g., by adding a base like NaOH) or by changing the solvent composition.
-
Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the precipitate in an oven at a temperature between 60-100 °C.
-
Calcine the dried powder in a muffle furnace at 400 °C to obtain NiO nanoparticles.[1]
Sol-Gel Method
The sol-gel process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a 'gel' (a solid network in a liquid).
Materials:
-
This compound (Ni(CH₃COO)₂·4H₂O)
-
Sodium Hydroxide (B78521) (NaOH) solution (5M)
Procedure:
-
Dissolve this compound in methanol to form a precursor solution.
-
Slowly add a 5M NaOH solution dropwise to the nickel acetate solution while stirring vigorously. This will act as a precipitation agent and facilitate gel formation.
-
Continue stirring until a gel is formed.
-
Dry the gel in an oven at 100-110 °C for 1 hour to remove the solvent.[3]
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a furnace at 450 °C for 1 hour to yield NiO nanocrystals.[3] The resulting product should be a black powder.
Hydrothermal Method
Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution. The high temperature and pressure facilitate the formation of crystalline nanoparticles.
Materials:
-
Nickel Acetate (Ni(CH₃COO)₂)
-
Methylamine solution (0.4 M) or Deionized Water
Procedure:
-
With Methylamine: Disperse freshly precipitated nickel oxalate (B1200264) (formed from nickel acetate) in deionized water. Add a 0.4 M methylamine solution under magnetic stirring at room temperature.[6]
-
Aqueous: Alternatively, dissolve 0.5 g of nickel acetate in 100 mL of deionized water and stir to ensure homogeneity.[7]
-
Transfer the resulting solution or suspension into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to approximately 180 °C.[7] The duration of the hydrothermal treatment can be varied to control nanoparticle size and morphology.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol.
-
Dry the product in an oven.
-
To obtain the final NiO nanoparticles, thermally treat the dried hydroxide precursor at 400 °C for 2 hours in air.[6]
Visualizations
Caption: General workflow for NiO nanoparticle synthesis.
Caption: Chemical transformation from precursor to NiO.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication and Characterization of Nanocrystalline NiO Prepared by Sol-Gel Process | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of nickel oxide nanoparticles using nickel acetate and poly(vinyl acetate) precursor [inis.iaea.org]
- 5. Synthesis of nickel oxide nanoparticles using nickel acetate and poly(vinyl acetate) precursor (Journal Article) | ETDEWEB [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Nickel Electroplating Using Nickel Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of nickel acetate (B1210297) tetrahydrate in electroplating applications. Nickel acetate serves as a primary source of nickel ions in the plating bath and offers excellent buffering capacity, contributing to stable operating conditions and high-quality deposits.[1]
Introduction to Nickel Acetate in Electroplating
Nickel electroplating is a widely used surface finishing process to enhance the decorative appeal, corrosion resistance, and durability of various substrates.[2] While traditional Watts baths, based on nickel sulfate, are common, acetate-based baths offer distinct advantages. Nickel acetate's high buffering capacity helps maintain a stable pH at the cathode surface, which is crucial for achieving consistent and high-quality nickel deposits.[1] This can lead to a reduction in pitting and other defects.[1] Acetate baths are also considered to be relatively low in toxicity.[3][4][5]
Experimental Protocols
Preparation of the Nickel Acetate Electroplating Bath
This protocol describes the preparation of a standard nickel acetate electroplating bath.
Materials:
-
Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Nickel Chloride (NiCl₂)
-
Boric Acid (H₃BO₃)
-
Acetic Acid (CH₃COOH) (optional, for pH adjustment)
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) (for pH adjustment)[1]
-
Deionized water
-
High purity nickel plate (99.5%) for the anode[1]
Equipment:
-
Glass beaker or plating tank
-
Magnetic stirrer and stir bar
-
pH meter
-
Heating plate
-
DC power supply
-
Alligator clips and connecting wires
Procedure:
-
Fill the beaker or plating tank with the required volume of deionized water.
-
While stirring, dissolve the boric acid in the water. Heating may be required to facilitate dissolution.
-
Once the boric acid is dissolved, add the this compound and stir until fully dissolved. The solution will turn a characteristic green color.[6]
-
Add the nickel chloride and continue stirring until the solution is homogeneous.
-
Allow the solution to cool to the desired operating temperature.
-
Measure the pH of the bath and adjust to the target value (typically between 3 and 5) using dilute acetic acid, hydrochloric acid, or sodium hydroxide.[1]
Substrate Preparation
Proper substrate preparation is critical for achieving good adhesion and a uniform nickel coating. This protocol is suitable for mild steel substrates.
Materials:
-
Mild steel panels (substrate)
-
Abrasive paper or cloth
-
Degreasing solution (e.g., alkaline cleaner)
-
10% Sulfuric Acid (H₂SO₄) solution[1]
-
Deionized water
Procedure:
-
Mechanically polish the mild steel panels to a smooth finish using abrasive paper.
-
Thoroughly degrease the panels by immersing them in a suitable degreasing solution.
-
Rinse the panels with running water.
-
Dip the panels in a 10% sulfuric acid solution for 30 seconds to remove any surface oxides.[1]
-
Rinse the panels thoroughly with running water, followed by a final rinse with deionized water.[1]
Electroplating Process
Procedure:
-
Heat the prepared nickel acetate electroplating bath to the desired operating temperature (typically 40-50°C).[1][3]
-
Suspend the high-purity nickel plate (anode) and the prepared substrate (cathode) in the plating bath. Ensure they are parallel to each other and do not touch.
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.[7]
-
Apply the desired current density (typically 2-8 A/dm²) and begin the electroplating process for the specified duration.[1]
-
After the desired plating time, turn off the power supply.
-
Remove the plated substrate from the bath, rinse it thoroughly with deionized water, and dry it.
Data Presentation
Bath Compositions
The following table summarizes different nickel acetate electroplating bath compositions found in the literature.
| Component | Bath A[1] | Bath B[1] | Bath C[1] | Acetate-Chloride Bath 1[8] | Acetate-Chloride Bath 2[8] |
| This compound | 100 g/L | 150 g/L | 100 g/L | 118.3 g/L | 68.5 g/L |
| Nickel Chloride | 30 g/L | 30 g/L | - | 6.0 g/L | 6.0 g/L |
| Boric Acid | 30 g/L | 30 g/L | 30 g/L | - | - |
| Additives | |||||
| Sodium Lauryl Sulfate | 1 g/L | 1 g/L | 1 g/L | - | - |
| Coumarin | 0.5 g/L | 0.5 g/L | 0.5 g/L | - | - |
| Formalin | 1 mL/L | 1 mL/L | 1 mL/L | - | - |
Operating Conditions and Deposit Properties
This table outlines the typical operating conditions for nickel acetate baths and the resulting properties of the electrodeposits.
| Parameter | Value | Reference |
| pH | 3 - 5 | [1] |
| Temperature | 40 - 50°C | [1] |
| Current Density | 2 - 8 A/dm² | [1] |
| Cathode Current Efficiency | Up to 95% | [3] |
| Throwing Power | ~52% | [3] |
| Hardness | Increases with higher temperature | [1] |
| Appearance | Smooth, uniform, and bright deposit | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for nickel electroplating using a nickel acetate bath.
Influence of Bath Components
Caption: Key components of a nickel acetate bath and their influence on deposit properties.
References
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. chemiis.com [chemiis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Science With Screens: Experiment 44: Nickel Acetate and Nickel Electroplating [sciencewithscreens.blogspot.com]
- 7. High Quality (and Safe) Nickel Plating : 7 Steps (with Pictures) - Instructables [instructables.com]
- 8. sterc.org [sterc.org]
The Role of Nickel Acetate Tetrahydrate in the Synthesis of Advanced Metal-Organic Frameworks
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Nickel acetate (B1210297) tetrahydrate serves as a versatile and efficient nickel source in the synthesis of a variety of metal-organic frameworks (MOFs). Its good solubility in common solvents and favorable reactivity make it a preferred precursor for constructing highly porous and crystalline MOF architectures. This document provides detailed application notes and experimental protocols for the synthesis of nickel-based MOFs using nickel acetate tetrahydrate, focusing on solvothermal, mechanochemical, and microwave-assisted methods.
Introduction to Nickel-Based MOFs
Nickel-based MOFs are a subclass of coordination polymers that have garnered significant attention due to their unique properties, including high surface areas, tunable pore sizes, and the presence of accessible metal sites.[1][2] These characteristics make them promising candidates for a wide range of applications, such as gas storage and separation, catalysis, chemical sensing, and drug delivery.[1][3] The choice of the nickel precursor is crucial in determining the final structure and properties of the MOF. This compound is often favored due to its affordability, stability, and environmentally benign nature.[2]
Data Presentation: Synthesis Parameters and MOF Properties
The following table summarizes key quantitative data from different synthesis methods for nickel-based MOFs using this compound as the nickel source. This allows for a direct comparison of how the synthesis route influences the material's properties.
| Parameter | Solvothermal Synthesis (Ni-MOF-74) | Mechanochemical Synthesis (Ni-BTC) |
| Nickel Precursor | This compound | This compound |
| Organic Linker | 2,5-dihydroxyterephthalic acid (H4DOBDC) | 1,3,5-Benzenetricarboxylic acid (H3BTC) |
| Solvent | Deionized Water | None (solvent-free) or minimal liquid additive |
| Temperature | Reflux (approx. 100 °C) | Room Temperature |
| Time | 1 hour | 1 minute |
| Yield | 92%[4] | High (not specified)[5] |
| BET Surface Area | 1233 m²/g[2][4] | High (not specified)[5] |
| Pore Volume | Not specified | Not specified |
| Morphology | Well-separated 1 µm platelets[2][4] | Not specified |
Experimental Protocols
Solvothermal Synthesis of Ni-MOF-74 (CPO-27-Ni)
This protocol describes a water-based synthesis of Ni-MOF-74, a highly porous material with open metal sites, making it attractive for gas storage and catalysis.[2][4]
Materials:
-
Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
Deionized water
Procedure:
-
In a reaction vessel, prepare a suspension of 2,5-dihydroxyterephthalic acid in deionized water.
-
In a separate container, dissolve nickel (II) acetate tetrahydrate in deionized water to create an aqueous solution.
-
Heat the suspension of the organic linker to reflux (approximately 100 °C) with stirring.
-
Add the aqueous solution of nickel acetate to the refluxing linker suspension.
-
Continue the reaction under reflux for 1 hour.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product thoroughly with deionized water to remove any unreacted precursors.
-
Dry the synthesized Ni-MOF-74 in a vacuum oven at an elevated temperature to remove residual solvent and activate the material.
Mechanochemical Synthesis of a Nickel-Based MOF
Mechanochemical synthesis offers a rapid and solvent-free route to MOF production, which is environmentally friendly and scalable.[5]
Materials:
-
Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
Procedure:
-
Place the solid reactants, nickel (II) acetate tetrahydrate and 1,3,5-benzenetricarboxylic acid, into a ball milling jar.
-
Add the milling balls to the jar.
-
Mill the mixture at a specified frequency for 1 minute.
-
After milling, retrieve the solid product from the jar.
-
The product can be washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials, followed by drying.
Microwave-Assisted Synthesis of a Nickel-Based MOF
Microwave-assisted synthesis can significantly reduce reaction times from hours or days to minutes, leading to rapid crystallization and potentially different morphologies.[6][7]
Materials:
-
Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Organic linker (e.g., a carboxylic acid-based ligand)
-
A suitable solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Dissolve nickel (II) acetate tetrahydrate and the organic linker in the chosen solvent in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Set the desired temperature and reaction time (e.g., 150 °C for 30 minutes).
-
After the reaction is complete and the vessel has cooled, collect the solid product by filtration or centrifugation.
-
Wash the product with a suitable solvent to remove impurities.
-
Dry the final product under vacuum.
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis protocols.
Caption: Solvothermal Synthesis Workflow.
Caption: Mechanochemical Synthesis Workflow.
References
- 1. Mechanochemical Synthesis of Nickel-Modified Metal–Organic Frameworks for Reduction Reactions [helvia.uco.es]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen-rich metal–organic framework of nickel(ii) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates at ambient pressure of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sol-Gel Synthesis of Nickel Oxide Thin Films Using Nickel Acetate Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of nickel oxide (NiO) thin films via the sol-gel method, utilizing nickel acetate (B1210297) as the primary precursor. The protocols outlined are intended to serve as a comprehensive guide for researchers in materials science and related fields.
Introduction
Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap, making it a material of significant interest for a variety of applications, including as a hole transport layer (HTL) in perovskite solar cells, in electrochromic devices, gas sensors, and as a catalyst.[1][2][3] The sol-gel method offers a versatile and cost-effective approach for fabricating high-quality NiO thin films, allowing for precise control over the film's properties through the manipulation of synthesis parameters.[4] This technique involves the transition of a solution system (sol) into a solid-state (gel), which can then be deposited as a thin film and further processed through heat treatment.
Experimental Protocols
Materials and Equipment
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
2-Methoxyethanol (B45455) or Ethanol
-
Monoethanolamine (MEA) or another suitable stabilizer
-
Substrates (e.g., glass, indium tin oxide (ITO) coated glass, silicon wafers)
-
Deionized water
-
Acetone
-
Isopropanol
Equipment:
-
Magnetic stirrer with hotplate
-
Beakers and volumetric flasks
-
Pipettes
-
Ultrasonic bath
-
Spin coater or dip coater
-
Furnace or hot plate for annealing
Substrate Cleaning Protocol
A thorough cleaning of the substrate is crucial to ensure good film adhesion and uniformity.
-
Place the substrates in a beaker with acetone.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Rinse the substrates thoroughly with deionized water.
-
Transfer the substrates to a beaker with isopropanol.
-
Sonicate for another 15 minutes.
-
Rinse again with deionized water.
-
Dry the substrates using a stream of nitrogen or in an oven.
Sol-Gel Precursor Solution Preparation
This protocol describes the preparation of a 0.5 M NiO precursor solution.
-
Dissolve the desired amount of nickel(II) acetate tetrahydrate in 2-methoxyethanol in a beaker. For a 0.5 M solution, this would be approximately 1.244 g in 10 mL of solvent.
-
Place the beaker on a magnetic stirrer and stir the solution at 60°C for 30 minutes to ensure complete dissolution.
-
Add a stabilizer, such as monoethanolamine (MEA), dropwise to the solution while stirring. The molar ratio of MEA to nickel acetate is typically 1:1.
-
Continue stirring the solution at 60°C for another 2 hours to promote the formation of a homogeneous and stable sol.
-
Allow the solution to cool down to room temperature and age for 24 hours before use.
Thin Film Deposition
-
Place the cleaned substrate onto the chuck of the spin coater.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Spin the substrate at a speed of 2000-4000 rpm for 30-60 seconds.[5]
-
After spinning, place the coated substrate on a hotplate set to approximately 300°C for 10 minutes to evaporate the solvent and organic residues.
-
Repeat the coating and drying steps multiple times to achieve the desired film thickness.
-
Mount the cleaned substrate onto the dip coater arm.
-
Immerse the substrate into the precursor solution at a constant speed.
-
Hold the substrate in the solution for a predetermined amount of time (e.g., 60 seconds).
-
Withdraw the substrate from the solution at a slow and constant speed (e.g., 2 mm/s).
-
Dry the coated substrate in an oven at a low temperature (e.g., 100°C) for 10 minutes.
-
Repeat the dipping and drying process to build up the film thickness.
Annealing Protocol
Annealing is a critical step to crystallize the NiO film and remove any remaining organic compounds. The annealing temperature significantly influences the film's properties.[1][6]
-
Place the dried, coated substrates in a furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 400°C, 500°C, or higher) at a controlled rate.
-
Hold the substrates at the annealing temperature for 1-2 hours.
-
Allow the furnace to cool down naturally to room temperature before removing the substrates.
Data Presentation
The properties of sol-gel derived NiO thin films are highly dependent on the synthesis parameters, particularly the annealing temperature. The following tables summarize typical quantitative data obtained from the characterization of NiO thin films prepared using a nickel acetate precursor.
| Annealing Temperature (°C) | Film Thickness (nm) | Crystallite Size (nm) | Reference |
| 400 | 906 | - | [3] |
| 600 | 642 | - | [3] |
| 400 | - | ~20 | [4] |
| 700 | - | ~35 | [4] |
| Annealing Temperature (°C) | Optical Band Gap (eV) | Electrical Conductivity (S/cm) | Reference | | :--- | :--- | :--- |[4] | | 400 | 3.86 | 1 x 10⁻⁴ |[4] | | 500 | 3.65 | - |[4] | | 600 | 3.54 | - |[4] | | 700 | 3.47 | 1 x 10⁻² |[4] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the sol-gel synthesis of NiO thin films.
Applications
The synthesized NiO thin films are suitable for a range of applications in scientific research and technology development.
-
Perovskite Solar Cells: NiO thin films serve as an efficient and stable hole transport layer (HTL), contributing to the overall performance and longevity of inverted perovskite solar cells.[1]
-
Electrochromic Devices: The ability of NiO films to change their optical properties under an applied voltage makes them ideal for use in "smart windows" and other electrochromic applications.[7]
-
Gas Sensing: The semiconducting nature of NiO makes it a promising material for the fabrication of sensors for various gases, including liquefied petroleum gas (LPG).[5]
-
Catalysis: Nanostructured NiO films can be utilized as catalysts in various chemical reactions due to their high surface area and active sites.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Film cracks or peels off | Poor substrate cleaning; High withdrawal speed in dip coating; Too rapid heating during drying or annealing. | Ensure thorough substrate cleaning; Reduce withdrawal speed; Decrease the heating rate. |
| Inhomogeneous or hazy film | Incomplete dissolution of precursor; Unstable sol; Particulate contamination. | Increase stirring time/temperature for precursor dissolution; Ensure proper stabilizer concentration; Filter the sol before use. |
| Poor crystallinity | Insufficient annealing temperature or time. | Increase the annealing temperature and/or duration.[1] |
| Low optical transmittance | Film is too thick; Incomplete removal of organic residues. | Reduce the number of coating cycles; Increase annealing temperature/time.[1] |
References
- 1. Comparative study on the effect of annealing temperature on sol–gel-derived nickel oxide thin film as hole transport layers for inverted perovskite solar cells - ProQuest [proquest.com]
- 2. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sol–Gel Derived Spin-Coated NiO Thin Films for LPG Detection - IJSAT [ijsat.org]
- 6. Comparative study on the effect of annealing temperature on sol–gel-derived nickel oxide thin film as hole transport layers for inverted perovskite solar cells | springerprofessional.de [springerprofessional.de]
- 7. research.itu.edu.tr [research.itu.edu.tr]
Application Notes and Protocols for Hydrothermal Synthesis of Nickel-Based Nanostructures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nickel-based nanostructures using nickel acetate (B1210297) tetrahydrate as a precursor via the hydrothermal method. The synthesized nanostructures, including nickel hydroxide (B78521) (Ni(OH)₂), nickel oxide (NiO), and nickel sulfide (B99878) (NiS), have significant potential in various applications, including drug delivery and cancer therapy.[1][2][3]
Overview of Hydrothermal Synthesis
Hydrothermal synthesis is a versatile and widely used method for the preparation of nanomaterials. It involves a chemical reaction in a closed system (an autoclave) in the presence of an aqueous solution at temperatures above the boiling point of water. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, allowing for the formation of well-defined nanostructures with controlled morphology and size. Nickel acetate tetrahydrate is a common and effective nickel precursor for this process.
Data Presentation: Synthesis Parameters and Resulting Nanostructures
The following table summarizes the experimental conditions for the hydrothermal synthesis of different nickel-based nanostructures using this compound.
| Target Nanostructure | Nickel Precursor | Other Reagents | Temperature (°C) | Time (h) | Resulting Morphology | Reference |
| α-Ni(OH)₂ | This compound | Ethylene-1,2-diamine, Hexamethylenetetramine (HMT), Cetyltrimethylammonium bromide (CTAB) | 120 - 180 | 12 - 18 | Flower-like | [4] |
| NiO | This compound | Sodium Hydroxide (NaOH) | 180 | 2 | Roughly Spherical Nanoparticles | [5][6] |
| NiS | This compound | Thiourea (B124793) | 250 | 5 | Micro/nanorods | [7] |
| NiS₂ | This compound | Sodium thiosulfate | 200 | 12 | Nanobelts | [8] |
Experimental Protocols
Protocol for the Synthesis of α-Ni(OH)₂ Flower-Like Nanostructures
This protocol is adapted from the work of Salavati-Niasari et al.[4]
Materials:
-
This compound (Ni(CH₃COO)₂·4H₂O)
-
Ethylene-1,2-diamine (en)
-
Hexamethylenetetramine (HMT)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, dissolve 5 mmol of this compound in deionized water.
-
Add ethylene-1,2-diamine, HMT, and CTAB to the solution. The concentrations and ratios of these reagents can be varied to control the morphology of the final product.[4]
-
Stir the mixture vigorously to ensure all components are well-dissolved and form a homogeneous solution.
-
Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a temperature between 120°C and 180°C for 12 to 18 hours.[4]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactants.
-
Dry the final product in a vacuum oven at 60°C for several hours.
-
To obtain NiO nanostructures, the as-synthesized α-Ni(OH)₂ can be calcined at 300°C for 4 hours.[4]
Protocol for the Synthesis of NiO Nanoparticles
This protocol is based on a general hydrothermal method for NiO nanoparticle synthesis.[5][6]
Materials:
-
This compound (Ni(CH₃COO)₂·4H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare an aqueous solution of this compound.
-
Separately, prepare an aqueous solution of sodium hydroxide.
-
Add the NaOH solution dropwise to the nickel acetate solution under constant stirring to form a precipitate.
-
Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 180°C for 2 hours.[6]
-
After cooling to room temperature, collect the precipitate by filtration or centrifugation.
-
Wash the product multiple times with deionized water to remove any impurities.
-
Dry the obtained NiO nanoparticles in an oven.
Protocol for the Synthesis of NiS Micro/Nanorods
This protocol is adapted from the work of Yin et al. on the synthesis of NiS nanostructures.[7]
Materials:
-
This compound (Ni(CH₃COO)₂·4H₂O)
-
Thiourea (CH₄N₂S)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve this compound and thiourea in deionized water. A typical molar ratio of NiCl₂·6H₂O to thiourea for the formation of nanorods is 2:1. While the reference uses Nickel Chloride, Nickel Acetate can be used as the nickel source.[7]
-
Stir the solution to ensure homogeneity.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 250°C and maintain this temperature for 5 hours.[7]
-
Allow the autoclave to cool down naturally.
-
Collect the black precipitate, wash it with deionized water and ethanol, and dry it under vacuum.
Visualization of Experimental Workflow and Biological Pathways
Experimental Workflow for Hydrothermal Synthesis
The following diagram illustrates the general workflow for the hydrothermal synthesis of nickel-based nanostructures.
Caption: General workflow for the hydrothermal synthesis of nanostructures.
Signaling Pathway for Nickel Nanoparticle-Induced Cytotoxicity
Nickel-based nanoparticles can induce cytotoxicity in cancer cells through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways. The diagram below illustrates a simplified signaling pathway of nickel nanoparticle-induced cell death.[9][10][11]
Caption: Simplified signaling pathway of nickel nanoparticle-induced apoptosis.
Applications in Drug Development
Nickel-based nanostructures, particularly nickel oxide nanoparticles, have garnered attention for their potential in cancer therapy and drug delivery.[1][2] Their unique physicochemical properties allow for surface functionalization, enabling targeted delivery of anticancer drugs to tumor sites.[1]
-
Targeted Drug Delivery: Nickel nanoparticles can be engineered to carry chemotherapeutic agents. For instance, they can be functionalized with targeting ligands like folic acid to specifically bind to cancer cells that overexpress folate receptors. This targeted approach enhances the drug concentration at the tumor site while minimizing systemic toxicity.[1]
-
Controlled Release: The drug release from the nanoparticle carrier can be controlled by the tumor microenvironment, such as the acidic pH, to ensure that the therapeutic agent is released preferentially within the tumor.[1]
-
Multimodal Therapy: Nickel nanoparticles can also be used in combination with other therapeutic modalities like photothermal therapy, where their ability to absorb light and generate heat can be used to ablate tumor cells.[2]
-
Antimicrobial Agents: Nickel and nickel oxide nanoparticles have demonstrated antimicrobial properties against various pathogens, including drug-resistant bacteria, suggesting their potential in developing new antimicrobial therapies.[3]
The cytotoxic effects of nickel nanoparticles are often mediated by the induction of oxidative stress, leading to apoptosis.[9][10] This inherent cytotoxicity can be harnessed for anticancer applications. Understanding the underlying signaling pathways, such as the HIF-1α/mTOR pathway, is crucial for designing effective and safe nanomedicines.[11]
References
- 1. Frontiers | Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy [frontiersin.org]
- 2. Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of NiO and Ni(OH)2 Nanoparticles Is Mediated by Oxidative Stress-Induced Cell Death and Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pulmonary effects of nickel-containing nanoparticles: Cytotoxicity, genotoxicity, carcinogenicity, and their underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel nanoparticles induce autophagy and apoptosis via HIF-1α/mTOR signaling in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Hydrogenation using Nickel Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel acetate (B1210297) tetrahydrate, Ni(CH₃COO)₂·4H₂O, is a widely utilized and cost-effective precursor for the preparation of highly active nickel catalysts for various hydrogenation reactions.[1][2] Its solubility in water and polar solvents facilitates the synthesis of diverse catalytic systems, including nickel nanoparticles (Ni-NPs), supported nickel catalysts, and nickel boride (Ni₂B).[2][3] These catalysts have demonstrated significant efficacy in the hydrogenation of a broad range of functional groups, such as nitroarenes, unsaturated carbon-carbon bonds (alkenes and alkynes), and carbonyl compounds. The resulting products are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers.[4]
The catalytic activity of nickel-based systems derived from nickel acetate tetrahydrate is attributed to the formation of metallic nickel (Ni(0)) species, which serve as the active sites for hydrogen activation and subsequent reduction of the substrate.[5] The versatility of this precursor allows for the tuning of catalyst properties, such as particle size, dispersion, and support interaction, to achieve desired activity and selectivity.
Applications in Catalytic Hydrogenation
Catalysts derived from this compound are employed in a variety of critical hydrogenation processes within research and industrial settings.
Hydrogenation of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. Nickel catalysts prepared from this compound have shown excellent performance in this reaction, offering a more economical alternative to precious metal catalysts.[4] For instance, silica-supported nickel catalysts have achieved high conversion and selectivity in the hydrogenation of nitrobenzene (B124822) to aniline (B41778).[6]
Hydrogenation of Unsaturated Bonds
The saturation of carbon-carbon double and triple bonds is a cornerstone of organic chemistry. Nickel catalysts derived from nickel acetate are effective for the hydrogenation of alkenes and alkynes. Notably, nickel boride catalysts, prepared by the reduction of nickel acetate with sodium borohydride (B1222165), exhibit remarkable selectivity in the semi-hydrogenation of alkynes to alkenes.[7]
Hydrogenation of Edible Oils
In the food industry, the partial hydrogenation of vegetable oils is a significant process to produce semi-solid fats for margarines and shortenings. Nickel-based catalysts, often prepared from precursors like nickel acetate, are the industry standard for this application due to their efficiency and cost-effectiveness.[8][9][10][11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on catalytic hydrogenation reactions using catalysts derived from this compound.
Table 1: Hydrogenation of Nitroarenes
| Substrate | Catalyst | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Nitrobenzene | Ni/SiO₂ | 90 | 1.0 | 5.5 | 100 | 99 (Aniline) | [6] |
| 1-Chloro-4-nitrobenzene | Ni/SiO₂ (from Nickel Salen Complex) | 40 | 1.0 | 16 | >99 | >99 (4-Chloroaniline) | [13] |
| Functionalized Nitroarenes | Co₃O₄-NGr@C (Transfer Hydrogenation) | 120 | N/A | 12-24 | 85-99 | >99 (Anilines) | [14] |
Table 2: Hydrogenation of Unsaturated Bonds
| Substrate | Catalyst | Solvent | Temp. (°C) | Pressure | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1-Octyne | Nickel Boride (Ni₂B) from Ni(OAc)₂ | Ethanol (B145695) | RT | 1 atm H₂ | - | 100 | 90 (1-Octene) | [7] |
| 2-Hexyne | Nickel Boride (Ni₂B) from Ni(OAc)₂ | Ethanol | RT | 1 atm H₂ | - | 100 | 96 (cis-2-Hexene) | [7] |
| Phenylacetylene | Nickel Boride (Ni₂B) from Ni(OAc)₂ | Ethanol | RT | 1 atm H₂ | - | 100 | 90 (Styrene) | [7] |
Experimental Protocols
Protocol 1: Preparation of Nickel Boride (Ni₂B) Catalyst for Alkyne Semi-Hydrogenation
This protocol describes the synthesis of a nickel boride catalyst from this compound, adapted from literature procedures.[7]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Nitrogen gas (for inert atmosphere)
-
Magnetic stirrer and stir bar
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve a specific amount of nickel(II) acetate tetrahydrate in absolute ethanol with vigorous stirring to form a homogenous solution.
-
In a separate flask, prepare a solution of sodium borohydride in ethanol.
-
Slowly add the sodium borohydride solution dropwise to the nickel acetate solution at room temperature with continuous stirring.
-
A black precipitate of nickel boride (Ni₂B) will form immediately.
-
Continue stirring the mixture for an additional 30 minutes to ensure complete reaction.
-
The freshly prepared nickel boride catalyst is typically used immediately in the subsequent hydrogenation reaction as a slurry.
Protocol 2: Catalytic Hydrogenation of a Nitroarene
This protocol provides a general procedure for the hydrogenation of a nitroarene using a prepared nickel catalyst.
Materials:
-
Nitroarene substrate
-
Prepared Nickel Catalyst (e.g., supported Ni or Ni₂B)
-
Solvent (e.g., ethanol, methanol)
-
Hydrogen gas
-
High-pressure autoclave or a balloon hydrogenation setup
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a high-pressure autoclave or a round-bottom flask equipped with a magnetic stir bar, add the nitroarene substrate and the solvent.
-
Add the prepared nickel catalyst to the reaction mixture. The catalyst loading should be optimized for the specific reaction (typically 1-10 mol% of nickel).
-
If using an autoclave, seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa). For a balloon setup, flush the flask with hydrogen and maintain a positive pressure with a hydrogen-filled balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the nickel catalyst.
-
Wash the filter cake with the reaction solvent.
-
The filtrate contains the aniline product, which can be purified by standard laboratory techniques such as crystallization or column chromatography.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Raney Nickel Alloy Melting and Casting - 911Metallurgist [911metallurgist.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Supported Nickel-Based Catalysts for Partial Hydrogenation of Edible Oils | Semantic Scholar [semanticscholar.org]
- 10. WO2013054303A1 - Nickel hydrogenation catalyst - Google Patents [patents.google.com]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. mdpi.com [mdpi.com]
- 13. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 14. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Nickel Acetate in Specific Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nickel acetate (B1210297), a versatile and cost-effective catalyst, has emerged as a powerful tool in modern organic synthesis. Its ability to catalyze a wide range of transformations, often with high efficiency and selectivity, has made it an attractive alternative to more expensive precious metal catalysts. This document provides detailed application notes and protocols for the use of nickel acetate and other nickel precursors in several key organic reactions, including cross-coupling, C-H functionalization, and hydrogenation reactions.
Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. Nickel catalysis offers a cost-effective alternative to palladium, particularly for the coupling of challenging substrates like aryl chlorides.
Application Notes:
Nickel-catalyzed Suzuki-Miyaura couplings are effective for a broad range of aryl halides and phenol-derived substrates with arylboronic acids.[1] The use of green solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol makes this methodology environmentally attractive.[1] Commercially available and air-stable pre-catalysts like NiCl₂(PCy₃)₂ can be employed, simplifying the experimental setup.[1] This method is particularly useful for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1]
Quantitative Data:
| Entry | Aryl Halide/Pseudohalide | Boronic Acid | Product | Solvent | Yield (%) | Catalyst Loading (mol%) | Reference |
| 1 | 4-Chlorotoluene (B122035) | Phenylboronic acid | 4-Methylbiphenyl | t-Amyl alcohol | 95 | 5 | [1] |
| 2 | 1-Chloro-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | 2-Me-THF | 92 | 5 | [1] |
| 3 | 3-Bromopyridine | 2-Furylboronic acid | 3-(2-Furyl)pyridine | t-Amyl alcohol | 85 | 5 | [1] |
| 4 | 5-Bromopyrimidine | Phenylboronic acid | 5-Phenylpyrimidine | 2-Me-THF | 91 | 0.5 | [1] |
| 5 | Naphthyl sulfamate | Phenylboronic acid | 2-Phenylnaphthalene | t-Amyl alcohol | 98 | 5 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
NiCl₂(PCy₃)₂ (5 mol%)
-
4-Chlorotoluene (1.0 equiv)
-
Phenylboronic acid (2.5 equiv)
-
K₃PO₄ (4.5 equiv)
-
tert-Amyl alcohol
-
Hexamethylbenzene (B147005) (internal standard, 0.10 equiv)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂(PCy₃)₂ (5 mol %), 4-chlorotoluene (1.00 equiv), phenylboronic acid (2.50 equiv), K₃PO₄ (4.50 equiv), and hexamethylbenzene (0.10 equiv).
-
Add tert-amyl alcohol to the vial.
-
Seal the vial and stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by ¹H NMR to determine the yield using the internal standard.
-
For isolation, the reaction mixture is diluted with a suitable organic solvent, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.[1]
Catalytic Cycle:
Caption: Catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling.
Nickel-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Nickel catalysis provides a less expensive and often more reactive alternative to palladium for this transformation, especially with challenging substrates like alkyl chlorides.[2]
Application Notes:
Nickel-catalyzed Sonogashira couplings are effective for a variety of aryl and alkyl halides with terminal alkynes.[2][3] The use of a copper co-catalyst is often beneficial.[2] Mild reaction conditions, sometimes at room temperature, can be achieved with appropriate ligand and solvent systems.[2] This reaction is valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and are found in many natural products and pharmaceuticals.[2]
Quantitative Data:
| Entry | Halide | Alkyne | Product | Catalyst System | Yield (%) | Reference |
| 1 | 1-Iodooctane (B127717) | Phenylacetylene (B144264) | 1-Phenyldec-1-yne | Ni-complex/[P,S] ligand/CuI/Cs₂CO₃ | 92 | [2] |
| 2 | 1-Bromooctane | Phenylacetylene | 1-Phenyldec-1-yne | Ni-complex/[P,S] ligand/CuI/Cs₂CO₃ | 94 | [2] |
| 3 | 1-Chlorooctane | Phenylacetylene | 1-Phenyldec-1-yne | Ni-complex/[P,S] ligand/CuI/Cs₂CO₃/NaI | 97 | [2] |
| 4 | 4-Iodo-1,1'-biphenyl | Phenylacetylene | 4-(Phenylethynyl)-1,1'-biphenyl | NiCl₂/1,10-phenanthroline/Zn | 85 | [3] |
| 5 | 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | 6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | NiCl₂/1,10-phenanthroline/Zn | 78 | [3] |
Experimental Protocol: Sonogashira Coupling of 1-Iodooctane with Phenylacetylene
Materials:
-
Nickel catalyst with [P,S] bidentate ligand (1 mol%)
-
1-Iodooctane (1.1 mmol)
-
Phenylacetylene (1.0 mmol)
-
Cs₂CO₃ (1.5 mmol)
-
CuI (0.05 mmol)
-
Anhydrous DMSO (2.5 mL)
Procedure:
-
In a dried 25 mL Schlenk tube under a nitrogen atmosphere, add Cs₂CO₃ (0.49 g, 1.5 mmol) and CuI (0.01 g, 0.05 mmol).
-
Add phenylacetylene (1.0 mmol), 1-iodooctane (1.1 mmol), and anhydrous DMSO (2.5 mL).
-
Add the nickel catalyst (1 mol%).
-
Stir the reaction mixture at 25 °C for 4 hours.
-
After the reaction is complete, quench with water and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
Experimental Workflow:
Caption: General workflow for a Nickel-catalyzed Sonogashira coupling.
Nickel-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines. Nickel catalysis provides an efficient and economical approach for the amination of aryl chlorides and sulfamates.
Application Notes:
Nickel-catalyzed amination is effective for a wide range of aryl chlorides and sulfamates with various primary and secondary amines.[4][5] The use of an air-stable Ni(II) precatalyst and a green solvent like 2-methyltetrahydrofuran simplifies the procedure.[4] This methodology is tolerant of various functional groups and is applicable to the synthesis of medicinally relevant compounds.[4]
Quantitative Data:
| Entry | Aryl Halide/Pseudohalide | Amine | Product | Catalyst System | Yield (%) | Reference |
| 1 | 1-Chloronaphthalene (B1664548) | Morpholine (B109124) | 4-(Naphthalen-1-yl)morpholine | NiCl₂(DME)/ligand | 95 | [4] |
| 2 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | Ni(acac)₂/ligand | 95 | [6] |
| 3 | 4-Chloroanisole | Pyrrolidine | 1-(4-Methoxyphenyl)pyrrolidine | NiCl₂(DME)/ligand | 88 | [7] |
| 4 | 2-Chloropyridine | n-Butylamine | N-Butylpyridin-2-amine | Ni(II)-bipyridine complex | 92 | [5] |
| 5 | 4-Chlorobenzonitrile | Aniline | 4-Aminobenzonitrile | Ni(0) complex/BINAP | 85 | [8] |
Experimental Protocol: Amination of 1-Chloronaphthalene with Morpholine
Materials:
-
NiCl₂(DME) (5 mol%)
-
Ligand (e.g., a biarylphosphine, 10 mol%)
-
1-Chloronaphthalene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
NaOtBu (1.4 equiv)
-
2-Methyltetrahydrofuran (2-Me-THF)
Procedure:
-
A flame-dried round-bottomed flask is equipped with a magnetic stir bar and placed under a nitrogen atmosphere.
-
To the flask, add NiCl₂(DME) (5 mol%), the ligand (10 mol%), and NaOtBu (1.4 equiv).
-
Add 2-Me-THF, followed by morpholine (1.2 equiv) and 1-chloronaphthalene (1.0 equiv).
-
The reaction mixture is stirred at 80 °C for 3 hours.
-
After cooling, the reaction is quenched, and the product is extracted.
-
The crude product is purified by column chromatography.[4]
Logical Relationship:
Caption: Key components of a Nickel-catalyzed Buchwald-Hartwig amination.
Nickel-Catalyzed C-H Arylation
Direct C-H functionalization is a highly atom-economical strategy for forming carbon-carbon bonds. Nickel catalysis has enabled the arylation of C(sp³)-H bonds, particularly in heterocycles, under mild conditions.
Application Notes:
Photochemical nickel-catalyzed C-H arylation allows for the coupling of (hetero)aryl bromides with activated α-heterosubstituted or benzylic C(sp³)–H bonds at room temperature.[9][10] This method provides access to complex molecules from simple and readily available starting materials.[9] The reaction is tolerant of a variety of functional groups on the aryl halide.[10]
Quantitative Data:
| Entry | C-H Substrate | Aryl Halide | Product | Catalyst System | Yield (%) | Reference |
| 1 | Tetrahydrofuran (THF) | 4-Bromobenzonitrile (B114466) | 2-(4-Cyanophenyl)tetrahydrofuran | Ni(NO₃)₂·6H₂O / Ir photocatalyst | 85 | [10] |
| 2 | 1,4-Dioxane | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)-1,4-dioxane | Ni(NO₃)₂·6H₂O / Ir photocatalyst | 75 | [10] |
| 3 | Toluene | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | Ni(NO₃)₂·6H₂O / Ir photocatalyst | 60 | [10] |
| 4 | Indole | Chlorobenzene | 2-Phenylindole | Ni(OTf)₂/dcype | 82 | [11] |
| 5 | Imidazole (B134444) | 4-Chlorotoluene | 2-(p-Tolyl)imidazole | Ni(OTf)₂/dcype | 78 | [11] |
Experimental Protocol: Photochemical C-H Arylation of THF with 4-Bromobenzonitrile
Materials:
-
Ni(NO₃)₂·6H₂O (5 mol%)
-
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%)
-
4,4'-Dimethoxybenzophenone (DMBP, 25 mol%)
-
4-Bromobenzonitrile (1.0 equiv)
-
Tetrahydrofuran (THF, solvent and substrate)
-
Base (e.g., K₂CO₃, 2.0 equiv)
Procedure:
-
To a vial, add Ni(NO₃)₂·6H₂O (5 mol%), the iridium photocatalyst (1 mol%), DMBP (25 mol%), 4-bromobenzonitrile (1.0 equiv), and the base (2.0 equiv).
-
Add THF as the solvent.
-
Seal the vial and irradiate with visible light (e.g., blue LEDs) at room temperature for 24 hours while stirring.
-
After the reaction, the mixture is worked up by dilution, extraction, and purification by column chromatography.[10]
Signaling Pathway (Conceptual):
Caption: Conceptual pathway for photocatalytic Nickel-catalyzed C-H arylation.
Nickel-Catalyzed Hydrogenation of Esters
The reduction of esters to alcohols is a fundamental transformation in organic synthesis. While traditionally requiring harsh reducing agents, catalytic hydrogenation offers a greener alternative. Nickel-based catalysts have shown promise in this area.
Application Notes:
Nickel-based catalysts, often in combination with a promoter like Rhenium, can efficiently hydrogenate esters to alcohols under milder conditions than traditional methods.[12][13] Supported nickel catalysts are also effective and offer the advantage of easier separation and recycling.[13] The choice of support and reaction conditions can significantly influence the catalyst's activity and selectivity.
Quantitative Data:
| Entry | Ester | Product | Catalyst | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Alcohol (%) | Reference |
| 1 | Methyl oleate | Oleyl alcohol | Ni-Re/TiO₂ | 180 | 50 | 95 | >90 | [13] |
| 2 | Ethyl acetate | Ethanol | Ni/Al hydrotalcite-derived | 250 | 60 | ~90 | 68.2 | [14] |
| 3 | Methyl benzoate | Benzyl alcohol | Cu/ZnO/Al₂O₃ (for comparison) | 250 | 50 | 98 | 95 | [15] |
| 4 | α,β-Unsaturated esters | Saturated esters | Homogeneous Ni catalyst | 50 | 34 | >99 | >99 | [16] |
Experimental Protocol: Hydrogenation of Ethyl Acetate
Materials:
-
Ni/Al hydrotalcite-derived catalyst (0.14 g)
-
Ethyl acetate (0.02 mol)
-
n-Butanol (50 mL)
-
Hydrogen gas
Procedure:
-
In a 200 mL stainless steel autoclave, add the Ni/Al hydrotalcite-derived catalyst (0.14 g), ethyl acetate (0.02 mol), and n-butanol (50 mL).
-
Purge the autoclave five times with hydrogen.
-
Pressurize the autoclave with hydrogen to 6.0 MPa.
-
Heat the reaction to 250 °C and stir at 600 rpm for 9 hours.
-
After the reaction, rapidly cool the autoclave to room temperature.
-
The product mixture can be analyzed by gas chromatography to determine conversion and selectivity.[14]
Experimental Workflow:
Caption: Workflow for the hydrogenation of ethyl acetate using a Nickel-based catalyst.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemical Nickel-Catalyzed C–H Arylation: Synthetic Scope and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Supported nickel–rhenium catalysts for selective hydrogenation of methyl esters to alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Supported nickel–rhenium catalysts for selective hydrogenation of methyl esters to alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC04759B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Electrodeposition of Nickel from Acetate Baths
Introduction
Nickel electrodeposition from acetate-based electrolytes presents a viable alternative to traditional Watts-type baths, offering advantages such as inherent buffering capacity, lower toxicity, and environmental friendliness.[1][2] Acetate (B1210297) baths are capable of producing bright, adherent, and corrosion-resistant nickel coatings suitable for decorative and functional applications.[1][3] The complexing nature of acetate ions with nickel can influence the deposition process, and the addition of other components like nickel chloride and boric acid, as well as organic additives, can be used to tailor the deposit properties.[3][4][5]
Key Features of Acetate Baths:
-
Buffering Capacity: Nickel acetate, particularly in combination with boric acid, provides excellent pH stability within the desired operating range, which is crucial for consistent deposit quality.[3]
-
Deposit Properties: Deposits from acetate baths can exhibit excellent hardness and wear resistance.[5] The properties of the nickel coating are influenced by bath composition, pH, temperature, and current density.[3]
-
Additives: The introduction of additives such as nickel chloride can enhance current efficiency and the hardness of the electrodeposits.[3] Organic additives like coumarin, 2-butyne-1,4-diol, and saccharin (B28170) can modify the surface morphology and brightness of the nickel coatings.[4][5]
-
Operating Conditions: Acetate baths are typically operated at a pH of 4-5 and temperatures ranging from 40-50°C.[1][3]
Experimental Protocols
The following protocols are synthesized from established research to provide a comprehensive guide for the electrodeposition of nickel from an acetate bath.
1. Bath Preparation
A typical nickel acetate electroplating bath consists of the following components dissolved in deionized water:
| Component | Concentration Range (g/L) | Purpose |
| Nickel Acetate | 100 - 150 | Primary source of nickel ions |
| Nickel Chloride | 30 - 45 | Improves anode dissolution and increases bath conductivity |
| Boric Acid | 35 | Acts as a buffer to maintain pH and can act as a catalyst.[4][5] |
| Acetic Acid | Variable | Used for pH adjustment |
| Organic Additives | See Table 3 | Grain refinement, brightening, and stress reduction |
Procedure:
-
Heat a portion of the deionized water to facilitate the dissolution of the salts.
-
Sequentially dissolve the nickel acetate, nickel chloride, and boric acid in the heated water with stirring.
-
Allow the solution to cool to room temperature.
-
Add the remaining deionized water to reach the final volume.
-
Adjust the pH of the bath to the desired value (typically 4-5) using acetic acid or a dilute sodium hydroxide (B78521) solution.[3]
-
If required, add and dissolve the desired organic additives.
-
Filter the solution to remove any impurities before use.
2. Substrate Preparation
Proper substrate preparation is critical for achieving good adhesion and a uniform coating. A typical procedure for mild steel substrates is as follows:
-
Mechanical Polishing: Polish the substrate surface using progressively finer grades of abrasive paper to achieve a smooth and uniform finish.
-
Degreasing: Clean the polished substrate with a suitable organic solvent (e.g., acetone) to remove any grease or oil.
-
Alkaline Cleaning: Immerse the substrate in a hot alkaline cleaning solution to remove any remaining organic contaminants.
-
Acid Pickling: Dip the substrate in a dilute acid solution (e.g., 10% H₂SO₄) for a short duration (e.g., 30 seconds) to remove any oxide scale and activate the surface.[3]
-
Rinsing: Thoroughly rinse the substrate with deionized water between each step to prevent drag-out of solutions.
3. Electrodeposition Process
-
Cell Setup: Use a two-electrode system with the prepared substrate as the cathode and a high-purity (99.5%) nickel plate as the anode.[3]
-
Operating Conditions: Immerse the electrodes in the prepared acetate bath and maintain the desired operating parameters.
| Parameter | Recommended Value |
| pH | 4 - 5 |
| Temperature | 40 - 50°C |
| Current Density | 1 - 5 A/dm² |
| Agitation | Optional (e.g., magnetic stirring) |
-
Deposition: Apply the desired current density for a specific duration to achieve the target coating thickness.
-
Post-Treatment: After deposition, remove the plated substrate from the bath, rinse it thoroughly with deionized water, and dry it.
Data Presentation
The following tables summarize quantitative data from studies on nickel electrodeposition from acetate baths.
Table 1: Effect of Operating Parameters on Deposit Properties
| Bath Composition (g/L) | pH | Temp (°C) | Current Density (A/dm²) | Cathode Current Efficiency (%) | Hardness (VHN) | Reference |
| Ni Acetate (100), NiCl₂ (30), Boric Acid (35) | 5 | 50 | 4 | ~95 | ~350 | [3] |
| Ni Acetate (150), NiCl₂ (45), Boric Acid (35) | 5 | 40 | 2 | 95 | - | [1] |
| Ni Acetate (150), NiCl₂ (45), Boric Acid (35) | 5 | 40 | 3 | ~90 | - | [1] |
| Ni Acetate (150), NiCl₂ (45), Boric Acid (35) | 5 | 40 | 5 | ~82 | - | [1] |
Table 2: Influence of Bath Composition on Cathode Current Efficiency (CCE) at 50°C and pH 5
| Bath Composition (g/L) | Current Density (A/dm²) | CCE (%) | Reference |
| Bath A: Ni Acetate (100), NiCl₂ (30) | 2 | ~92 | [3] |
| 4 | ~95 | [3] | |
| 6 | ~93 | [3] | |
| 8 | ~90 | [3] | |
| Bath B: Ni Acetate (150) | 2 | ~95 | [3] |
| 4 | ~97 | [3] | |
| 6 | ~96 | [3] | |
| 8 | ~94 | [3] |
Note: Bath B, with a higher nickel acetate concentration, generally exhibits a higher current efficiency compared to Bath A.[3]
Table 3: Effect of Organic Additives on Nickel Deposition
| Additive | Observation | Reference |
| Coumarin | Decreases deposition and dissolution current; acts as a leveling agent. | [4] |
| 2-Butyne-1,4-diol | Decreases deposition and dissolution current due to inhibitory effects on the electrode surface. | [5] |
| Saccharin | Decreases deposition and dissolution current. | [4][5] |
Visualizations
Caption: Experimental workflow for nickel electrodeposition from an acetate bath.
Caption: Relationship between input parameters and output deposit properties.
References
Preparation of Nickel-Based Catalysts Using Nickel Acetate Tetrahydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of nickel-based catalysts utilizing nickel acetate (B1210297) tetrahydrate as a precursor. Nickel-based catalysts are pivotal in a wide array of chemical transformations, including hydrogenation, dehydrogenation, and reforming reactions, which are fundamental in pharmaceutical and chemical industries. Nickel acetate tetrahydrate offers a versatile and cost-effective starting material for synthesizing highly active and dispersed nickel catalysts.
Application Notes
This compound, Ni(CH₃COO)₂·4H₂O, is a common precursor for preparing nickel-based catalysts due to its good solubility in water and organic solvents, and its decomposition to nickel oxide (NiO) or metallic nickel (Ni) upon thermal treatment.[1][2] The choice of preparation method significantly influences the catalyst's structural properties such as metal dispersion, particle size, and surface area, which in turn dictate its catalytic performance.
Commonly employed methods for catalyst preparation from this compound include:
-
Impregnation: This technique involves depositing the nickel precursor onto a porous support material by soaking the support in a solution of nickel acetate. It is a straightforward and widely used method for preparing supported catalysts.[2][3]
-
Precipitation: In this method, a precipitating agent is added to a solution containing the nickel salt to form an insoluble nickel compound (e.g., nickel hydroxide (B78521) or carbonate), which is subsequently calcined to yield nickel oxide.[4]
-
Thermal Decomposition: Direct thermal treatment of this compound can lead to the formation of nickel nanoparticles. The decomposition pathway and final product are highly dependent on the atmosphere (inert, reducing, or oxidizing).[5][6][7]
-
Reduction Methods: Nickel ions can be chemically reduced in solution to form metallic nickel nanoparticles. Common reducing agents include hydrazine (B178648) and sodium borohydride.[8][9]
The selection of the support material (e.g., Al₂O₃, SiO₂, activated carbon) is also critical as it can influence the dispersion of the nickel particles and the overall stability of the catalyst.[10][11]
Experimental Protocols
This section details the step-by-step procedures for preparing nickel-based catalysts using various methods.
Protocol 1: Preparation of Ni/Al₂O₃ Catalyst by Incipient Wetness Impregnation
This protocol describes the synthesis of a nickel catalyst supported on γ-alumina (γ-Al₂O₃) using the incipient wetness impregnation technique.
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
γ-Alumina (γ-Al₂O₃) support (e.g., pellets or powder)
-
Deionized water
-
Drying oven
-
Tube furnace
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Pore Volume Determination: Determine the pore volume of the dried γ-Al₂O₃ support by adding deionized water dropwise to a known weight of the support until the pores are completely filled and the surface appears wet. The volume of water added is the pore volume.
-
Precursor Solution Preparation: Prepare a solution of this compound in deionized water. The concentration should be calculated to achieve the desired nickel loading on the support, and the total volume of the solution should be equal to the pore volume of the support used.
-
Impregnation: Add the nickel acetate solution to the dried γ-Al₂O₃ support drop by drop while mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 120°C for 12 hours.
-
Calcination: Calcine the dried sample in a tube furnace under a flow of air. Heat the sample from room temperature to 500°C at a ramp rate of 5°C/min and hold at 500°C for 4 hours. This step decomposes the acetate precursor to nickel oxide (NiO).
-
Reduction (Activation): Prior to catalytic use, activate the catalyst by reducing the NiO to metallic Ni. Place the calcined catalyst in the tube furnace and heat under a flow of hydrogen (e.g., 5% H₂ in N₂) to 500°C at a ramp rate of 5°C/min and hold for 4 hours.
-
Passivation (Optional): After reduction, the catalyst is pyrophoric. If it needs to be handled in air, it must be passivated. Cool the catalyst to room temperature under a nitrogen flow. Then, introduce a low concentration of oxygen (e.g., 1% O₂ in N₂) into the nitrogen stream for a controlled surface oxidation.
Protocol 2: Preparation of NiO Nanoparticles by Chemical Precipitation
This protocol details the synthesis of nickel oxide nanoparticles via the chemical precipitation of nickel hydroxide followed by calcination.
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Absolute ethanol (B145695)
-
Beakers, magnetic stirrer
-
Centrifuge or filtration apparatus
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution: Dissolve a specific amount of this compound in deionized water to prepare a 0.1 M solution under vigorous stirring.[4]
-
Precipitation: Adjust the pH of the solution to a value between 8 and 12 by the dropwise addition of a NaOH solution (e.g., 1 M) while stirring continuously. A light green precipitate of nickel hydroxide (Ni(OH)₂) will form.[4]
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the precipitate several times with deionized water and then with absolute ethanol to remove residual ions.[4]
-
Drying: Dry the washed precipitate in an oven at 120°C for 12 hours.[4]
-
Calcination: Calcine the dried nickel hydroxide powder in a muffle furnace at 500°C for 1 hour to obtain nickel oxide (NiO) nanoparticles.[4]
Protocol 3: Synthesis of Metallic Nickel Catalyst by Hydrazine Reduction
This protocol outlines the synthesis of a supported metallic nickel catalyst using hydrazine as a reducing agent.
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
γ-Alumina (γ-Al₂O₃) support
-
Ethylene (B1197577) glycol (EG)
-
Polyvinylpyrrolidone (PVP)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O, 80% concentration)
-
Deionized water
-
Three-neck round-bottomed flask with reflux condenser, magnetic stirrer
-
Centrifuge
-
Drying furnace
Procedure:
-
Support Slurry Preparation: Disperse the required amount of γ-Al₂O₃ support in a solution of ethylene glycol containing dissolved PVP. The PVP/Ni weight ratio is typically 2:1.[8]
-
Precursor Addition: Add the calculated amount of this compound to the slurry to achieve the desired nickel loading (e.g., 10 wt.%). Stir the mixture for 24 hours at 30°C.[8]
-
Reduction: Heat the slurry to 70-80°C. Add the required amount of hydrazine hydrate to the heated slurry to reduce the Ni(II) ions to metallic Ni on the γ-Al₂O₃ support.[8]
-
Catalyst Recovery: After the reduction is complete, cool the mixture and separate the catalyst by centrifugation.
-
Washing: Wash the catalyst with excess acetone and deionized water to remove any organic or other impurities.[8]
-
Drying: Dry the final catalyst in a furnace at 90-100°C for 15-18 hours.[8]
Data Presentation
The following tables summarize typical quantitative data for nickel-based catalysts prepared from this compound.
Table 1: Influence of Nickel Loading on Catalyst Properties (Ni/Al₂O₃)
| Nickel Loading (wt.%) | BET Surface Area (m²/g) | Average Ni Particle Size (nm) | Methane (B114726) Conversion (%) |
| 15 | 171.2 | - | - |
| 25 | 188 | - | High |
| 33 | - | Decreased | - |
Data adapted from a study on Ni-Al₂O₃ catalysts for methane dry reforming.[10]
Table 2: Thermal Decomposition Products of this compound in Helium
| Temperature (°C) | Main Gaseous Products | Solid Phase |
| ~120 | Water, Acetic Acid | Basic Nickel Acetate |
| 280-500 | CO₂, Acetone, Acetic Acid, CO | NiO, Metallic Ni |
Data derived from thermogravimetric and mass spectrometry studies.[6][12]
Visualizations
The following diagrams illustrate the experimental workflows for the described catalyst preparation methods.
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Nickel Acetate Tetrahydrate Solubility in Non-Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the solubility of nickel acetate (B1210297) tetrahydrate in non-aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: In which common non-aqueous solvents is nickel acetate tetrahydrate soluble?
This compound exhibits varying degrees of solubility in different organic solvents. It is generally soluble in polar protic solvents like methanol (B129727) and ethanol.[1][2] Its solubility is limited in some polar aprotic solvents and low in non-polar solvents. For instance, it is sparingly soluble in acetone (B3395972) and ether, and insoluble in toluene.[1][2][3]
Q2: I am observing a precipitate forming in my solution, even in a solvent where nickel acetate is supposed to be soluble. What is happening?
The most common issue when dissolving nickel acetate, particularly with heating or when evaporating a solution, is the formation of an insoluble basic nickel acetate.[3] This occurs if there is not a slight excess of acetic acid present in the solution.
Q3: How can I prevent the precipitation of basic nickel acetate?
To prevent the formation of insoluble basic nickel acetate, it is recommended to dissolve the this compound in the presence of a small amount of acetic acid.[3] This helps to maintain a slightly acidic environment, which suppresses the hydrolysis reaction that leads to the formation of the basic salt.
Q4: Can temperature be used to increase the solubility of this compound in non-aqueous solvents?
Yes, increasing the temperature generally increases the solubility of salts.[4] However, with nickel acetate, caution is advised. Heating can promote the loss of water of crystallization and potentially lead to the formation of less soluble anhydrous or basic nickel species, especially if the solvent is not completely dry or if the solution is not slightly acidic.
Q5: Are there any additives that can enhance the solubility of this compound?
The addition of small amounts of ammonium (B1175870) acetate has been noted to increase the solubility of nickel acetate in some solutions. However, larger amounts may decrease solubility.[3] The use of co-solvents can also be an effective strategy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or fine precipitate forms upon dissolution. | Formation of insoluble basic nickel acetate due to hydrolysis. | Add a small amount of glacial acetic acid to the solvent before or during dissolution to maintain a slightly acidic pH. |
| The salt is not dissolving or is dissolving very slowly. | The solvent may not be polar enough. The surface area of the salt particles may be too small. | Use a more polar solvent or a co-solvent system. Gently heat the solution while stirring. Use a magnetic stirrer to provide continuous agitation. Grind the this compound crystals to a fine powder to increase the surface area. |
| Color of the solution is not the expected green. | This could indicate a reaction with the solvent, the presence of impurities, or the formation of a different nickel complex. | Ensure the solvent is pure and appropriate for your application. Analyze the solution using UV-Vis spectroscopy to check the coordination environment of the nickel ion. |
| A gel-like substance forms in the solution. | This may occur in certain solvents, especially at high concentrations, due to the formation of complex nickel species or partial hydrolysis. | Try diluting the solution. Experiment with a different solvent or a co-solvent mixture. |
Solubility Data
| Solvent | Solvent Type | Solubility |
| Methanol | Polar Protic | Soluble[1][2][3] |
| Ethanol | Polar Protic | Soluble[1][2] |
| Propylene Glycol | Polar Protic | Miscible with water, acetone, chloroform; likely to dissolve nickel acetate. |
| Diethyl Ether | Polar Aprotic | Insoluble[3] |
| Toluene | Non-Polar | Insoluble[3] |
| Acetone | Polar Aprotic | Sparingly Soluble[1][2] |
| Dimethylformamide (DMF) | Polar Aprotic | Polar aprotic solvents are generally better at dissolving inorganic salts. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Polar aprotic solvents are generally better at dissolving inorganic salts. |
Experimental Protocols
General Protocol for Dissolving this compound in a Non-Aqueous Solvent
This protocol provides a general guideline. The specific parameters may need to be optimized for your particular solvent and application.
Materials:
-
Nickel (II) acetate tetrahydrate
-
Anhydrous non-aqueous solvent of choice
-
Glacial acetic acid (optional, but recommended)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate (optional)
-
Volumetric flask
-
Spatula and weighing balance
Procedure:
-
Solvent Preparation: If preventing the formation of basic nickel acetate is critical, add a small amount of glacial acetic acid to your solvent. A good starting point is 0.1-0.5% v/v.
-
Weighing the Salt: Accurately weigh the desired amount of this compound. For faster dissolution, you can gently grind the crystals into a fine powder using a mortar and pestle.
-
Dissolution:
-
Place a magnetic stir bar in a clean, dry volumetric flask.
-
Add the desired volume of the (acidified) solvent to the flask.
-
Begin stirring the solvent at a moderate speed.
-
Slowly add the weighed this compound to the stirring solvent.
-
-
Heating (Optional):
-
If the salt does not dissolve readily at room temperature, you can gently heat the solution.
-
Use a water bath or a heating mantle with a temperature controller to avoid localized overheating.
-
Monitor the solution closely and do not exceed the boiling point of the solvent.
-
-
Completion: Continue stirring until all the salt has dissolved, and the solution is clear.
-
Storage: Store the solution in a tightly sealed container to prevent solvent evaporation and absorption of atmospheric moisture.
Experimental Workflow and Logic Diagrams
Workflow for Improving Solubility
The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound in a non-aqueous solvent.
Caption: A logical workflow for dissolving this compound.
References
Technical Support Center: Optimizing Nickel Acetate Catalyzed Reactions
Welcome to the technical support center for nickel acetate (B1210297) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is showing low to no yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low Yield:
Caption: A flowchart for troubleshooting low reaction yields.
Detailed Checklist:
-
Catalyst Activity:
-
Inactive Precatalyst: Nickel(II) acetate often requires in situ reduction to the active Ni(0) species. Ensure an appropriate reducing agent, such as zinc (Zn) or manganese (Mn) powder, is used if your catalytic cycle requires Ni(0).[1]
-
Ligand Choice: The ligand is critical for catalyst stability and reactivity. If you are observing low yield, consider screening a panel of ligands with varying electronic and steric properties (e.g., phosphine (B1218219) ligands like PPh₃, PCy₃, or N-heterocyclic carbenes (NHCs)).[1]
-
Catalyst Degradation: High temperatures or exposure to air can cause the catalyst to decompose.[1]
-
-
Reaction Conditions:
-
Solvent: The solvent can significantly impact solubility, catalyst stability, and reaction rate. Common solvents for nickel catalysis include toluene, dioxane, THF, and DMF. Tertiary alcohols like t-amyl alcohol have also proven effective in certain C-H activation reactions.[1]
-
Base: The choice of base is often crucial and substrate-dependent. Common bases include K₃PO₄, K₂CO₃, and NaOᵗBu. The strength and compatibility of the base should be considered.[1]
-
Temperature: Reaction temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. It is advisable to start at a moderate temperature and incrementally increase it.
-
-
Reagents and Substrates:
-
Purity: Ensure all reagents, including the nickel acetate, substrates, and solvents, are of high purity and anhydrous. Impurities can act as catalyst poisons.
-
Substrate Reactivity: Some substrates may be inherently less reactive. For example, aryl chlorides are often less reactive than aryl bromides or iodides in cross-coupling reactions. In such cases, using a more electron-rich ligand or increasing the reaction temperature may be necessary.[1]
-
Issue 2: Catalyst Deactivation
Question: My reaction starts well but then stalls before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation can occur through several pathways. Identifying the cause is key to mitigating the issue.
Potential Deactivation Pathways:
-
Air and Moisture Sensitivity: While Ni(II) precatalysts like nickel acetate are generally air-stable, the active Ni(0) species is often sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen) and with dry, degassed solvents.[1]
-
Ligand-Related Deactivation: In some cases, the phosphine ligand itself can be involved in deactivation pathways, such as C-P bond activation or the formation of inactive, bridged dimer complexes.[2] Using bulky ligands or additives can sometimes prevent these processes.
-
Product Inhibition: The product of the reaction may coordinate to the nickel center more strongly than the starting materials, leading to catalyst inhibition.
-
Thermal Decomposition: Prolonged exposure to high temperatures can lead to the formation of inactive nickel species or nanoparticles.[1]
Solutions:
-
Strict Inert Conditions: Use a glovebox or Schlenk line techniques for all manipulations.
-
Ligand Screening: Experiment with different classes of ligands that may be less prone to deactivation.
-
Temperature Optimization: Determine the minimum temperature required for the reaction to proceed efficiently.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged heating.[1]
Issue 3: Poor Selectivity
Question: My reaction is producing a mixture of isomers or undesired side products. How can I improve selectivity?
Answer: Poor selectivity is often a result of competing reaction pathways.
Strategies to Improve Selectivity:
-
Ligand Modification: The steric and electronic properties of the ligand can significantly influence regioselectivity and chemoselectivity. Experimenting with different ligands is a primary strategy for improving selectivity.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction pathway by increasing the energy difference between the transition states leading to different products.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the selectivity of the reaction.
-
Additives: In some cases, the addition of salts or other additives can influence the reaction pathway and improve selectivity.
Data on Optimizing Reaction Parameters
The following tables provide a summary of how different reaction parameters can affect the outcome of nickel-catalyzed reactions.
Table 1: Comparison of Nickel Precursors in CO Methanation [3]
| Nickel Precursor | CO Conversion (%) | CH₄ Selectivity (%) | CH₄ Yield (%) |
| Ni(OAc)₂ | 86.4 | - | 71.4 |
| Ni(NO₃)₂ | 78.8 | 87.9 | 69.8 |
| NiCl₂ | 67.2 | - | 30.5 |
Reaction conditions: Data adapted from a study on CO methanation. Specific conditions may vary for other reaction types.
Table 2: Effect of Ligand and Solvent on a Ni-catalyzed Cross-Coupling Reaction
| Ligand | Solvent | Yield (%) | Reference |
| PCy₃ | Toluene | Moderate to High | [1] |
| PPh₃ | Dioxane | Moderate | [1] |
| NHC (e.g., IPr) | THF | High | [4] |
| 1,10-Phenanthroline | t-Amyl Alcohol | High (for C-H activation) | [1] |
This table provides a qualitative summary. Optimal conditions are highly substrate-dependent.
Table 3: General Effect of Temperature on Reaction Outcome
| Temperature | Effect on Reaction Rate | Effect on Selectivity | Potential for Catalyst Decomposition |
| Low | Slower | Often Higher | Low |
| Moderate | Faster | May Decrease | Moderate |
| High | Fastest | Often Lower | High |
Experimental Protocols
General Protocol for Nickel Acetate Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using nickel acetate as the precatalyst. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Ligand (e.g., PPh₃, PCy₃, or an NHC ligand)
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(OAc)₂ (5-10 mol%), the chosen ligand (10-20 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalyst Activation Pathway
Nickel(II) acetate, a precatalyst, is typically reduced in situ to the active Ni(0) species, which then enters the catalytic cycle.
Caption: Activation of a Ni(II) acetate precatalyst to the active Ni(0) species.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a nickel-catalyzed reaction.
Caption: A general experimental workflow for nickel-catalyzed reactions.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a controlled laboratory setting by trained professionals, adhering to all necessary safety precautions.
References
Preventing the formation of byproducts in nickel acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during nickel acetate (B1210297) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during nickel acetate synthesis?
A1: The primary byproducts encountered during nickel acetate synthesis depend on the chosen synthetic route. The two most common byproducts are:
-
Insoluble Basic Nickel Acetate: This is a pale green precipitate that can form when synthesizing nickel acetate from nickel salts (like carbonate or hydroxide) and acetic acid. It is particularly problematic during the evaporation of aqueous solutions.[1]
-
Nickel Oxyhydroxide (NiOOH): This appears as a black precipitate, typically during the electrolytic synthesis of nickel acetate.[2]
Other potential byproducts can arise from impurities in the starting materials or side reactions under non-optimal conditions.
Q2: What causes the formation of insoluble basic nickel acetate?
A2: The formation of insoluble basic nickel acetate is primarily caused by the evaporation of an aqueous solution of nickel acetate that does not have a sufficient excess of acetic acid.[1][3] Without adequate free acetic acid, hydrolysis of the nickel acetate can occur, leading to the precipitation of the basic salt.
Q3: What leads to the formation of black nickel oxyhydroxide (NiOOH) during electrolytic synthesis?
A3: The formation of black nickel oxyhydroxide (NiOOH) precipitate at the anode during electrolytic synthesis is often attributed to:
-
High Current or Voltage: Excessive electrical potential can lead to the over-oxidation of the nickel anode before the newly formed nickel ions can diffuse into the solution.[2]
-
Insufficient Acid Concentration: A low concentration of acetic acid reduces the solubility of the nickel(II) ions at the electrode surface, leaving them susceptible to further oxidation to NiOOH.[2]
Troubleshooting Guides
Issue 1: A pale green precipitate (insoluble basic nickel acetate) forms during solution concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient excess of acetic acid | Add a small amount of glacial acetic acid to the solution and stir. The precipitate should redissolve. | A clear, green solution of nickel acetate is obtained. |
| Localized overheating during evaporation | Reduce the heating temperature and ensure gentle, uniform heating with constant stirring. | Prevents the formation of precipitate by avoiding localized hydrolysis. |
| pH of the solution is too high | Adjust the pH of the solution to a more acidic range (e.g., 3.4-4.2) by adding glacial acetic acid.[4] | The basic nickel acetate dissolves, and the solution becomes clear. |
Issue 2: A black precipitate (nickel oxyhydroxide) forms at the anode during electrolytic synthesis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Current or voltage is too high | Reduce the applied voltage or current to decrease the rate of nickel oxidation at the anode. | A controlled dissolution of the nickel anode into Ni(II) ions without over-oxidation. |
| Low acetic acid concentration | Increase the concentration of acetic acid in the electrolyte solution. | Enhanced solubility of nickel(II) ions at the anode, preventing their oxidation to NiOOH. |
| Inadequate stirring | Introduce or increase the rate of stirring to improve the diffusion of newly formed nickel ions away from the anode surface. | Prevents the accumulation of high concentrations of Ni(II) at the anode, reducing the likelihood of NiOOH formation. |
| High concentration of salt additives | If using a salt to increase conductivity, try reducing its concentration as it may contribute to unwanted side reactions at the electrode. | Minimized side reactions and a cleaner formation of nickel acetate. |
Experimental Protocols
Protocol 1: Synthesis of Nickel Acetate from Basic Nickel Carbonate
This protocol focuses on minimizing the formation of insoluble basic nickel acetate.
Materials:
-
Basic Nickel Carbonate (Ni content 18-20%)
-
Glacial Acetic Acid (>99.5% purity)
-
Deionized Water
Equipment:
-
Reaction vessel with stirring capability
-
Heating mantle or water bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction vessel, add glacial acetic acid. The molar ratio of basic nickel carbonate to glacial acetic acid should be between 1:1.1 and 1:1.5.[5]
-
Synthesis: Begin stirring the glacial acetic acid. Gradually add the basic nickel carbonate in batches to control the reaction rate and prevent excessive foaming from CO2 evolution.[5]
-
Reaction Completion: Continue stirring until the reaction is complete, indicated by the cessation of gas evolution and the complete dissolution of the nickel carbonate, resulting in a clear green solution.
-
pH Adjustment: After the reaction is complete, measure the pH of the solution. If necessary, adjust the pH to a range of 3.8-4.2 by adding a small amount of glacial acetic acid.[4]
-
Concentration: Gently heat the solution to evaporate the water and excess acetic acid. Avoid vigorous boiling.
-
Crystallization: Once the solution is concentrated, allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: Collect the nickel acetate crystals by filtration. Wash the crystals with a small amount of cold deionized water and then dry them in an oven at a controlled temperature (e.g., below 80°C) to obtain the final product.
Protocol 2: Electrolytic Synthesis of Nickel Acetate
This protocol is designed to prevent the formation of nickel oxyhydroxide.
Materials:
-
High-purity nickel plates (anode and cathode)
-
Distilled white vinegar (acetic acid solution)
-
Non-iodized table salt (optional, as a conductivity enhancer)
Equipment:
-
Glass or plastic container
-
DC power supply (variable voltage/current is recommended)
-
Stirring apparatus (e.g., magnetic stirrer)
Procedure:
-
Electrolyte Preparation: Fill the container with distilled white vinegar. If desired, a small amount of non-iodized salt can be added to increase conductivity.
-
Electrode Setup: Suspend two nickel plates in the vinegar solution, ensuring they do not touch. Connect one plate to the positive terminal (anode) and the other to the negative terminal (cathode) of the DC power supply.
-
Electrolysis: Apply a low voltage (e.g., start with a lower voltage and observe the reaction) to initiate the electrolysis. Bubbles of hydrogen gas should be observed at the cathode. The nickel anode will begin to dissolve, forming a green nickel acetate solution.
-
Stirring: Continuously stir the solution to facilitate the diffusion of nickel ions from the anode into the bulk solution.
-
Monitoring: Observe the anode for any signs of black precipitate formation. If observed, immediately reduce the voltage/current.
-
Reaction Completion: Continue the electrolysis until the desired concentration of nickel acetate is achieved, indicated by the intensity of the green color of the solution.
-
Storage: Once the synthesis is complete, the nickel acetate solution can be stored in a sealed container.
Visualizations
Caption: Workflow for Nickel Acetate Synthesis from Basic Nickel Carbonate.
Caption: Logical pathways for desired product and byproduct formation.
References
- 1. Sciencemadness Discussion Board - Nickel Acetate from Nickel Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Sciencemadness Discussion Board - Preparation of Nickel (ii) acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN104355983A - Crystallization method of coarse particle nickel acetate - Google Patents [patents.google.com]
- 5. CN102020551A - Production process of superfine powdery nickel acetate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Nickel Acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions catalyzed by nickel acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with nickel acetate is showing low to no yield. What are the primary factors I should investigate?
A1: When troubleshooting low yields in a nickel-catalyzed Suzuki coupling, a systematic approach is crucial. Begin by evaluating the following key areas:
-
Catalyst Activation and Stability: The active catalytic species is Ni(0), which must be generated in situ from the Ni(II) precatalyst, nickel acetate. Inefficient reduction of Ni(II) to Ni(0) is a common reason for low conversion. Additionally, the Ni(0) species can be sensitive to air and moisture, leading to catalyst deactivation.
-
Quality and Stability of Reagents: The purity and stability of your aryl halide and organoboron reagent are critical. Organoboronic acids can degrade through protodeboronation (hydrolysis back to the arene) or by forming unreactive cyclic anhydrides (boroxines).
-
Oxygen and Moisture Contamination: Nickel catalysts, particularly the active Ni(0) species, are often sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and the formation of nickel oxides, which are inactive in the catalytic cycle.
-
Reaction Conditions: The choice of ligand, base, solvent, and temperature all play interconnected and critical roles. An inappropriate combination of these factors for your specific substrates can lead to low yields.
Q2: How can I ensure the effective activation of my nickel acetate catalyst?
A2: Activating the Ni(II) precatalyst to the catalytically active Ni(0) species is a critical step. If you are not using a direct Ni(0) source, the reduction must occur in the reaction mixture. This is often achieved by:
-
Use of a Reducing Agent: In some protocols, a reducing agent is added to facilitate the formation of Ni(0).
-
Role of Ligands and Other Reagents: The ligand and other components of the reaction mixture can play a role in the reduction of the nickel center. The precise mechanism can be complex and dependent on the specific reaction conditions.
Q3: My boronic acid appears to be decomposing. How can I mitigate this?
A3: Protodeboronation is a common side reaction that consumes your nucleophile and reduces the yield. To minimize this:
-
Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using weaker bases such as K₃PO₄ or K₂CO₃.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters (Bpin), are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.
Q4: I am observing significant amounts of homocoupling of my starting materials. What causes this and how can I prevent it?
A4: Homocoupling of the organoboron reagent (to form a biaryl species) or the aryl halide can be a significant side reaction.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of your reaction mixture is the most effective way to prevent this.
-
Catalyst Decomposition: In some cases, catalyst decomposition can lead to side reactions, including homocoupling. Ensuring the stability of the active catalytic species is key.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your nickel acetate is of high purity and has been stored correctly. Consider testing a new batch of catalyst. The active Ni(0) species may not be forming efficiently. |
| Poor Reagent Quality | Verify the purity of your aryl halide and organoboron reagent by NMR or another suitable analytical technique. Boronic acids can degrade over time. |
| Inadequate Degassing | Oxygen can poison the nickel catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the mixture.[1] |
| Suboptimal Reaction Conditions | Systematically screen different ligands, bases, and solvents. The optimal conditions can be highly substrate-dependent. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom. | Use a milder base (e.g., K₃PO₄), switch to anhydrous conditions, or use a more stable boronic ester. |
| Homocoupling | Coupling of two molecules of the boronic acid or aryl halide. | Ensure rigorous degassing to remove oxygen. Optimize the stoichiometry of your reactants. |
| Dehalogenation | The halide on the electrophile is replaced by a hydrogen atom. | This can occur after oxidative addition. Optimizing the ligand and base may help to favor the desired cross-coupling pathway. |
Data Presentation: Optimizing Reaction Parameters
The following tables provide examples of how varying reaction components can influence the yield of a nickel-catalyzed Suzuki-Miyaura coupling. While not all data specifies nickel acetate as the precursor, the trends are informative for optimizing your reaction.
Table 1: Effect of Solvent on Yield in a Ni-Catalyzed Suzuki-Miyaura Coupling
| Entry | Solvent | Yield (%) |
| 1 | Toluene | >95 |
| 2 | Acetone | >95 |
| 3 | Ethyl Acetate | >95 |
| 4 | Isopropyl Acetate | >95 |
| 5 | n-Butanol | <5 |
| 6 | t-Amyl Alcohol | >95 |
| 7 | 1,4-Dioxane | >95 |
| 8 | 2-Me-THF | >95 |
| 9 | DMSO | <5 |
Reaction Conditions: NiCl₂(PCy₃)₂ (5 mol%), aryl sulfamate (B1201201) (1.0 equiv), phenylboronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), 12 hours. Data is illustrative and based on similar nickel-catalyzed systems.[2]
Table 2: Effect of Base on Yield in a Ni-Catalyzed Suzuki-Miyaura Coupling
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 67 |
| 2 | Cs₂CO₃ | 83 |
| 3 | K₃PO₄ | 95 |
| 4 | KOH | 75 (with isomer formation) |
| 5 | NaOH | 78 (with isomer formation) |
Reaction Conditions: NiSO₄·6H₂O/Ligand (5 mol%), diethyl 2-bromoallylphosphonate (1.0 equiv), phenylboronic acid (1.5 equiv), in water at 120°C for 3 hours. Data is illustrative and based on similar nickel-catalyzed systems.
Experimental Protocols
General Protocol for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Nickel(II) acetate tetrahydrate (e.g., 5 mol%)
-
Ligand (e.g., a phosphine (B1218219) ligand like PPh₃ or a bidentate ligand like dppf, 10 mol%)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (e.g., arylboronic acid, 1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the nickel(II) acetate tetrahydrate, ligand, aryl halide, and base under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the organoboron reagent to the flask.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically ranging from 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[3][4]
Visualizations
Catalytic Cycle of Nickel-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Nickel-catalyzed Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Yields
References
Technical Support Center: Nickel Acetate Tetrahydrate in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nickel acetate (B1210297) tetrahydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using nickel acetate tetrahydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: Nickel(II) acetate tetrahydrate is a green crystalline solid with a slight acetic acid odor. It is soluble in water and alcohol.[1] Aqueous solutions of nickel acetate are typically acidic.[1]
Q2: What is the typical appearance of a freshly prepared this compound solution?
A2: A freshly prepared aqueous solution of this compound should be a clear, green solution. The green color is characteristic of the hydrated nickel(II) ion.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure stability, store this compound solutions in tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight.[2]
Troubleshooting Guides
Issue 1: Precipitation in the Nickel Acetate Solution
Q: I've observed a precipitate forming in my nickel acetate solution. What is causing this and how can I resolve it?
A: Precipitation in a nickel acetate solution is a common issue that can arise from several factors, primarily related to pH and temperature.
-
Cause 1: High pH. The most common cause of precipitation is an increase in the pH of the solution. Nickel(II) ions will precipitate as nickel(II) hydroxide (B78521) (Ni(OH)₂), a greenish solid, as the solution becomes more alkaline.
-
Troubleshooting:
-
Monitor pH: Regularly check the pH of your solution. The precipitation of nickel hydroxide typically begins at a pH of around 6.5 and is significant at pH 9 and above.[3][4]
-
Adjust pH: If the pH is too high, it can be lowered by the slow, dropwise addition of a dilute acid, such as acetic acid, while stirring. This will redissolve the nickel hydroxide precipitate.
-
Buffering: For applications requiring a stable pH, consider using a suitable buffer system.
-
-
-
Cause 2: Elevated Temperature and Hydrolysis. Heating a nickel acetate solution can lead to hydrolysis, where the nickel ions react with water to form insoluble basic nickel acetates or nickel hydroxide.[5]
-
Troubleshooting:
-
Avoid Excessive Heating: If your protocol allows, avoid prolonged heating of the solution at high temperatures.
-
Maintain Acidity: Ensuring the solution remains slightly acidic can help to suppress hydrolysis.
-
-
-
Cause 3: Contamination. The introduction of contaminants can also lead to precipitation. For example, the presence of certain anions or reactive species can form insoluble nickel salts.
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure that the this compound and the solvent used are of high purity.
-
Clean Glassware: Use thoroughly cleaned glassware to prevent the introduction of contaminants.
-
-
Issue 2: Color Change in the Nickel Acetate Solution
Q: My green nickel acetate solution has changed color. What does this indicate?
A: A color change in your nickel acetate solution can be indicative of a chemical change, such as a change in the coordination environment of the nickel ion, oxidation, or contamination.
-
Color Change to Yellow/Brown:
-
Cause: This can be due to the formation of nickel oxyhydroxide (NiOOH), especially under oxidative conditions or at a high pH.[6] Contamination with iron(III) ions can also impart a brownish color.
-
Troubleshooting:
-
Check for Oxidizing Agents: Ensure that no unintended oxidizing agents have been introduced into your solution.
-
Verify Purity of Starting Materials: If iron contamination is suspected, use a higher purity grade of nickel acetate.
-
Control pH: Maintain the pH in the acidic to neutral range to minimize the formation of hydroxides and oxyhydroxides.
-
-
-
Color Change to Blue:
-
Cause: A shift to a blue color can indicate a change in the coordination sphere of the nickel(II) ion, for example, the displacement of water ligands by other ligands present in the solution. This is often observed when ammonia (B1221849) or other complexing agents are added.
-
Troubleshooting:
-
Review Solution Composition: Identify any components in your solution that could act as ligands and coordinate with the nickel ions.
-
Spectroscopic Analysis: UV-Vis spectroscopy can be used to characterize the nickel complexes in solution and understand the nature of the color change.
-
-
Quantitative Data
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 18.2[5] |
| 20 | 17.0[7] |
Table 2: Factors Affecting the Stability of Nickel Acetate Solutions
| Parameter | Effect on Stability | Troubleshooting/Mitigation |
| pH | High pH (>6.5) leads to precipitation of Ni(OH)₂.[3] | Maintain a slightly acidic to neutral pH. Use dilute acetic acid to lower pH if necessary. |
| Temperature | Elevated temperatures can cause hydrolysis and precipitation of basic nickel salts.[5] | Avoid prolonged heating. If heating is necessary, monitor the solution for any signs of precipitation. |
| Contaminants | Metal ions (e.g., Fe³⁺) can cause discoloration. Other ions may form insoluble nickel salts. | Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned. |
| Oxidizing Agents | Can lead to the formation of nickel oxyhydroxide (NiOOH), resulting in a brown precipitate.[6] | Avoid the introduction of oxidizing agents unless required by the experimental protocol. |
Experimental Protocols
Protocol 1: Stability-Indicating UV-Vis Spectrophotometric Method
This protocol outlines a general procedure for monitoring the stability of a nickel acetate solution by observing changes in its absorbance spectrum.
Objective: To assess the stability of a nickel acetate solution over time and under different conditions (e.g., temperature, pH) by monitoring its UV-Vis absorbance.
Materials:
-
Nickel(II) acetate tetrahydrate
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of nickel(II) acetate tetrahydrate and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance versus concentration.
-
Initial Absorbance Spectrum:
-
Stability Study:
-
Store aliquots of the working solution under the desired test conditions (e.g., room temperature, elevated temperature, different pH values).
-
At specified time intervals, withdraw a sample and record its UV-Vis spectrum.
-
-
Data Analysis:
-
Compare the absorbance spectra over time. A significant change in the maximum absorbance wavelength (λmax) or the appearance of new peaks may indicate degradation or the formation of new species.
-
A decrease in the absorbance at the λmax can be used to quantify the degradation of the nickel acetate.
-
Protocol 2: Workflow for Catalyst Performance Testing
This protocol describes a general workflow for evaluating the performance of a nickel-based catalyst, prepared from nickel acetate, in a chemical reaction.
Objective: To assess the catalytic activity and stability of a nickel catalyst in a model reaction.
Workflow:
-
Catalyst Preparation:
-
Synthesize the nickel catalyst using this compound as the precursor. This may involve impregnation onto a support material followed by calcination and reduction.[10]
-
-
Catalyst Characterization:
-
Characterize the fresh catalyst using techniques such as X-ray diffraction (XRD) to determine the crystalline phases, and transmission electron microscopy (TEM) to analyze the particle size and dispersion of the nickel.
-
-
Catalytic Reaction:
-
Set up the reactor system (e.g., a fixed-bed flow reactor).
-
Load a known amount of the catalyst into the reactor.
-
Activate the catalyst in situ (e.g., by reduction in a hydrogen flow at an elevated temperature).[10]
-
Introduce the reactant feed at a specific flow rate and temperature.
-
-
Product Analysis:
-
Analyze the reaction products online or offline using gas chromatography (GC) or another suitable analytical technique.
-
-
Performance Evaluation:
-
Calculate the conversion of the reactants, the selectivity to the desired products, and the yield.
-
Monitor the catalyst's activity and selectivity over time to assess its stability.
-
-
Post-Reaction Characterization:
-
After the reaction, characterize the spent catalyst to investigate any changes, such as sintering of nickel particles or coke deposition, which may have led to deactivation.
-
Mandatory Visualizations
References
- 1. Nickel Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickel(II) acetate tetrahydrate CAS#: 6018-89-9 [m.chemicalbook.com]
- 6. journalirjpac.com [journalirjpac.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Accelerated design of nickel-cobalt based catalysts for CO2 hydrogenation with human-in-the-loop active machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Nickel Acetate Tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude nickel acetate (B1210297) tetrahydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude nickel acetate tetrahydrate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a pale green, insoluble precipitate during dissolution or concentration. | The solution is not acidic enough, leading to the formation of insoluble basic nickel acetate.[1] | Add a small amount of glacial acetic acid to the solution to lower the pH and redissolve the precipitate. The optimal pH range is typically between 3.4 and 4.2.[2] |
| No crystals form upon cooling the solution. | The change in solubility of this compound with temperature is very small, making cooling crystallization impractical.[1] | Employ slow evaporation of the solvent at room temperature or use a vacuum distillation apparatus to concentrate the solution until crystallization begins.[1] |
| The resulting crystals are very fine and difficult to filter. | Rapid crystallization has occurred. | Slow down the crystallization process. This can be achieved by slower evaporation or a very gradual cooling rate if using temperature reduction.[1] A controlled crystallization process with slow cooling over 10-12 hours can yield larger particles.[2] |
| The purified crystals have a brownish tint. | This may indicate the presence of organic impurities or oxidation of nickel. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb organic impurities. Ensure the purification process is not conducted at excessively high temperatures to avoid decomposition. |
| Low yield of purified crystals. | Using an excessive amount of solvent for recrystallization. | Use the minimum amount of hot aqueous acetic acid required to dissolve the crude nickel acetate. The mother liquor can be further concentrated to recover more product. |
| The final product is not the desired tetrahydrate. | Drying conditions are too harsh, leading to the formation of lower hydrates or the anhydrous salt. | Air-dry the crystals at room temperature or dry under vacuum at a temperature below 80°C to obtain the tetrahydrate form.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization from an aqueous acetic acid solution.[1][3] This method helps to remove insoluble impurities and other soluble salts.
Q2: What is the ideal solvent for the recrystallization of this compound?
A2: An aqueous solution of acetic acid is the recommended solvent.[3][4] Using pure water is not ideal as the solubility of nickel acetate is high in both cold and hot water, making recrystallization by cooling difficult.[5] The presence of acetic acid helps to suppress the formation of insoluble basic nickel acetates.[1] A concentration of around 80% acetic acid has been found to be effective.[1]
Q3: My crude nickel acetate won't fully dissolve, even with heating. What should I do?
A3: This could be due to the presence of insoluble impurities or the formation of basic nickel acetate. First, ensure the solution is sufficiently acidic by adding a small amount of glacial acetic acid. If solid material persists, it is likely an insoluble impurity and should be removed by hot filtration.
Q4: How can I obtain larger crystals of this compound?
A4: Slow crystallization is key to obtaining larger crystals. After preparing a saturated solution in aqueous acetic acid, allow the solvent to evaporate slowly over several days to weeks at room temperature.[1] A controlled industrial process involves slow cooling from 80-90°C to 22-24°C over 10-12 hours.[2]
Q5: How can I confirm the purity of my recrystallized this compound?
A5: Several analytical techniques can be used to assess purity. These include:
-
Melting Point Determination: Pure this compound decomposes on heating.
-
Thermogravimetric Analysis (TGA): This can be used to determine the water of hydration content.
-
Elemental Analysis: To determine the percentage of nickel and other elements.
-
Spectroscopic Methods (e.g., ICP-AES): To quantify trace metal impurities.
Quantitative Data Summary
The following table summarizes key parameters from a patented crystallization process for producing coarse particle nickel acetate.[2]
| Parameter | Value |
| Initial Solution pH | 3.8 - 4.2 |
| Concentrated Solution Specific Gravity | 1.13 - 1.17 |
| Crystallization pH (adjusted with glacial acetic acid) | 3.4 - 3.6 |
| Heating Temperature | 80 - 90 °C |
| Insulation Time at Heating Temperature | 40 - 50 minutes |
| Cooling Time | 10 - 12 hours |
| Final Temperature | 22 - 24 °C |
| Insulation Time at Final Temperature | 10 - 12 hours |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Dissolution: In a fume hood, weigh the crude this compound and place it in an Erlenmeyer flask. Add a minimal amount of a hot aqueous acetic acid solution (e.g., 80% acetic acid) while stirring until the solid is completely dissolved.[1] If insoluble impurities are present, proceed to the next step. If not, skip to step 3.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid particles. Collect the hot, clear filtrate in a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For larger crystals, allow for slow evaporation of the solvent over several days.[1] Alternatively, for a faster but potentially smaller crystal yield, the solution can be concentrated using a rotary evaporator under reduced pressure at a temperature below 80°C.[1]
-
Isolation of Crystals: Once a significant amount of crystals has formed, isolate them by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water or cold ethanol (B145695) to remove any remaining mother liquor.[1]
-
Drying: Carefully air-dry the purified crystals on a watch glass or in a desiccator. Alternatively, they can be dried under vacuum at a temperature below 80°C to ensure the tetrahydrate form is retained.[1]
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common nickel acetate purification issues.
References
- 1. Sciencemadness Discussion Board - Preparation of Nickel (ii) acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN104355983A - Crystallization method of coarse particle nickel acetate - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Nickel acetate - Crystal growing [en.crystalls.info]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Reactions with Nickel Acetate Tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up chemical reactions involving nickel acetate (B1210297) tetrahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of nickel acetate tetrahydrate that often require scale-up?
A1: this compound is a versatile precursor and catalyst used in various industrial processes. Key applications that frequently necessitate scaling up include its use as a catalyst in organic synthesis, such as in esterification and hydrogenation reactions.[1] It is also critical in cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings, which are fundamental in producing pharmaceuticals and agrochemicals.[2] Additionally, it serves as a mordant in the textile industry, a sealing agent in aluminum anodizing, and in the manufacturing of specialty chemicals.[3][4]
Q2: What are the key physical and chemical properties of this compound to consider during scale-up?
A2: Several properties of this compound are critical for successful scale-up. It is a green crystalline solid with a mild vinegar-like odor.[4] Its solubility in water and alcohol is a key consideration for reaction medium selection.[4] A crucial aspect is its thermal decomposition; it begins to lose its water of hydration between 118 and 137°C and further decomposes at higher temperatures, which can lead to the formation of nickel oxide or other byproducts.[5] This thermal sensitivity necessitates precise temperature control in large reactors. The material is also classified as hazardous, being a suspected carcinogen and a skin sensitizer, requiring specific handling procedures at an industrial scale.[6][7]
Q3: How does the purity of this compound impact large-scale reactions?
A3: The purity of this compound is paramount for the reproducibility and success of scaled-up reactions.[1] Impurities can affect catalyst activity, lead to the formation of unwanted byproducts, and complicate downstream purification processes.[8] For catalytic applications, consistent nickel content and the absence of inhibitory contaminants are essential for achieving high yields and predictable reaction kinetics.[1] When sourcing for large-scale production, it is crucial to partner with a supplier that can guarantee consistent quality and provide detailed certificates of analysis.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions with this compound.
Issue 1: Poor or Inconsistent Reaction Yields at Larger Scale
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inhomogeneous Mixing | At a larger scale, ensuring the solid this compound is uniformly distributed in the reaction mixture can be challenging. Inadequate agitation can lead to localized areas of high and low concentration, affecting reaction rates and selectivity. Solution: Implement robust agitation protocols. For large reactors, consider the use of multiple impellers or baffles to improve mixing efficiency. The "just-suspended speed" (Njs) for the solid in the specific reactor should be determined to ensure particles are not settling.[9] |
| Poor Temperature Control | The thermal decomposition of this compound is a critical factor.[5] On a large scale, "hot spots" can develop near heating surfaces, leading to localized decomposition and the formation of inactive nickel species or impurities. Conversely, "cold spots" can slow down the reaction rate. Solution: Utilize a reactor with a high surface area-to-volume ratio or a jacketed reactor with efficient heat transfer fluid circulation. Monitor the internal temperature at multiple points within the reactor to ensure uniformity. A gradual heating profile is recommended. |
| Impurity Profile Changes | The impurity profile of a reaction can change significantly upon scale-up.[8] Longer reaction times or slight temperature deviations can favor the formation of byproducts that were negligible at the lab scale. Solution: Conduct impurity profiling studies at the pilot scale to identify critical process parameters that influence impurity formation. Implement strict in-process controls to monitor the reaction progress and stop it at the optimal point to minimize byproduct formation.[8] |
Issue 2: Difficulty in Handling and Charging the Reactor
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Dusting and Exposure Risks | This compound is a hazardous substance.[6][7] Handling large quantities of the powder can lead to dusting, posing inhalation and skin contact risks to operators. Solution: Use contained charging systems such as glove boxes, or vacuum transfer systems. Ensure adequate ventilation and local exhaust at the point of charging. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including respiratory protection, gloves, and protective clothing.[4] |
| Flowability Issues | The crystalline or powdered form of this compound may have poor flow properties, making it difficult to charge into the reactor through small ports. Solution: Consider using a granular form of the reagent if available, as it generally has better flowability. If using a powder, employ powder handling equipment like screw feeders or pneumatic conveying systems designed for cohesive powders. |
Issue 3: Challenges in Product Work-up and Waste Disposal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Nickel Contamination in Product | Residual nickel in the final product is a common issue, especially in pharmaceutical applications where stringent limits on heavy metal impurities are in place. Solution: Optimize the work-up procedure to efficiently remove nickel salts. This may involve additional aqueous washes, extractions, or the use of chelating agents to sequester nickel ions. Filtration through specialized media can also be effective. |
| Large Volume of Nickel-Containing Waste | Scaling up reactions inevitably generates a larger volume of waste streams contaminated with nickel, which is toxic to aquatic life and requires specialized disposal.[4][10] Solution: Implement a comprehensive waste management plan. This can include precipitation of nickel as nickel hydroxide, followed by filtration.[11] Ion exchange or electro-winning methods can also be employed to recover nickel from aqueous waste streams, which can be both environmentally responsible and economically beneficial.[11][12] |
Visual Troubleshooting Workflows
Below are diagrams illustrating logical workflows for troubleshooting common scale-up challenges.
Caption: Troubleshooting workflow for addressing poor reaction yields.
Caption: Troubleshooting workflow for material handling and charging.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to scale-up operations.
| Property | Value | Significance in Scale-Up |
| Molecular Formula | Ni(CH₃COO)₂·4H₂O | Essential for stoichiometric calculations at large scale. |
| Molecular Weight | 248.84 g/mol | Crucial for accurate mass balance calculations. |
| Solubility in Water | 17g/100mL at 20°C | Affects dissolution time and required solvent volume in large reactors.[3] |
| Dehydration Temperature | Starts around 80-118°C | A critical temperature limit to avoid premature loss of water of hydration, which can alter reactivity.[5] |
| Decomposition Temperature | Above 250°C | Sets the upper limit for reaction temperature to prevent formation of nickel oxide and other impurities.[5] |
Experimental Protocols
While specific, detailed industrial-scale experimental protocols are proprietary, the following outlines a generalized procedure for a scaled-up nickel-catalyzed cross-coupling reaction, highlighting key considerations.
Generalized Protocol for a Scaled-Up Nickel-Catalyzed Cross-Coupling Reaction
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inert.
-
Perform a leak test on the reactor system.
-
Inert the reactor by purging with an inert gas (e.g., nitrogen or argon) for an extended period.
-
-
Reagent Charging:
-
Under a positive pressure of inert gas, charge the aryl halide and the boronic acid derivative to the reactor.
-
Add the solvent, ensuring it is anhydrous and degassed.
-
In a separate, contained system, weigh the required amount of this compound and the ligand.
-
Charge the this compound and ligand to the reactor using a powder addition system or by creating a slurry in a small amount of degassed solvent and transferring it to the reactor.
-
Add the base, either as a solid or a degassed aqueous solution, via a charging port or by pumping.
-
-
Reaction Execution:
-
Begin agitation, ensuring a vortex is not created which could introduce atmospheric gases.
-
Start the heating system and gradually bring the reaction mixture to the desired temperature, monitoring the internal temperature closely.
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
Monitor the reaction progress by taking samples at regular intervals using a sampling valve and analyzing them by a suitable method (e.g., HPLC, GC).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor contents to room temperature.
-
Quench the reaction by adding water or a suitable quenching agent.
-
Separate the aqueous and organic layers.
-
Perform extractions and washes as required to remove impurities and residual nickel.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by crystallization or column chromatography, adapted for large-scale operations.
-
-
Waste Handling:
-
Collect all aqueous waste streams containing nickel.
-
Treat the waste stream to precipitate or otherwise remove nickel before disposal, in accordance with local environmental regulations.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. chemiis.com [chemiis.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel Plating Waste Management and Control | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 11. nmfrc.org [nmfrc.org]
- 12. researchgate.net [researchgate.net]
Effect of pH on nickel acetate electroplating bath performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on nickel acetate (B1210297) electroplating bath performance. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise in your nickel acetate electroplating bath related to pH.
Question: Why is my nickel deposit rough, brittle, or powdery?
Answer: This issue is often a result of the bath pH being too high (typically above 6.0). At elevated pH levels, nickel hydroxide (B78521) (Ni(OH)₂) can form.[1] This compound can precipitate and get included in the deposit, leading to a rough, brittle, or powdery appearance. A high pH can also cause increased hydrogen gas evolution, which may lead to pitting and porosity in the plated layer.[1]
To resolve this, carefully lower the pH of the bath to the optimal range (generally 4.0 - 5.0 for acetate baths) by slowly adding a dilute solution of acetic acid or hydrochloric acid while stirring.[2] If significant precipitation has occurred, it is advisable to filter the solution before adjusting the pH.[1]
Question: Why is my plating rate slow and the deposit showing signs of high stress, like cracking or peeling?
Answer: A slow deposition rate and high internal stress are typically indicative of a low pH (generally below 3.0).[1] When the pH is too low, there is a higher concentration of hydrogen ions (H+) in the bath. These hydrogen ions compete with the nickel ions (Ni²⁺) for reduction at the cathode, which lowers the cathode efficiency and slows down the plating rate.[1] The high concentration of hydrogen can also lead to increased hydrogen absorption into the deposit, causing high internal stress, which may result in cracking or peeling.[1]
To address this, the pH of the bath should be raised. This can be achieved by adding nickel carbonate (NiCO₃) to the solution. Nickel carbonate will neutralize the excess acid without introducing unwanted ions like sodium or potassium, which could happen if sodium hydroxide or potassium hydroxide were used.[1]
Question: My electroplating bath has become cloudy. What is the cause and how can I fix it?
Answer: A cloudy bath is often due to the precipitation of nickel hydroxide, which occurs when the pH is too high.[1] This can be caused by the drag-in of alkaline substances or an imbalance in the anode and cathode efficiencies. To remedy this, you should first filter the bath to remove the precipitated nickel hydroxide. After filtration, adjust the pH to the recommended operating range using a dilute acid.[1] Regular monitoring of the pH is crucial to prevent this from recurring.
Question: I'm observing pitting in my nickel deposit. How is this related to the pH of the bath?
Answer: Pitting can be caused by several factors, one of which is a high pH.[1] At a high pH, the evolution of hydrogen gas at the cathode increases. If these hydrogen bubbles adhere to the surface of the workpiece, they can prevent nickel from depositing in those areas, resulting in pits. A high pH can also lead to the formation of nickel hydroxide, which can contribute to rough and pitted deposits.[1]
To mitigate pitting, lower the pH to the optimal range. Additionally, ensure proper agitation of the bath to dislodge any hydrogen bubbles that form on the cathode surface. The use of a wetting agent can also help to reduce the surface tension and prevent bubbles from adhering.[1]
Frequently Asked Questions (FAQs)
What is the optimal pH range for a nickel acetate electroplating bath?
The optimal pH for a nickel acetate bath is typically in the acidic range, generally between 3.0 and 5.0.[2] Operating within this range helps to ensure good cathode current efficiency, a stable bath, and a high-quality deposit. One study found that a pH of 5.0, in combination with a temperature of 50°C and a current density of 4–5 A/dm², provided a good and stable regime for the electrodeposition of nickel from an acetate bath.[2]
How does pH affect the cathode current efficiency (CCE) in a nickel acetate bath?
The cathode current efficiency (CCE) in a nickel acetate bath is significantly influenced by pH. Generally, as the pH decreases, the CCE also decreases. This is because a lower pH (more acidic) leads to a higher concentration of hydrogen ions, which compete with nickel ions for reduction at the cathode, leading to increased hydrogen evolution and lower efficiency for nickel deposition.[2]
What is the role of buffering agents in a nickel acetate bath?
Buffering agents are crucial for maintaining a stable pH during electroplating. Nickel acetate itself has a good buffering capacity.[2] Often, it is used in conjunction with boric acid to enhance this buffering action. A stable pH is essential to prevent the formation of pitting and the precipitation of basic salts on the cathode surface.[2]
How can I adjust the pH of my nickel acetate bath?
-
To lower the pH (make it more acidic): Slowly add a dilute solution of an appropriate acid, such as acetic acid or hydrochloric acid, while continuously stirring the bath.[2]
-
To raise the pH (make it more alkaline): Add small amounts of nickel carbonate (NiCO₃) or nickel hydroxide (Ni(OH)₂).[1] These compounds will neutralize excess acid without introducing foreign metal ions into the bath.[1]
Why is it important to monitor the pH of the bath regularly?
Regular pH monitoring is essential for maintaining the stability and performance of the electroplating bath.[1] Drastic changes in pH can lead to a range of problems, including poor deposit quality, slow plating rates, and bath instability.[1] Consistent monitoring allows for timely adjustments to be made, ensuring a consistent and high-quality plating process.
Data Presentation
The following table summarizes the effect of pH on key performance parameters of a nickel acetate electroplating bath, based on data from experimental studies.
| pH | Current Density (A/dm²) | Cathode Current Efficiency (%) | Throwing Power (%) | Hardness (VHN) |
| 3 | 2 | ~55 | ~ -11 | Not specified |
| 3 | 4 | ~50 | ~ -11 | Not specified |
| 3 | 6 | ~45 | ~ -11 | Not specified |
| 4 | 2 | ~75 | ~ 10 | Not specified |
| 4 | 4 | ~70 | ~ 10 | Not specified |
| 4 | 6 | ~65 | ~ 10 | Not specified |
| 5 | 2 | ~85 | ~ 25 | ~200 |
| 5 | 4 | ~80 | ~ 25 | ~225 |
| 5 | 6 | ~75 | ~ 25 | ~250 |
Data is approximated from graphical representations in "Characterisation of nickel deposits from nickel acetate bath" by R. Srinivasan and G. N. K. Ramesh Bapu for a bath containing 100 g/L nickel acetate, 30 g/L nickel chloride, and other additives, operated at 40°C.
Experimental Protocols
1. Protocol for pH Measurement of a Nickel Acetate Electroplating Bath
-
Instrumentation: A calibrated pH meter with a glass electrode is required. For accurate readings, ensure the pH meter is calibrated using standard buffer solutions (e.g., pH 4.0 and 7.0) before each use.
-
Sample Preparation:
-
Draw a representative sample from the bulk of the electroplating bath. Avoid sampling from the surface or near the tank walls.
-
Allow the sample to cool to room temperature before measurement, as pH is temperature-dependent.[3]
-
-
Measurement Procedure:
-
Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.
-
Immerse the electrode in the cooled bath sample.
-
Gently stir the sample with a magnetic stirrer to ensure homogeneity.
-
Allow the pH reading to stabilize before recording the value.
-
After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution.
-
2. Protocol for Adjusting the pH of a Nickel Acetate Electroplating Bath
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling acids and other chemicals. Perform adjustments in a well-ventilated area.
-
Lowering the pH:
-
Prepare a dilute solution of acetic acid or hydrochloric acid (e.g., 10% v/v).
-
With the bath under constant agitation, slowly add a small, calculated amount of the dilute acid.
-
Allow the solution to mix thoroughly for at least 15-30 minutes.
-
Re-measure the pH using the protocol described above.
-
Repeat steps 2-4 until the desired pH is reached.
-
-
Raising the pH:
-
Weigh out a small amount of nickel carbonate (NiCO₃) powder.
-
Create a slurry by mixing the nickel carbonate with a small amount of deionized water.
-
With the bath under vigorous agitation, slowly add the nickel carbonate slurry.
-
Allow the bath to mix for at least 30-60 minutes to ensure the nickel carbonate has reacted and dissolved.
-
Measure the pH. Note that some undissolved nickel carbonate may be present if a large adjustment was made.
-
Repeat steps 1-5 as necessary to reach the target pH.
-
Logical Workflow Diagram
The following diagram illustrates a troubleshooting workflow for addressing common issues in nickel acetate electroplating related to pH.
Caption: Troubleshooting workflow for pH-related issues in nickel acetate electroplating.
References
Technical Support Center: Nickel Oxide Films from Acetate Precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel oxide (NiO) thin films using nickel acetate (B1210297) precursors. The primary focus is on minimizing impurities, particularly residual carbon, to achieve high-quality films for various applications.
Troubleshooting Guide: Minimizing Impurities
This guide addresses common issues encountered during the fabrication of NiO films from nickel acetate, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| IMP-001 | High Carbon Content in Film | Incomplete decomposition of the acetate precursor.[1] | - Increase Annealing Temperature: Higher temperatures (typically ≥450°C) promote more effective decomposition of organic residues.[2] - Optimize Annealing Atmosphere: Annealing in an oxygen-rich atmosphere can facilitate the oxidation and removal of carbon species as CO or CO₂.[3][4] - Prolong Annealing Time: Increasing the duration at the peak temperature can allow for more complete burnout of carbonaceous byproducts. |
| IMP-002 | Poor Film Crystallinity | Insufficient thermal energy for crystal growth. | - Elevate Annealing Temperature: Higher temperatures provide the necessary energy for the formation of a well-defined crystal structure.[5] - Optimize Heating and Cooling Ramps: A slower ramp rate during annealing can promote better crystal formation. |
| IMP-003 | Film Adhesion Issues | - Organic residues at the substrate-film interface. - Improper substrate cleaning. | - Ensure Complete Precursor Decomposition: Follow the solutions for IMP-001 . - Implement a Rigorous Substrate Cleaning Protocol: Utilize a multi-step cleaning process involving solvents like acetone, isopropanol, and deionized water, followed by a drying step (e.g., nitrogen gun). |
| SOL-001 | Inhomogeneous or Cloudy Precursor Solution | - Poor solubility of nickel acetate in the chosen solvent. - Premature hydrolysis and precipitation. | - Select an Appropriate Solvent: 2-methoxyethanol (B45455) is a commonly used solvent that often yields good results.[6] - Use a Stabilizer: Additives like monoethanolamine (MEA) can help to improve the stability of the sol-gel solution.[7] - Consider Solution Aging: Allowing the precursor solution to age for a specific period (e.g., 24 hours) can sometimes lead to more uniform films.[8] |
| DEP-001 | Non-uniform Film Thickness | - Inconsistent spin coating parameters. - Viscosity of the precursor solution is not optimal. | - Standardize Spin Coating Protocol: Ensure consistent spin speed, acceleration, and duration for all samples. - Adjust Solution Concentration: Modify the molarity of the nickel acetate solution to achieve the desired viscosity for uniform coating. |
Frequently Asked Questions (FAQs)
Q1: Why is there a high level of carbon impurity when using nickel acetate as a precursor for NiO films?
A1: Nickel acetate [Ni(CH₃COO)₂·4H₂O] contains acetate ligands (CH₃COO⁻), which are organic. During the thermal conversion to NiO, these organic components must completely decompose and volatilize. Incomplete decomposition is common and results in residual carbon being incorporated into the NiO film, which can be detrimental to its optical and electrical properties.[1]
Q2: What is the most critical parameter for reducing carbon contamination?
A2: The annealing temperature is arguably the most critical parameter.[2] Higher temperatures provide the thermal energy required to break down the acetate chains and oxidize the resulting carbon species, leading to their removal from the film.
Q3: How does the annealing atmosphere affect impurity levels?
A3: Annealing in an oxygen-containing atmosphere (e.g., air or pure O₂) is generally more effective at removing carbon impurities than annealing in an inert atmosphere (e.g., nitrogen or argon).[3][4] The oxygen actively participates in the oxidation of carbonaceous residues to volatile CO and CO₂. Annealing in an inert atmosphere may lead to the formation of metallic nickel or incomplete removal of carbon.
Q4: Can the choice of solvent impact the purity of the NiO film?
A4: Yes, the solvent can influence the hydrolysis and condensation reactions in a sol-gel process, which in turn can affect the microstructure and purity of the final film. Solvents like 2-methoxyethanol are often preferred for their ability to form stable precursor solutions.[6] The choice of solvent can also affect the film's surface roughness, which may influence the adsorption of atmospheric carbon.[1]
Q5: Is it necessary to purify the nickel acetate precursor before use?
A5: While commercial nickel acetate is generally of high purity, for applications requiring extremely low impurity levels, recrystallization of the nickel acetate tetrahydrate can be performed to remove any potential contaminants.[9]
Q6: What is the effect of precursor solution aging on film quality?
A6: Aging the NiO precursor solution can influence the properties of the resulting film. Studies have shown that aging can lead to increased surface roughness of the NiO film, which can subsequently improve the quality and crystallinity of layers deposited on top of it, such as perovskite films in solar cells.[8]
Quantitative Data Summary
The following table summarizes the effect of different experimental parameters on the carbon content in NiO films, as determined by X-ray Photoelectron Spectroscopy (XPS).
| Precursor | Deposition Method | Annealing Temperature (°C) | Annealing Atmosphere | Carbon Content (at.%) | Reference |
| Nickel Acetate | Spray Pyrolysis | 450 | Air | 16.96 | |
| Nickel Nitrate | Spray Pyrolysis | 450 | Air | Lower than acetate | |
| Nickel Chloride | Spray Pyrolysis | 450 | Air | Lower than acetate | [1] |
| bis(ethylcyclopentadienyl)-Ni | PEALD | 100 | O₂ plasma | 1.24 | [2] |
| bis(ethylcyclopentadienyl)-Ni | PEALD | 250 | O₂ plasma | 0.49 | [2] |
| bis(ethylcyclopentadienyl)-Ni | PEALD | 325 | O₂ plasma | Not Detected | [2] |
Experimental Protocols
Detailed Sol-Gel Spin Coating Protocol for Low-Impurity NiO Films
This protocol outlines a standard procedure for fabricating NiO thin films from a nickel acetate precursor with a focus on minimizing carbon contamination.
1. Substrate Cleaning (Critical Step):
-
Sequentially sonicate the substrates (e.g., glass, ITO-coated glass, or silicon wafers) in baths of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gun.
-
Optional: Treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and improve surface wettability.
2. Precursor Solution Preparation:
-
Prepare a 0.1 M solution of this compound [Ni(CH₃COO)₂·4H₂O] in 2-methoxyethanol.
-
Add a stabilizer, such as monoethanolamine (MEA), in a 1:1 molar ratio with the nickel acetate.
-
Stir the solution vigorously on a hotplate at 60°C for at least 1 hour until a clear, homogeneous green solution is formed.[5]
-
Allow the solution to age at room temperature for 24 hours in a sealed container.[8]
3. Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the precursor solution (e.g., 0.2 ml) onto the center of the substrate.
-
Spin coat at a speed of 3000 rpm for 40 seconds.[5]
4. Drying:
-
Immediately transfer the coated substrate to a hotplate and dry at 100°C for 10 minutes to evaporate the solvent.[5]
5. Annealing:
-
Place the dried films in a tube furnace or rapid thermal annealing system.
-
Anneal the films at a temperature between 450°C and 550°C for 1 hour in an air or oxygen atmosphere to ensure complete decomposition of the acetate precursor and crystallization of NiO.[5]
-
Allow the films to cool down slowly to room temperature to prevent thermal shock and cracking.
Visualizations
Caption: Logical workflow for troubleshooting high impurity levels in NiO films.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Oxygen-Evaporation-Preventative Post-Annealing Gas Conditions on NiO Thin Films [ouci.dntb.gov.ua]
- 4. Effect of Oxygen-Evaporation-Preventative Post-Annealing Gas Conditions on NiO Thin Films [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 8. Effect of NiO Precursor Solution Ageing on the Perovskite Film Formation and Their Integration as Hole Transport Material for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Nickel Acetate vs. Nickel Chloride: A Comparative Guide for Catalyst Precursor Selection
For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in catalyst design, directly influencing the final catalyst's performance. This guide provides an objective comparison of two common nickel precursors, nickel acetate (B1210297) and nickel chloride, supported by experimental data, to inform the selection process for catalytic applications.
The efficacy of a catalyst is intricately linked to its physicochemical properties, such as metal particle size, dispersion, and the interaction between the metal and its support. These properties are, in turn, significantly influenced by the choice of the metal precursor salt. The anion of the precursor salt, in this case, acetate (CH₃COO⁻) versus chloride (Cl⁻), plays a crucial role during catalyst synthesis, affecting nucleation and growth of the active metal nanoparticles and their interaction with the support material. This comparison focuses on providing a data-driven overview of how nickel acetate and nickel chloride precursors impact catalyst structure and performance in various catalytic reactions.
Impact on Catalyst Physicochemical Properties: A Tabular Comparison
The selection of either nickel acetate or nickel chloride can lead to distinct differences in the resulting catalyst's structural characteristics. These differences are pivotal as they directly correlate with catalytic activity, selectivity, and stability.
| Property | Catalyst from Nickel Acetate | Catalyst from Nickel Chloride | Key Findings and Citations |
| Ni Particle Size | Generally smaller (e.g., ~6.4 nm on hollow carbon spheres) | Generally larger (e.g., ~12 nm on hollow carbon spheres, 15.99 nm on Al₂O₃) | Studies have shown that the acetate anion can lead to the formation of smaller nickel nanoparticles. This is attributed to a better interaction with the support and a different decomposition behavior compared to the chloride anion.[1][2] |
| Ni Dispersion | Higher dispersion | Lower dispersion | Smaller particle sizes typically lead to higher dispersion of the active metal on the support surface, which can increase the number of available active sites.[2] |
| Metal-Support Interaction | Stronger interaction | Weaker interaction | Temperature-programmed reduction (TPR) studies have indicated that catalysts derived from nickel acetate exhibit stronger metal-support interactions compared to those from nickel chloride.[2] |
| Specific Surface Area (Post-reaction) | Can experience a significant decrease (e.g., 31.18% decrease for Ni-Ac/Al₂O₃ in CO methanation) | May show a comparatively smaller decrease (e.g., 24.57% decrease for a Ni-nitrate catalyst, with Ni-Cl being intermediate) | The change in surface area after reaction can be an indicator of catalyst stability and resistance to sintering or coking.[2] |
| Resistance to Carbon Deposition | Lower resistance (higher carbon deposition) | Higher resistance (lower carbon deposition) | In CO methanation, catalysts from nickel acetate showed higher carbon deposition compared to those from nickel chloride, which in turn had more than a catalyst from nickel nitrate.[2][3] |
Performance in Catalytic Applications: A Data-Driven Comparison
The structural differences originating from the precursor choice directly translate to variations in catalytic performance. The following table summarizes key performance metrics in CO methanation, a well-studied catalytic reaction.
| Performance Metric | Catalyst from Nickel Acetate (Ni-Ac) | Catalyst from Nickel Chloride (Ni-Cl) | Key Findings and Citations |
| CO Conversion | Higher (e.g., 86.4%) | Lower (e.g., 67.2%) | The higher CO conversion for the acetate-derived catalyst is likely due to the smaller Ni particle size and higher dispersion, providing more active sites.[2] |
| CH₄ Selectivity | Slightly lower than Ni-NO, but significantly higher than Ni-Cl | Lower (selectivity data not explicitly separated from yield in one source, but yield is very low) | While highly active, the acetate precursor may lead to slightly less selectivity towards the desired product compared to other precursors like nickel nitrate, but it is still more selective than the chloride precursor in this specific study.[2] |
| CH₄ Yield | Higher (e.g., 71.4%) | Lower (e.g., 30.5%) | The overall yield of methane (B114726) is a function of both conversion and selectivity, and the catalyst from nickel acetate demonstrates superior performance in this regard.[2] |
Experimental Methodologies
To ensure the reproducibility of the findings presented, this section outlines generalized experimental protocols for catalyst synthesis and characterization based on common practices reported in the literature.
General Catalyst Synthesis Protocol (Impregnation Method)
-
Support Pre-treatment: The support material (e.g., γ-Al₂O₃) is calcined at a high temperature (e.g., 500-600 °C) for several hours to remove any adsorbed water and impurities.
-
Impregnation Solution Preparation: An aqueous solution of the nickel precursor (nickel acetate tetrahydrate or nickel chloride hexahydrate) is prepared with a concentration calculated to achieve the desired nickel loading on the support.
-
Impregnation: The support is added to the precursor solution and agitated (e.g., stirred or sonicated) for a period to ensure uniform wetting and impregnation of the pores.
-
Drying: The impregnated support is dried in an oven, typically at 100-120 °C, to remove the solvent.
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 400-500 °C) to decompose the precursor and form nickel oxide nanoparticles on the support.
-
Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a flow of hydrogen gas at an elevated temperature (e.g., 400-500 °C) to convert the nickel oxide to metallic nickel, the active catalytic species.
Catalyst Characterization Techniques
-
X-ray Diffraction (XRD): To determine the crystalline phases present in the catalyst and to estimate the average crystallite size of the nickel particles using the Scherrer equation.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nickel nanoparticles on the support.
-
N₂ Adsorption-Desorption (BET Analysis): To measure the specific surface area, pore volume, and pore size distribution of the catalyst.
-
Temperature-Programmed Reduction (H₂-TPR): To investigate the reducibility of the nickel oxide species and to probe the strength of the metal-support interaction.
-
Temperature-Programmed Hydrogenation (TPH): To analyze the nature and quantity of carbon deposited on the catalyst after a reaction.
Logical Workflow of Catalyst Development
The process of developing a catalyst from a precursor to its final application follows a logical sequence of steps, as illustrated in the diagram below.
References
Nickel Acetate vs. Palladium Catalysts: A Comparative Guide to Cross-Coupling Efficiency
In the landscape of synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, palladium has reigned as the catalyst of choice for these transformations, prized for its high efficiency and broad functional group tolerance. However, the high cost and relative scarcity of palladium have spurred the exploration of more sustainable and economical alternatives. Nickel, a more earth-abundant and less expensive first-row transition metal, has emerged as a powerful contender, demonstrating comparable and sometimes superior catalytic activity in a variety of cross-coupling reactions.
This guide provides a detailed comparison of the efficiency of nickel acetate (B1210297) and palladium catalysts in key cross-coupling reactions, supported by experimental data. We will delve into their performance in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and C-S cross-coupling reactions, offering insights into catalyst loading, reaction times, and yields. Detailed experimental protocols and mechanistic diagrams are provided to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Performance Comparison: A Quantitative Overview
The choice between nickel and palladium catalysis is often dictated by the specific substrates, desired reaction conditions, and cost considerations. The following tables summarize the performance of nickel acetate and palladium catalysts in various cross-coupling reactions, based on data from comparative studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. While palladium catalysts are well-established, nickel catalysts have shown remarkable efficacy, particularly with more challenging substrates like aryl chlorides.[1][2]
| Parameter | Nickel Catalyst | Palladium Catalyst | Reference |
| Precursor | NiCl₂(dppf) | Pd(PPh₃)₄ | [3] |
| Reaction | 4-chloroanisole + Phenylboronic acid | 4-bromoanisole + Phenylboronic acid | [3] |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% | [3] |
| Base | K₃PO₄ | K₂CO₃ | [3] |
| Solvent | Toluene (B28343) or Dioxane | Toluene/Water or Dioxane | [3] |
| Temperature | 80-110 °C | 80-100 °C | [3] |
| Reaction Time | 12-24 hours | 4-12 hours | [3] |
| Yield | Good to Excellent | Excellent | [3] |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Computational and experimental studies reveal that nickel exhibits lower energy barriers for oxidative addition and migratory insertion, while palladium shows faster β-hydride elimination.[4]
| Parameter | Nickel Catalyst | Palladium Catalyst | Reference |
| Precursor | Ni(OAc)₂ | Pd(OAc)₂ | [5] |
| Reaction | Aryl halide + Alkene | Aryl halide + Alkene | [5] |
| Catalyst Loading | 3-10 mol% | 1-5 mol% | [5] |
| Ligand | PPh₃ or PCy₃ | PPh₃ or P(o-tol)₃ | [5] |
| Base | Et₃N or K₂CO₃ | Et₃N or NaOAc | [5] |
| Solvent | DMF or Acetonitrile | DMF or Acetonitrile | [5] |
| Temperature | 100-140 °C | 80-120 °C | [5] |
| Reaction Time | 16-36 hours | 8-24 hours | [5] |
| Yield | Moderate to Good | Good to Excellent | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. While palladium has been the dominant catalyst, nickel-based systems are gaining traction, especially for the coupling of aryl chlorides with primary alkylamines.[6]
| Parameter | Nickel Catalyst | Palladium Catalyst | Reference |
| Precursor | Ni(COD)₂/Ligand | Pd(OAc)₂/Ligand | [6][7] |
| Reaction | Aryl chloride + Primary amine | Aryl bromide + Secondary amine | [6][7] |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | [6][7] |
| Ligand | dppf | X-Phos, BINAP | [6][7] |
| Base | NaOt-Bu | KOt-Bu, Cs₂CO₃ | [6][7] |
| Solvent | Toluene, Dioxane | Toluene, THF | [6][7] |
| Temperature | 80-110 °C | 100-110 °C | [6][7] |
| Reaction Time | 12-24 hours | 6-24 hours | [6][7] |
| Yield | Good to Excellent | High to Excellent | [6][7] |
C-S Cross-Coupling
The formation of thioethers via C-S cross-coupling is another area where nickel catalysis is proving to be a viable alternative to palladium. Recent studies have shown that nickel catalysts can be highly effective, even under mechanochemical conditions.[8]
| Parameter | Nickel Catalyst | Palladium Catalyst | Reference |
| Precursor | Ni(acac)₂ | Pd(L-Pro)₂ | [8] |
| Reaction | Aryl halide + Thiol | Aryl iodide + Thiol | [9] |
| Catalyst Loading | 2.5 mol% (mechanochemical) | Low loading | [8][9] |
| Base | Trialkylamine | K₂CO₃ | [8][9] |
| Solvent | Solvent-free (mechanochemical) | Green solvent | [8][9] |
| Temperature | Room Temperature | Not specified | [8] |
| Reaction Time | Not specified | 3-6 hours | [9] |
| Yield | Good to Excellent | Good to Excellent | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura couplings using both nickel and palladium catalysts.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of bi-aryl compounds.[10]
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
NiCl₂(PPh₃)₂ (5 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, NiCl₂(PPh₃)₂, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common laboratory practices.[11][12]
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (1-2 mol%)
-
K₂CO₃ (2.0 eq)
-
Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Stir the reaction until the starting material is consumed, as indicated by TLC or GC analysis.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mechanistic Insights: Catalytic Cycles
The catalytic cycles of nickel and palladium in cross-coupling reactions share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the relative rates of these steps and the accessibility of different oxidation states contribute to their distinct reactivity profiles.
Palladium Catalytic Cycle (Suzuki-Miyaura)
The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle.
Caption: Generalized catalytic cycle for Palladium-catalyzed Suzuki-Miyaura coupling.
Nickel Catalytic Cycle (Suzuki-Miyaura)
Nickel catalysts can also operate through a Ni(0)/Ni(II) cycle, but they can also access Ni(I) and Ni(III) oxidation states, leading to radical pathways, which is particularly relevant for the activation of more challenging electrophiles.[13][14]
Caption: Simplified catalytic cycle for Nickel-catalyzed Suzuki-Miyaura coupling.
Experimental Workflow
A typical experimental workflow for a cross-coupling reaction, whether catalyzed by nickel or palladium, involves several key stages from reaction setup to product isolation and analysis.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The choice between nickel acetate and palladium catalysts for cross-coupling reactions is a nuanced decision that depends on a multitude of factors including the specific transformation, substrate scope, cost, and desired reaction conditions. While palladium catalysts remain the benchmark for many applications due to their high reliability and broad functional group tolerance, nickel catalysts offer a cost-effective and powerful alternative, particularly for reactions involving challenging substrates such as aryl chlorides and for promoting unique reactivity through alternative mechanistic pathways. As research in nickel catalysis continues to advance, its role in both academic and industrial settings is poised to expand, offering a more sustainable approach to the synthesis of complex organic molecules. This guide provides a foundational understanding and practical data to aid researchers in navigating the selection of the optimal catalyst for their cross-coupling needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nickel- and Palladium-Catalyzed Cross Coupling Reactions: Reaction Development and Mechanistic Studies [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 11. youtube.com [youtube.com]
- 12. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. oaepublish.com [oaepublish.com]
- 14. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nickel Nanoparticle Synthesis: The Influence of Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nickel nanoparticles (NiNPs) with tailored properties is a critical area of research with significant implications for catalysis, magnetic storage, and biomedical applications. The choice of the nickel precursor is a fundamental parameter that profoundly influences the final characteristics of the nanoparticles, including their size, shape, crystallinity, and magnetic behavior. This guide provides an objective comparison of NiNPs synthesized using three common precursors—nickel chloride (NiCl₂), nickel nitrate (B79036) (Ni(NO₃)₂), and nickel acetate (B1210297) (Ni(CH₃COO)₂)—supported by experimental data and detailed protocols.
Unveiling the Impact of Precursors: A Tabular Comparison
The selection of a nickel salt precursor has a direct and significant impact on the nucleation and growth kinetics of nanoparticle formation, ultimately dictating their final physical and chemical properties.[1] The following table summarizes the key characteristics of nickel nanoparticles synthesized using different precursors, as reported in the literature. It is important to note that direct comparisons can be complex as other synthesis parameters like temperature, reducing agent, and capping agent also play crucial roles.[1]
| Nickel Precursor | Typical Particle Size (nm) | Observed Morphologies | Crystallinity | Magnetic Properties (Saturation Magnetization, Ms) |
| Nickel Chloride (NiCl₂) Hexahydrate | 10 - 100[2][3] | Spherical, Flower-like, Urchin-like[1][2] | Face-Centered Cubic (FCC)[2] | Ferromagnetic; values can vary based on size and crystallinity. |
| Nickel Nitrate (Ni(NO₃)₂) Hexahydrate | 15 - 50 | Spherical, Polycrystalline aggregates[4] | Face-Centered Cubic (FCC) | Ferromagnetic; often exhibits well-defined magnetic hysteresis.[5] |
| Nickel Acetate (Ni(CH₃COO)₂) Tetrahydrate | 20 - 60 | Snowflake-like, Dodecahedral, Triangular[6] | Face-Centered Cubic (FCC) | Ferromagnetic; properties are sensitive to particle morphology. |
Visualizing the Path from Precursor to Nanoparticle
The general workflow for synthesizing and characterizing nickel nanoparticles is a multi-step process that requires careful control over various experimental parameters. The choice of precursor is the initial and one of the most critical decisions in this workflow.
Experimental workflow for nickel nanoparticle synthesis and characterization.
The choice of precursor can also be visualized as a critical decision point that dictates the potential nanoparticle morphologies that can be achieved.
Influence of nickel precursor on nanoparticle morphology.
Detailed Experimental Protocols
Reproducibility in nanoparticle synthesis is paramount. The following are detailed methodologies for the synthesis of nickel nanoparticles using the chemical reduction method with different precursors, and the subsequent characterization techniques.
Synthesis of Nickel Nanoparticles via Chemical Reduction
This protocol is a generalized procedure adapted from multiple sources.[7][8] Specific concentrations and reaction times may need to be optimized depending on the desired nanoparticle characteristics.
Materials:
-
Nickel Precursor: Nickel (II) chloride hexahydrate (NiCl₂·6H₂O), Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), or Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Solvent: Ethylene glycol
-
Reducing Agent: Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Capping Agent/Stabilizer: Polyvinylpyrrolidone (PVP)
-
pH Modifier: Sodium hydroxide (B78521) (NaOH)
-
Washing Solvent: Ethanol (B145695)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of the chosen nickel precursor (e.g., 0.436 g of NiCl₂·6H₂O) and a capping agent (e.g., 0.5 g of PVP) in a solvent (e.g., 99 ml of ethylene glycol) in a reaction flask with continuous stirring.
-
Addition of Reducing Agent: While stirring, add a specific volume of hydrazine hydrate (e.g., 1.2 ml) to the precursor solution. The color of the solution may change, indicating the formation of a complex.
-
pH Adjustment: Add a specific amount of NaOH solution (e.g., 1 ml of 1M NaOH) to the reaction mixture to adjust the pH. The alkalinity of the solution plays a crucial role in the reduction process.[7]
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 60-90°C) and maintain it for a set duration (e.g., 1 hour) with continuous stirring.[2][3] The formation of a black precipitate indicates the formation of nickel nanoparticles.[2]
-
Separation and Washing: After the reaction is complete, cool the mixture to room temperature. Separate the nickel nanoparticles from the solution by centrifugation. Wash the collected nanoparticles multiple times with ethanol to remove any unreacted precursors, byproducts, and excess capping agent.
-
Drying: Dry the washed nickel nanoparticles in an oven at a specific temperature (e.g., 80°C for 3 hours) or under vacuum.[7]
Characterization Techniques
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the morphology, size, and size distribution of the synthesized nanoparticles.[2][9] Samples are typically prepared by dispersing the nanoparticle powder in a solvent and depositing a drop onto a TEM grid or SEM stub.
-
X-ray Diffraction (XRD): XRD analysis is employed to determine the crystal structure and phase purity of the nanoparticles.[2][9] The average crystallite size can also be estimated from the XRD peak broadening using the Debye-Scherrer equation.
-
Vibrating Sample Magnetometry (VSM): VSM is used to investigate the magnetic properties of the nickel nanoparticles, such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc), by measuring the magnetic moment as a function of the applied magnetic field.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 3. academicjournals.org [academicjournals.org]
- 4. Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bharathuniv.ac.in [bharathuniv.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical reduction technique for the synthesis of nickel nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to the Catalytic Activity of Different Nickel Salts
For Researchers, Scientists, and Drug Development Professionals
The choice of a nickel salt precursor can significantly influence the outcome of a catalytic reaction, affecting activity, selectivity, and overall efficiency. This guide provides an objective comparison of the catalytic performance of common nickel salts—including nickel(II) chloride (NiCl₂), nickel(II) acetate (B1210297) (Ni(OAc)₂), nickel(II) acetylacetonate (B107027) (Ni(acac)₂), and nickel(II) nitrate (B79036) (Ni(NO₃)₂) —across various key chemical transformations. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable nickel precursor for your research needs.
Data Presentation: Quantitative Comparison of Catalytic Performance
The catalytic efficacy of different nickel salts is highly dependent on the specific reaction conditions and substrates. Below are tables summarizing the quantitative performance of various nickel salts in notable catalytic reactions.
Vapor-Phase Carbonylation of Ethanol (B145695)
The vapor-phase carbonylation of ethanol to produce propionic acid serves as a clear example of how the nickel salt precursor impacts catalytic performance. In a comparative study, Ni/C catalysts were prepared from different nickel salts, and their activities were evaluated under identical conditions.
| Nickel Salt Precursor | Ethanol Conversion (%) | Propionic Acid Selectivity (%) |
| Nickel Acetate | 96.1 | 95.7 |
| Nickel Nitrate | Not specified | Not specified |
| Nickel Chlorate | Not specified | Not specified |
| Nickel Acetylacetonate | 68.9 | 27.1 |
Data sourced from a study on Ni/C catalysts for the vapor-phase carbonylation of ethanol.[1]
The superior performance of the catalyst derived from nickel acetate was attributed to a stronger interaction between the nickel species and the active carbon support, leading to better dispersion of the active component and smaller nickel crystallites.[1]
Cross-Coupling Reactions
While a direct head-to-head comparison of various nickel salts under identical cross-coupling conditions is less commonly reported in a single study, the literature provides insights into the suitability of different precursors. For instance, NiCl₂·6H₂O is a frequently used precursor for the in-situ generation of active catalysts for Suzuki-Miyaura couplings.[2] The choice of the anion can influence the activation of the precatalyst and the overall catalytic cycle.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for key nickel-catalyzed reactions.
Preparation of a Ni/C Catalyst for Vapor-Phase Carbonylation of Ethanol
This protocol describes the preparation of an activated carbon-supported nickel catalyst, as used in the comparative study of different nickel salt precursors.
Materials:
-
Nickel salt precursor (nickel acetate, nickel nitrate, nickel chlorate, or nickel acetylacetonate)
-
Activated carbon
-
Deionized water
Procedure:
-
An aqueous solution of the chosen nickel salt is prepared.
-
Activated carbon is added to the solution, and the mixture is stirred to ensure uniform impregnation.
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting solid is dried in an oven at a specified temperature (e.g., 120 °C) for several hours.
-
The dried material is then calcined and reduced under a hydrogen atmosphere to generate the active Ni/C catalyst.
(Note: The exact concentrations, temperatures, and times for each step should be optimized based on the specific nickel salt and desired catalyst properties.)
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a nickel catalyst generated in situ from a nickel(II) salt.
Materials:
-
Nickel(II) salt (e.g., NiCl₂·6H₂O)
-
Ligand (e.g., triphenylphosphine, PPh₃)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Solvent (e.g., degassed toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the nickel(II) salt and the ligand are dissolved in the solvent.
-
The aryl halide, arylboronic acid, and base are added to the flask.
-
The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for the required duration (typically several hours).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the crude product is worked up and purified, typically by column chromatography.[2]
Mandatory Visualization
Experimental Workflow: Preparation of a Ni/C Catalyst
Caption: A flowchart illustrating the key steps in the preparation of a carbon-supported nickel catalyst.
Signaling Pathway: General Catalytic Cycle for Nickel-Catalyzed Cross-Coupling
The catalytic cycle for nickel-catalyzed cross-coupling reactions can proceed through various oxidation states of nickel, most commonly involving a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway. The specific mechanism can be influenced by the choice of nickel salt, ligands, and reaction conditions.
Caption: A simplified representation of a Ni(0)/Ni(II) catalytic cycle common in cross-coupling reactions.
References
Validation of nickel acetate's performance in specific catalytic systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nickel acetate's performance in various catalytic systems against other common nickel salts and metal acetates. The information presented is supported by experimental data to aid in catalyst selection and the optimization of reaction conditions.
Performance of Nickel Acetate (B1210297) in Key Catalytic Systems
Nickel acetate has demonstrated notable efficacy in a range of catalytic applications, with its performance often influenced by the nature of the anion and the specific reaction conditions. Below is a comparative analysis of nickel acetate against other common catalysts in several key transformations.
Cross-Coupling Reactions
In the realm of cross-coupling reactions, the choice of nickel salt can significantly impact catalytic activity. While comprehensive head-to-head comparisons are not always available in a single study, analysis of various reports provides valuable insights.
Table 1: Comparison of Nickel and Palladium Catalysts in Suzuki-Miyaura Coupling
| Parameter | Nickel Acetate/Chloride | Palladium Acetate |
| Typical Substrates | Aryl chlorides, tosylates, mesylates | Aryl bromides, iodides, triflates |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% |
| Ligand | dppf, PCy3 | PPh3, SPhos, XPhos |
| Base | K3PO4, K2CO3 | K2CO3, Cs2CO3 |
| Solvent | Toluene, Dioxane, 2-Me-THF | Toluene/Water, Dioxane |
| Temperature | 80-110 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Yield | Good to Excellent | Excellent |
Note: Data is compiled from typical laboratory procedures and may vary based on specific substrates and reaction scale.
One study on the alkylation of C-H bonds indicated that a nickel(II) catalyst with an acetate ligand was more efficient than its chloride counterpart in the coupling of 1-iodooctane (B127717) with N-pyridylindole[1]. This suggests that the acetate anion can play a beneficial role in certain nickel-catalyzed C-H functionalization reactions.
Hydrogenation Reactions
In hydrogenation reactions, the choice of the nickel precursor has been shown to have a significant effect on the catalyst's performance.
Table 2: Comparison of Nickel Acetate and Nickel Nitrate in the Hydrogenation of α-Pinene
| Catalyst Precursor | Nickel Loading | Catalytic Activity (mmol/gNi·min) |
| Nickel Acetate | 10 wt% | ~180 |
| Nickel Nitrate | 10 wt% | ~60 |
Data adapted from a study on Ni/γ-Al2O3 catalysts. The catalytic activity of the nickel acetate-derived catalyst was found to be significantly higher than that of the nickel nitrate-derived one.[2]
The enhanced performance of the nickel acetate-derived catalyst is attributed to a higher ratio of reducible octahedral Ni2+ ions compared to tetrahedral Ni2+ ions on the γ-Al2O3 support[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for reactions where nickel acetate or related nickel catalysts are employed.
Protocol 1: Acetate-Facilitated Nickel-Catalyzed C-S Cross-Coupling of Aryl Chlorides and Alkyl Thiols
This protocol is based on a system where acetate plays a key role in the catalytic cycle.
Materials:
-
Nickel(II) precatalyst (e.g., NiCl2·(dme))
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Potassium acetate (KOAc)
-
Aryl chloride
-
Alkyl thiol
-
Solvent (e.g., a polar aprotic solvent like DMF or DMA)
Procedure:
-
To an oven-dried reaction vessel, add the nickel(II) precatalyst, ligand, and potassium acetate under an inert atmosphere.
-
Add the solvent, followed by the aryl chloride and the alkyl thiol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and can be adapted for use with nickel acetate as the precatalyst.
Materials:
-
Nickel(II) acetate
-
Ligand (e.g., dppf or PCy3)
-
Base (e.g., K3PO4)
-
Aryl halide
-
Arylboronic acid
-
Solvent (e.g., Toluene or 2-Me-THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add nickel(II) acetate, the ligand, and the base to a dry reaction tube.
-
Add the aryl halide and the arylboronic acid to the tube.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel.
Mechanistic Insights and Visualizations
The catalytic cycle of nickel often involves Ni(0) and Ni(II) or Ni(I) and Ni(III) oxidation states. In certain reactions, the acetate anion has been shown to be more than just a spectator, actively participating in the catalytic cycle.
Catalytic Cycle of Acetate-Facilitated C-S Cross-Coupling
The following diagram illustrates a proposed catalytic cycle for the nickel-catalyzed C-S cross-coupling of an aryl chloride with an alkyl thiol, where the acetate anion plays a crucial role in the deprotonation of the thiol.
References
A Comparative Analysis of Nickel Acetate and Alternative Additives in Electroplating
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nickel acetate's performance against other common additives in nickel electroplating processes. The information presented is supported by experimental data from scientific literature to assist researchers and professionals in selecting the optimal bath composition for their specific applications.
Performance Comparison of Electroplating Additives
The selection of additives in a nickel electroplating bath is critical for achieving the desired deposit characteristics. While nickel sulfate (B86663) and nickel chloride form the basis of many plating solutions, additives are introduced to modify properties such as brightness, hardness, internal stress, and leveling. This section compares the quantitative impact of nickel acetate (B1210297) and other key additives on the electroplating process and the final nickel deposit.
| Additive Category | Additive | Typical Concentration | Key Function(s) | Impact on Deposit Properties |
| Buffering Agent | Nickel Acetate | 15 - 45 g/L | pH stabilization | Can reduce pitting and increase hardness. Acts as a tensile stress reducer in Watts baths.[1] |
| Buffering Agent | Boric Acid | 30 - 45 g/L | pH stabilization | Commonly used to prevent rapid pH changes at the cathode surface, which can cause burning and pitting. |
| Primary Brightener | Saccharin | 0.5 - 5 g/L | Grain refinement, stress reduction | Produces a semi-bright to bright appearance. Effectively reduces tensile stress. |
| Secondary Brightener | Coumarin | 0.1 - 0.2 g/L | Leveling, brightening | In conjunction with primary brighteners, it enhances the brightness and leveling of the deposit. |
| Anode Corrodent | Nickel Chloride | 30 - 150 g/L | Improves anode dissolution, increases conductivity | Higher concentrations can increase hardness and internal stress but improve bath conductivity. |
| Wetting Agent | Sodium Lauryl Sulfate | 0.1 - 0.5 g/L | Reduces surface tension | Prevents pitting caused by the adherence of hydrogen bubbles to the cathode surface. |
Experimental Protocols
Standardized testing methods are essential for the accurate evaluation and comparison of electroplating additives. The following are detailed methodologies for key experiments cited in the evaluation of electroplating performance.
Cathodic Current Efficiency
Objective: To determine the percentage of the total current passed through the electroplating cell that is utilized for the deposition of nickel.
Methodology:
-
Substrate Preparation: A pre-weighed metal coupon (e.g., copper or steel) of known surface area is thoroughly cleaned and degreased. The cleaning process typically involves alkaline cleaning, acid activation, and rinsing with deionized water.
-
Electroplating: The prepared coupon is used as the cathode in the electroplating cell containing the test bath. Electroplating is carried out at a specific current density (e.g., 2 A/dm²) and for a defined period (e.g., 30 minutes).
-
Post-Plating Treatment: After plating, the coupon is rinsed with deionized water, dried, and re-weighed.
-
Calculation: The cathodic current efficiency (CCE) is calculated using the following formula:
CCE (%) = (Actual mass of nickel deposited / Theoretical mass of nickel that should be deposited) x 100
The theoretical mass is calculated based on Faraday's laws of electrolysis.
Deposit Hardness
Objective: To measure the resistance of the nickel deposit to localized plastic deformation.
Methodology:
-
Sample Preparation: A cross-section of the plated sample is mounted in a resin and polished to a mirror finish.
-
Microhardness Testing: A Vickers or Knoop microhardness tester is used to make indentations on the surface of the nickel deposit under a specific load (e.g., 100 gf).
-
Measurement: The dimensions of the indentations are measured using a microscope, and the hardness value is calculated based on the applied load and the indentation area.
Internal Stress
Objective: To quantify the tensile or compressive stress within the nickel deposit.
Methodology (Spiral Contractometer - based on ASTM B636): [1]
-
Apparatus: A spiral contractometer, which consists of a helical metal strip that is coated on the outside, is used.
-
Plating: The spiral is plated in the test solution, and the internal stress of the deposit causes the helix to wind or unwind.
-
Measurement: The degree of rotation is measured, and the internal stress is calculated based on the geometry of the spiral and the plating thickness.
Coating Thickness
Objective: To determine the thickness of the electrodeposited nickel layer.
Methodology (Coulometric Method - based on ASTM B504): [2][3][4][5][6]
-
Principle: This method involves anodically dissolving a defined area of the coating with a specific electrolyte.
-
Procedure: A deplating cell is placed on the surface of the coating, and a constant current is passed to dissolve the nickel.
-
Endpoint Detection: The endpoint is detected by a sharp change in voltage when the underlying substrate is exposed.
-
Calculation: The thickness is calculated from the current, the time taken to dissolve the coating, the area of dissolution, and the electrochemical equivalent of nickel.
Visualizing the Influence of Additives
The following diagrams illustrate the logical relationships and workflows in the context of nickel electroplating.
Caption: Influence of additives on the electroplating process and deposit properties.
Caption: General workflow for evaluating electroplating additive performance.
References
The Influence of Precursor Selection on Nickel-Based Nanocrystal Morphology: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control of nanoparticle morphology is paramount for optimizing catalytic activity, drug delivery efficiency, and overall performance. This guide provides a comparative analysis of how different nickel precursors—specifically nickel acetate (B1210297), nickel nitrate (B79036), and nickel chloride—influence the final crystal morphology of nickel oxide (NiO) nanoparticles synthesized via a hydrothermal method. The information presented is supported by experimental data to aid in the rational selection of precursors for desired nanoscale architectures.
The choice of the nickel precursor salt plays a pivotal role in determining the ultimate size, shape, and surface characteristics of the resulting nanocrystals. The anion associated with the nickel cation can significantly influence nucleation and growth kinetics during synthesis, leading to distinct morphological outcomes. This guide summarizes the observed differences in NiO nanoparticle morphology when synthesized from nickel acetate, nickel nitrate, and nickel chloride under identical hydrothermal conditions.
Comparative Analysis of Crystal Morphology
The selection of the nickel precursor has a demonstrable impact on the resulting morphology of NiO nanoparticles. Under consistent hydrothermal synthesis conditions, different precursors yield distinct nano-architectures. Nickel acetate and nickel sulfate (B86663) tend to produce agglomerated and less defined grains. In contrast, nickel chloride and nickel nitrate can form more intricate structures like nanospheres composed of nanoflakes[1]. A detailed comparative study highlights the unique morphologies obtained from acetate, nitrate, and chloride precursors.
| Nickel Precursor | Observed Morphology | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) |
| Nickel Nitrate | Pine-cone with nano-wire attachments | 158 | 0.38 | 9.6 |
| Nickel Acetate | Honeycomb | 125 | 0.32 | 10.2 |
| Nickel Chloride | Nano-flower | 98 | 0.25 | 10.2 |
Table 1: Comparison of NiO Nanoparticle Properties from Different Precursors[1][2].
Experimental Protocols
The following protocols outline the hydrothermal synthesis of NiO nanoparticles from different precursors and the subsequent characterization of their morphology.
Hydrothermal Synthesis of NiO Nanoparticles
This procedure is adapted for the synthesis of NiO nanostructures using different nickel precursors.
Materials:
-
Nickel Precursor: Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O), Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O), or Nickel Chloride Hexahydrate (NiCl₂·6H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Deionized Water
Procedure:
-
Solution Preparation: In a typical synthesis, dissolve a specific molar concentration of the chosen nickel precursor (e.g., 0.1 M) and urea in deionized water.
-
Addition of Surfactant: Add CTAB to the solution, which acts as a template.
-
Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 180°C) for a specific duration (e.g., 24 hours)[3].
-
Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted reagents and by-products.
-
Calcination: Dry the washed precipitate in an oven and then calcine it in a furnace at a specific temperature (e.g., 400°C) for a set time to obtain the final NiO nanopowder[4].
Morphological and Structural Characterization
X-Ray Diffraction (XRD):
-
Purpose: To determine the crystal structure and phase purity of the synthesized NiO nanoparticles.
-
Procedure: The dried nanopowder is mounted on a sample holder and analyzed using an X-ray diffractometer with Cu Kα radiation. The diffraction pattern is recorded over a 2θ range (e.g., 20° to 80°). The resulting peaks are compared with standard JCPDS data for NiO to confirm the crystal structure[5].
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and microstructure of the nanoparticles.
-
Procedure: A small amount of the nanopowder is mounted on an SEM stub using carbon tape and sputter-coated with a conductive material (e.g., gold) to prevent charging. The sample is then imaged in the SEM at various magnifications to observe the shape and arrangement of the nanoparticles[6].
Transmission Electron Microscopy (TEM):
-
Purpose: To obtain high-resolution images of individual nanoparticles, providing detailed information about their size, shape, and internal structure.
-
Procedure: The nanopowder is dispersed in a solvent (e.g., ethanol) using ultrasonication. A drop of the dispersion is then placed on a carbon-coated copper grid and allowed to dry. The grid is then examined under a transmission electron microscope[7].
Visualizing the Process and Relationships
The following diagrams illustrate the experimental workflow and the conceptual relationship between the choice of nickel precursor and the resulting crystal morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoscale morphology dependent pseudocapacitance of NiO: Influence of intercalating anions during synthesis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures [mdpi.com]
- 4. Nanostructured Nickel Oxide by Hydrothermal Route for Gas Sensing Applications | Semantic Scholar [semanticscholar.org]
- 5. ukm.my [ukm.my]
- 6. ijtrd.com [ijtrd.com]
- 7. researchgate.net [researchgate.net]
A Comparative Thermal Analysis of Nickel Acetate and Other Nickel Salts
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal decomposition characteristics of common nickel salts, supported by experimental data.
The thermal stability and decomposition pathway of nickel salts are critical parameters in various scientific and industrial applications, including catalyst preparation, materials synthesis, and pharmaceutical development. This guide provides a comparative thermal analysis of nickel acetate (B1210297) against other common nickel salts—nickel chloride, nickel nitrate (B79036), and nickel sulfate (B86663)—based on data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Quantitative Thermal Analysis Data
The thermal decomposition of nickel salts typically involves initial dehydration followed by the decomposition of the anhydrous salt to nickel oxide (NiO) or other intermediate species. The precise temperatures and mass losses associated with these events are key indicators of the salt's thermal stability. The following table summarizes the key quantitative data from the thermal analysis of hydrated nickel acetate, nickel chloride, nickel nitrate, and nickel sulfate.
| Nickel Salt (Hydrated Form) | Dehydration Temperature Range (°C) | Decomposition Temperature of Anhydrous Salt (°C) | Final Decomposition Product | Enthalpy of Decomposition (kJ/mol) |
| Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O) | ~80 - 160[1][2] | ~250 - 400 | NiO, Ni (mixture)[1] | Not widely reported |
| Nickel Chloride Hexahydrate (NiCl₂·6H₂O) | ~100 - 350[3] | > 740[3][4] | NiO[3][5] | 14.55[3] |
| Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) | ~50 - 350[6][7] | ~350 - 590[6] | NiO | Not widely reported |
| Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) | ~100 - 350[3] | > 800[8] | NiO[3][9] | 93.50[3] |
Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The data presented in this guide is derived from standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of dehydration and decomposition temperatures and the quantification of mass loss at each stage.
Typical Experimental Procedure:
-
Sample Preparation: A small amount of the nickel salt hydrate (B1144303) (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed onto the TGA balance.
-
Atmosphere: A controlled atmosphere is established by purging the furnace with a specific gas (e.g., nitrogen, air, or an inert gas like helium) at a constant flow rate (e.g., 20-100 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of mass loss events, and the percentage of mass lost at each step is calculated. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy change (ΔH) associated with these processes.
Typical Experimental Procedure:
-
Sample Preparation: A small, accurately weighed amount of the nickel salt hydrate (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: A controlled atmosphere is maintained, similar to the TGA procedure.
-
Temperature Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. The area under a peak is integrated to determine the enthalpy change (ΔH) of the transition.
Visualizing Thermal Analysis and Decomposition Pathways
To better understand the experimental process and the chemical transformations that occur during the thermal analysis of nickel salts, the following diagrams have been generated using the Graphviz DOT language.
Discussion of Comparative Thermal Stability
Based on the presented data, a clear trend in the thermal stability of the anhydrous nickel salts can be observed. Nickel sulfate is the most thermally stable, decomposing at temperatures above 800°C.[8] Nickel chloride also exhibits high thermal stability, with decomposition occurring above 740°C.[3][4] In contrast, nickel nitrate and nickel acetate are significantly less stable. Anhydrous nickel nitrate decomposes in the range of 350-590°C, while anhydrous nickel acetate begins to decompose at even lower temperatures, around 250°C.[10][6]
The decomposition of nickel acetate is more complex than that of the inorganic salts, often proceeding through intermediate species and yielding a mixture of nickel oxide and metallic nickel, depending on the atmosphere.[1][2] The gaseous byproducts of nickel acetate decomposition are also more complex, including acetic anhydride, acetone, and carbon dioxide.[1] The other salts primarily decompose to nickel oxide with the evolution of gases corresponding to their anions (Cl₂, NO₂/O₂, SO₃).
The enthalpy of decomposition data, where available, further differentiates the salts. The significantly higher enthalpy of decomposition for nickel sulfate (93.50 kJ/mol) compared to nickel chloride (14.55 kJ/mol) indicates that more energy is required to break down the sulfate structure, which is consistent with its higher decomposition temperature.[3]
Conclusion
This comparative guide highlights the distinct thermal properties of nickel acetate, nickel chloride, nickel nitrate, and nickel sulfate. The choice of a particular nickel salt for an application where thermal processing is involved should be guided by its specific dehydration and decomposition characteristics. Nickel sulfate and nickel chloride offer high thermal stability, making them suitable for high-temperature applications where premature decomposition is undesirable. Conversely, the lower decomposition temperatures of nickel nitrate and especially nickel acetate may be advantageous for processes requiring the formation of nickel oxide or metallic nickel at milder conditions. The detailed experimental protocols and visual representations of the analysis workflow and decomposition pathways provided herein serve as a valuable resource for researchers in the field.
References
- 1. akjournals.com [akjournals.com]
- 2. Characterization of the decomposition course of this compound in air | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
A Comparative Guide to the Electrochemical Performance of Nickel Coatings from Various Plating Baths
For researchers, scientists, and professionals in material science and engineering, the selection of an appropriate nickel plating bath is a critical decision that directly impacts the performance and longevity of coated components. This guide provides an objective comparison of the electrochemical properties of nickel coatings deposited from three common bath types: Watts, Sulfamate (B1201201), and Electroless Nickel. The information presented is supported by experimental data to aid in the selection of the optimal coating for specific applications.
Nickel coatings are widely employed across numerous industries for their excellent corrosion resistance, wear resistance, and desirable mechanical and electrical properties. The composition of the plating bath significantly influences the final characteristics of the nickel deposit. This guide focuses on the electrochemical performance of coatings from Watts, sulfamate, and electroless nickel baths, offering a comparative analysis of their key attributes.
Comparative Electrochemical and Mechanical Properties
The selection of a nickel plating bath is often dictated by the desired properties of the final coating. The following table summarizes key quantitative data for nickel coatings obtained from Watts, sulfamate, and electroless nickel baths.
| Property | Watts Nickel | Sulfamate Nickel | Electroless Nickel (Mid-Phos) | Electroless Nickel (High-Phos) |
| Corrosion Resistance | Good (can be reduced by brighteners)[1] | Very Good to Excellent[1] | Excellent[2][3] | Superior, especially in acidic environments[2][3][4] |
| Hardness (as-plated) | ~200 HV[3] | Highly ductile, lower hardness[2] | 550 - 650 HV[3] | ~550 HV[5] |
| Hardness (heat-treated) | ~400 HV[3] | - | 800 - 1000 HV[3][5] | Can be increased, but may reduce corrosion resistance[6] |
| Internal Stress | Moderate to High | Low[1][7] | Varies with phosphorus content | Low |
| Porosity | Can be porous; dependent on thickness and additives[4] | Generally low porosity | Low porosity, uniform coating[2][4][8] | Very low porosity[4] |
| Phosphorus Content (%) | 0 | 0 | 4 - 9%[2] | 10 - 13%[2] |
Experimental Protocols
The data presented in this guide is derived from standard electrochemical and material characterization techniques. Detailed methodologies for key experiments are outlined below.
Substrate Preparation
Prior to plating, the substrate material (commonly mild steel) undergoes a rigorous cleaning and activation process to ensure good adhesion of the nickel coating. A typical procedure includes:
-
Degreasing: Removal of organic contaminants using an alkaline cleaner.
-
Rinsing: Thorough rinsing with deionized water.
-
Acid Activation (Pickling): Immersion in an acid solution (e.g., hydrochloric or sulfuric acid) to remove oxide scales and activate the surface.[9]
-
Final Rinsing: A final rinse with deionized water before immersion in the plating bath.
Nickel Plating Baths and Conditions
-
Watts Bath: A widely used electrolytic bath typically composed of nickel sulfate, nickel chloride, and boric acid.[10][11] Operating parameters such as temperature, pH, and current density are carefully controlled to achieve the desired deposit characteristics.[11][12]
-
Sulfamate Bath: An electrolytic bath containing nickel sulfamate as the primary nickel source, along with nickel chloride and boric acid.[7] This bath is known for producing deposits with low internal stress.[1][7]
-
Electroless Nickel Bath: An autocatalytic process that does not require an external electric current.[2][13] The bath contains a nickel salt, a reducing agent (commonly sodium hypophosphite), complexing agents, and stabilizers. The phosphorus content of the deposit can be controlled by the bath composition and operating conditions.[2]
Electrochemical Characterization
-
Potentiodynamic Polarization: This technique is used to evaluate the corrosion behavior of the nickel coatings. A three-electrode cell is typically employed, consisting of the nickel-coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[14] The potential of the working electrode is scanned, and the resulting current is measured to determine corrosion potential (Ecorr) and corrosion current density (icorr).[15] A lower icorr value indicates better corrosion resistance.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful technique for assessing corrosion resistance and coating integrity.[11][16] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data can be used to model the electrochemical behavior of the coating and determine properties such as coating capacitance and polarization resistance, which are related to the coating's protective ability.[17]
Material Characterization
-
Hardness Testing: The hardness of the nickel coatings is measured using a microhardness tester, such as a Vickers or Knoop indenter, under a specific load.[16][18]
-
Porosity Testing: Porosity can be evaluated using various methods, including chemical spot tests (e.g., ferroxyl test) and electrochemical techniques that measure the potential difference between the coating and the exposed substrate at the base of pores.[8][19]
-
Thickness Measurement: The thickness of the coating can be determined using methods such as cross-sectional analysis with a scanning electron microscope (SEM) or non-destructive techniques like X-ray fluorescence.[16]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative electrochemical analysis of nickel coatings.
Caption: Experimental workflow for comparing nickel coatings.
Conclusion
The choice between Watts, sulfamate, and electroless nickel plating baths depends heavily on the specific application and the required performance characteristics of the coating.
-
Watts nickel offers a cost-effective solution for general-purpose applications where moderate corrosion resistance and hardness are sufficient. The properties can be tailored with additives, but this may compromise corrosion resistance.[1]
-
Sulfamate nickel is the preferred choice for applications requiring high ductility and low internal stress, such as in electroforming and for components subjected to flexing or thermal cycling.[1][7]
-
Electroless nickel , particularly the high-phosphorus variety, provides superior corrosion resistance, excellent uniformity on complex geometries, and high hardness after heat treatment, making it ideal for demanding environments and high-wear applications.[2][3][4]
By understanding the distinct electrochemical and mechanical properties imparted by each bath type, researchers and engineers can make informed decisions to optimize the performance and reliability of their components.
References
- 1. advancedplatingtech.com [advancedplatingtech.com]
- 2. Electrolytic vs. Electroless Nickel Plating [enstechnology.com]
- 3. langhe-industry.com [langhe-industry.com]
- 4. Porosity of Nickel Plating | Silchrome Plating Ltd [silchrome.co.uk]
- 5. microncoatings.it [microncoatings.it]
- 6. Differences Between Electroless Nickel Plating & Hard Chrome [hcsplating.com]
- 7. nmfrc.org [nmfrc.org]
- 8. researchgate.net [researchgate.net]
- 9. witpress.com [witpress.com]
- 10. unimetal.com [unimetal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pioneermetal.com [pioneermetal.com]
- 14. dl.astm.org [dl.astm.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Electrochemical deposition of nickel graphene composite coatings: effect of deposition temperature on its surface morphology and corrosion resistance ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28755G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nmfrc.org [nmfrc.org]
Safety Operating Guide
Proper Disposal of Nickel Acetate Tetrahydrate: A Guide for Laboratory Professionals
For Immediate Release – In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of nickel acetate (B1210297) tetrahydrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical to mitigate risks associated with this hazardous substance.
Nickel acetate tetrahydrate is a compound recognized for its potential health hazards, including being a possible human carcinogen, a skin and lung sensitizer, and toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this chemical be treated as hazardous waste and disposed of through appropriate channels.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant personnel are familiar with the hazards associated with this compound. The following personal protective equipment (PPE) is mandatory when handling this substance:
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust. |
| Hand Protection | Impermeable rubber or plastic gloves. | Prevents skin contact and potential allergic reactions.[2][4] |
| Protective Clothing | Laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Dust respirator (e.g., N95). | Required when handling the solid form to prevent inhalation of dust particles.[2] |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all forms of this compound waste (solid, solutions, and contaminated materials) as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[3]
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, clearly labeled, and sealed container. Under no circumstances should this waste be disposed of down the drain. [3][6]
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with this compound must be disposed of as hazardous waste in the designated solid waste container.
3. Labeling and Storage:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound."
-
The label must also include the concentration (if in solution) and the date when the first waste was added to the container.
-
Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from general work areas and incompatible materials.[3]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[2][7]
-
Provide them with accurate information about the waste contents.
-
Do not attempt to transport hazardous waste yourself.[3]
Accidental Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as listed in the table above.
-
Containment and Cleanup:
-
Small Spills (Solid): Use appropriate tools to carefully sweep or scoop the spilled solid into a designated hazardous waste container.[1]
-
Large Spills (Solid): Use a shovel to place the material into a convenient waste disposal container.[1]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with water and a detergent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.
By adhering to these established procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment while maintaining regulatory compliance and environmental responsibility. This commitment to safety and best practices is fundamental to the integrity of scientific research.
References
Personal protective equipment for handling Nickel acetate tetrahydrate
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling of Nickel acetate (B1210297) tetrahydrate, a compound recognized for its potential health hazards, including carcinogenicity and skin sensitization. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE) and Exposure Limits
Proper personal protective equipment is the first line of defense against exposure to Nickel acetate tetrahydrate. The following table summarizes the required PPE and occupational exposure limits.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[1][2] | To prevent eye contact with dust or splashes. |
| Hand Protection | Nitrile or neoprene rubber gloves.[1][2] | To prevent skin contact and absorption. |
| Skin and Body Protection | Lab coat or other protective clothing to minimize skin exposure.[1] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with a P95 or P100 filter for dusts, to be used in case of insufficient ventilation or when dust is generated.[3] | To prevent inhalation of harmful dust particles. |
Occupational Exposure Limits for Nickel and its Compounds:
| Organization | Limit | Notes |
| OSHA (PEL) | 1 mg/m³ (TWA)[4] | Permissible Exposure Limit |
| ACGIH (TLV) | 0.1 mg/m³ (TWA) (Inhalable fraction) | Threshold Limit Value |
| NIOSH (REL) | 0.015 mg/m³ (TWA) | Recommended Exposure Limit |
Safe Handling and Disposal Protocol
This step-by-step protocol outlines the essential procedures for safely handling this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5][6] This area should be clearly marked with warning signs indicating the presence of a carcinogen.[6]
-
Ventilation: Ensure adequate ventilation to keep airborne concentrations below exposure limits.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Handling Procedures
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in the designated work area.
-
Weighing: Weigh the solid material inside a chemical fume hood or a ducted balance enclosure to prevent the release of dust into the laboratory environment.[7]
-
Transporting: When moving the chemical, use sealed, shatter-resistant secondary containers.
Spill Response
-
Evacuation: In the event of a large spill, evacuate the area immediately.
-
Small Spills: For small spills, carefully clean up the material using a wet paper towel to avoid creating dust. Place the contaminated materials in a sealed, labeled hazardous waste container.
-
Large Spills: For large spills, notify the appropriate safety personnel. Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
-
Waste Classification: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]
-
Waste Collection: Collect all solid and liquid waste in designated, leak-proof, and clearly labeled containers.[1] The label should include "Hazardous Waste" and the chemical name.[1]
-
Segregation: Do not mix nickel waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8] Do not dispose of this compound down the drain.[1]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Safety Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
